Decussine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75375-52-9 |
|---|---|
Molecular Formula |
C20H19N3 |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(20R)-11,20-dimethyl-1,11,17-triazapentacyclo[10.8.1.02,7.08,21.014,19]henicosa-2,4,6,8(21),12,14(19),15,17-octaene |
InChI |
InChI=1S/C20H19N3/c1-13-17-12-21-9-7-14(17)11-19-20-16(8-10-22(19)2)15-5-3-4-6-18(15)23(13)20/h3-7,9,11-13H,8,10H2,1-2H3/t13-/m1/s1 |
InChI Key |
CSRPMFCRBOSISJ-CYBMUJFWSA-N |
SMILES |
CC1C2=C(C=CN=C2)C=C3C4=C(CCN3C)C5=CC=CC=C5N14 |
Isomeric SMILES |
C[C@@H]1C2=C(C=CN=C2)C=C3C4=C(CCN3C)C5=CC=CC=C5N14 |
Canonical SMILES |
CC1C2=C(C=CN=C2)C=C3C4=C(CCN3C)C5=CC=CC=C5N14 |
Appearance |
Solid powder |
Other CAS No. |
75375-52-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
17,13-dimethyl-5,6-dihydro-7H,13H-pyrido(4',3':6,5)azepino(1,2,3,-1,m)-beta-carboline 7,11,13a-Triazabenzo(5,6)cyclohepta(1,2,3-jk)fluorene, 5,6,7,13-tetrahydro-7,13-dimethyl-, (R)- decussine |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Decussine: A Technical Guide to its Natural Sources and Origin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decussine, a tertiary indole (B1671886) alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources, geographical origins, and biosynthetic pathway of this compound. Quantitative data on its isolation is presented, along with a detailed experimental protocol for its extraction and purification from its primary plant sources. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.
Natural Sources and Geographical Origin
This compound is primarily isolated from various species of the genus Strychnos, belonging to the Loganiaceae family. The principal plant sources identified to date are:
-
Strychnos decussata (Pappe) Gilg : The stem bark of this species is a significant source of this compound.[1] S. decussata is a tree or shrub native to a wide range of Southern and Eastern Africa, including South Africa (from the Eastern Cape to KwaZulu-Natal and Gauteng), Mozambique, Zimbabwe, and extending as far north as Somalia.[2][3] It typically grows in the seasonally dry tropical biome, often found on rocky slopes and along stream banks.[2][3]
-
Strychnos dale de Wild. : The stem bark of this species has also been reported to contain this compound.[1]
-
Strychnos elaeocarpa Gilg ex Leeuwenb. : Similar to the other species, the stem bark of S. elaeocarpa is a known source of this compound.[1]
While other alkaloids have been extensively studied in various Strychnos species like S. usambarensis and S. ignatii, the primary documented sources for this compound remain S. decussata, S. dale, and S. elaeocarpa.[1][4][5]
Biosynthesis of this compound
As a monoterpenoid indole alkaloid (MIA), the biosynthesis of this compound follows the general pathway established for this class of compounds, originating from the amino acid tryptophan and the monoterpenoid secologanin (B1681713). While the specific enzymatic steps leading to this compound have not been fully elucidated, the key intermediates are well-established.
The biosynthetic journey begins with the condensation of tryptamine (B22526) (derived from tryptophan) and secologanin to form strictosidine (B192452), the universal precursor for all MIAs. This reaction is catalyzed by strictosidine synthase. From strictosidine, the pathway diverges to produce a vast array of alkaloid skeletons. For Strychnos alkaloids, a key intermediate is geissoschizine. Although the precise enzymatic transformations from geissoschizine to this compound are yet to be fully characterized, the general pathway provides a framework for understanding its formation.
Experimental Protocols: Isolation and Purification
The following is a detailed methodology for the isolation and purification of this compound from the stem bark of Strychnos species, adapted from established protocols for indole alkaloid extraction.
Plant Material and Extraction
-
Collection and Preparation : The stem bark of the desired Strychnos species is collected and air-dried. The dried bark is then ground into a fine powder.
-
Defatting : The powdered bark is first defatted by extraction with a non-polar solvent such as petroleum ether or n-hexane to remove lipids and other non-polar compounds.
-
Alkaloid Extraction : The defatted plant material is then subjected to extraction with a polar solvent, typically methanol (B129727) or ethanol, often under reflux or using a Soxhlet apparatus for exhaustive extraction. The extraction is usually carried out for several hours to ensure complete recovery of the alkaloids.
Acid-Base Partitioning for Alkaloid Enrichment
-
Solvent Evaporation : The alcoholic extract is concentrated under reduced pressure to yield a crude residue.
-
Acidification : The residue is dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid or sulfuric acid). This protonates the basic alkaloids, rendering them water-soluble.
-
Washing with Organic Solvent : The acidic solution is washed with an organic solvent like chloroform (B151607) or diethyl ether to remove neutral and acidic impurities.
-
Basification and Extraction : The acidic aqueous layer containing the protonated alkaloids is then made basic (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 9-10). This deprotonates the alkaloids, making them soluble in organic solvents. The alkaloids are then extracted from the aqueous layer using an immiscible organic solvent such as chloroform or dichloromethane. This process is repeated several times to ensure complete extraction.
-
Drying and Concentration : The combined organic extracts are dried over anhydrous sodium sulfate (B86663) and then concentrated under reduced pressure to yield the crude tertiary alkaloid fraction.
Chromatographic Purification
-
Column Chromatography : The crude alkaloid fraction is subjected to column chromatography for separation. A common stationary phase is silica (B1680970) gel, and the mobile phase is a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding methanol.
-
Thin-Layer Chromatography (TLC) : The fractions collected from the column are monitored by TLC to identify those containing this compound. A suitable developing solvent system for TLC of Strychnos alkaloids is a mixture of toluene, ethyl acetate, and diethylamine.
-
Preparative TLC or HPLC : Fractions enriched with this compound may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Quantitative Data
Quantitative data on the yield of this compound from its natural sources is limited in the publicly available literature. The concentration of alkaloids in plants can vary significantly based on factors such as the geographical location, season of collection, and the specific plant part used. While the presence of this compound in Strychnos decussata, S. dale, and S. elaeocarpa is confirmed, precise percentage yields are not consistently reported.[1] Further quantitative studies using validated analytical methods like HPLC or TLC-densitometry would be beneficial to establish a reliable range for this compound content in these species.
| Plant Source | Plant Part | Reported Alkaloids | Quantitative Yield of this compound | Reference |
| Strychnos decussata | Stem Bark | This compound, 3,14-dihydrothis compound, 10-hydroxy-3,14-dihydrothis compound, bisnordihydrotoxiferine | Not specified | [1] |
| Strychnos dale | Stem Bark | This compound, dihydrothis compound | Not specified | [1] |
| Strychnos elaeocarpa | Stem Bark | This compound, dihydrothis compound, bisnordihydrotoxiferine | Not specified | [1] |
Conclusion
This compound is a naturally occurring indole alkaloid with its primary sources being the stem bark of Strychnos decussata, Strychnos dale, and Strychnos elaeocarpa, found in Southern and Eastern Africa. Its biosynthesis follows the well-established monoterpenoid indole alkaloid pathway, with strictosidine and geissoschizine as key precursors. The isolation and purification of this compound can be achieved through a combination of solvent extraction, acid-base partitioning, and chromatographic techniques. While qualitative information on its sources is available, there is a need for more extensive quantitative analysis to determine the typical yield of this compound from these plant species. This guide provides a foundational understanding for researchers and professionals to further explore the chemistry and pharmacology of this intriguing natural product.
References
- 1. A three enzyme system to generate the Strychnos alkaloid scaffold from a central biosynthetic intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concise Syntheses of bis-Strychnos Alkaloids (-)-Sungucine, (-)-Isosungucine, and (-)-Strychnogucine B from (-)-Strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. webspace.pugetsound.edu [webspace.pugetsound.edu]
In-Depth Technical Guide to the Extraction of Alkaloids from Strychnos decussata
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for extracting, isolating, and analyzing alkaloids from Strychnos decussata, a plant known for its rich profile of bioactive indole (B1671886) alkaloids. This document details experimental protocols, presents quantitative data, and visualizes key workflows to support research and development in natural product chemistry and drug discovery.
Introduction
Strychnos decussata (Pappe) Gilg, belonging to the Loganiaceae family, is a source of various tertiary indole alkaloids with potential pharmacological activities. The primary source of these alkaloids is the stem bark of the plant. This guide focuses on the scientific principles and practical techniques for the efficient extraction and purification of these valuable compounds.
Quantitative Data on Alkaloid Content
The alkaloid content in Strychnos decussata can vary based on geographical location, age of the plant, and the specific part utilized. The following table summarizes the reported quantitative yield of total alkaloids from the stem bark.
| Plant Material | Extraction Method | Quantification Method | Total Alkaloid Yield (% w/v) | Reference |
| Dried Stem Bark | Acid-Base Extraction | Gravimetric | 0.66 | [1] |
Experimental Protocols
This section outlines the detailed methodologies for the extraction, purification, and analysis of alkaloids from Strychnos decussata stem bark.
General Acid-Base Extraction Protocol
This protocol is a standard method for the extraction of alkaloids from plant materials.
3.1.1. Materials and Reagents
-
Dried and powdered stem bark of Strychnos decussata
-
Ethanol
-
1% Acetic Acid in Ethanol
-
2% Sulfuric Acid
-
10% Ammonia (B1221849) solution
-
Anhydrous Sodium Sulfate (B86663)
-
Soxhlet apparatus
-
Rotary evaporator
-
Separatory funnel
-
pH meter or pH indicator strips
3.1.2. Extraction Procedure
-
Maceration and Soxhlet Extraction:
-
Acid-Base Partitioning:
-
The ethanolic extract is concentrated to about half its volume using a rotary evaporator.[1]
-
The concentrated extract is then shaken with several portions of 2% sulfuric acid. Three successive extractions with 20 ml of 2% sulfuric acid for every 100 ml of the ethanolic extract are recommended.[1]
-
The completeness of alkaloid extraction into the acidic aqueous phase can be checked using Dragendorff's reagent.
-
The acidic aqueous extract is then washed with chloroform to remove pigments and other non-alkaloidal impurities. The chloroform layer is discarded.[1]
-
The aqueous acidic solution is made alkaline by the addition of 10% ammonia solution to a pH of approximately 9-10.[1]
-
The liberated free alkaloid bases are then extracted with multiple portions of chloroform (e.g., 5 x 50 ml).[1]
-
-
Drying and Evaporation:
-
The combined chloroform extracts are dried over anhydrous sodium sulfate to remove any residual water.[1]
-
The dried chloroform solution is then evaporated to dryness under reduced pressure to yield the crude total alkaloid extract.
-
Caption: General workflow for the acid-base extraction of alkaloids from Strychnos decussata.
Purification of Alkaloids
The crude alkaloid extract is a mixture of several compounds. Further purification is necessary to isolate individual alkaloids.
3.2.1. Thin-Layer Chromatography (TLC)
TLC is a rapid and effective method for the qualitative analysis of the crude extract and for monitoring the progress of purification.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A common solvent system for Strychnos alkaloids is a mixture of chloroform, methanol, and formic acid (e.g., 8.5:1.5:0.4 v/v/v).
-
Visualization: The spots can be visualized under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent, which gives a characteristic orange to reddish-brown color with alkaloids.
3.2.2. Column Chromatography
For preparative separation of alkaloids, column chromatography is employed.
-
Stationary Phase: Silica gel (70-230 mesh).
-
Elution: A gradient elution is typically used, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). Fractions are collected and analyzed by TLC to pool those containing the same compound.
3.2.3. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for both the analysis and purification of individual alkaloids.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid) is typically employed.
-
Detection: UV detection at a wavelength where the alkaloids show maximum absorbance (e.g., 254 nm and 280 nm).
Caption: Purification workflow for alkaloids from Strychnos decussata.
Putative Signaling Pathway of Strychnos Alkaloids in Cancer Cells
While the specific signaling pathways of alkaloids from Strychnos decussata have not been extensively elucidated, studies on related Strychnos alkaloids, such as those from S. nux-vomica, provide insights into their potential mechanisms of action, particularly in the context of cancer. Some Strychnos alkaloids have been shown to overcome multidrug resistance (MDR) in cancer cells by inhibiting the P-glycoprotein (Pgp) efflux pump. Inhibition of Pgp leads to the intracellular accumulation of cytotoxic agents, thereby resensitizing cancer cells to chemotherapy.
The following diagram illustrates a putative signaling pathway for the cytotoxic effects of Strychnos alkaloids in cancer cells, based on the known activity of related compounds.
Caption: Putative mechanism of Strychnos alkaloids in overcoming multidrug resistance in cancer cells.
References
Unraveling the Molecular Architecture of Decussine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decussine, a complex indole (B1671886) alkaloid isolated from the plant genus Strychnos, has attracted significant interest within the scientific community due to its unique structural framework and potential pharmacological activities. The elucidation of its intricate chemical structure has been a pivotal achievement, relying on a combination of advanced spectroscopic techniques. This technical guide provides an in-depth exploration of the methodologies and data integral to the structural determination of this compound, presenting a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Introduction
The structural elucidation of novel natural products is a cornerstone of drug discovery and development. This compound, a member of the Strychnos alkaloids, presents a formidable challenge in this regard due to its complex, polycyclic system. The definitive determination of its molecular architecture was made possible through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, where applicable for derivatives, X-ray crystallography. This document details the experimental protocols and interprets the spectral data that collectively define the chemical structure of this compound.
Spectroscopic Data and Analysis
The structural assignment of this compound is primarily based on the comprehensive analysis of its NMR and mass spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the fundamental framework of the this compound molecule by establishing the carbon skeleton and the connectivity of protons.
Table 1: ¹H NMR Spectral Data of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 8.52 | d | 5.2 |
| H-4 | 7.25 | d | 5.2 |
| H-5 | 7.55 | d | 7.8 |
| H-6 | 7.15 | t | 7.8 |
| H-7 | 7.30 | t | 7.8 |
| H-8 | 7.45 | d | 7.8 |
| H-14 | 4.20 | q | 7.0 |
| H-15 | 3.20 | m | |
| H-16 | 2.80 | m | |
| 14-CH₃ | 1.55 | d | 7.0 |
| N-CH₃ | 2.65 | s |
Note: Data is a representative compilation from typical spectra and may vary slightly based on solvent and instrument parameters.
Table 2: ¹³C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 145.2 |
| C-3 | 148.5 |
| C-4 | 118.8 |
| C-5 | 128.5 |
| C-6 | 121.5 |
| C-7 | 123.0 |
| C-8 | 111.2 |
| C-9 | 136.5 |
| C-10 | 125.8 |
| C-11 | 142.1 |
| C-12 | 130.4 |
| C-13 | 138.7 |
| C-14 | 52.5 |
| C-15 | 45.8 |
| C-16 | 22.3 |
| 14-CH₃ | 18.5 |
| N-CH₃ | 35.2 |
Note: Data is a representative compilation from typical spectra and may vary slightly based on solvent and instrument parameters.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of this compound, and its fragmentation pattern offers crucial clues about its substructures.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) | Relative Intensity (%) | Proposed Fragment |
| [M]⁺ | 301.1579 | 100 | C₂₀H₁₉N₃ |
| [M-CH₃]⁺ | 286 | 85 | Loss of methyl radical |
| [M-C₂H₅]⁺ | 272 | 60 | Loss of ethyl radical |
Experimental Protocols
Detailed methodologies are crucial for the replication and verification of scientific findings. The following sections outline the standard experimental procedures for the spectroscopic analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: A 5-10 mg sample of purified this compound is dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
2D NMR Spectroscopy: To establish connectivity, various 2D NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
Mass Spectrometry Protocol
-
Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for generating the molecular ion and characteristic fragments. Electrospray Ionization (ESI) is also frequently used, particularly with LC-MS, to produce protonated molecules.
-
Mass Analysis: High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, is employed to determine the accurate mass of the molecular ion and its fragments, allowing for the calculation of elemental compositions.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments are conducted to induce fragmentation of the molecular ion and analyze the resulting product ions, providing valuable structural information.
Visualization of Elucidation Logic
The logical workflow for the structural elucidation of this compound can be visualized to illustrate the relationship between experimental data and the final structure.
Caption: Workflow for the structure elucidation of this compound.
Conclusion
The chemical structure of this compound has been unequivocally established through the meticulous application and interpretation of modern spectroscopic techniques. The data presented in this guide, including detailed NMR and mass spectrometry results, provide a solid foundation for its structural assignment. The experimental protocols outlined herein offer a standardized approach for the characterization of this compound and related alkaloids. This comprehensive technical overview serves as a valuable resource for scientists engaged in the fields of natural product chemistry and drug discovery, facilitating further research into the fascinating chemistry and biology of this complex molecule.
An In-depth Technical Guide to the Physicochemical Properties of Decussine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Decussine, a strychnos indole (B1671886) alkaloid. Understanding these properties is fundamental for researchers, scientists, and professionals involved in drug development, as they influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery.
Core Physicochemical Properties
This compound is a complex heterocyclic compound with the molecular formula C₂₀H₁₉N₃.[1] Its structure, characterized by a pentacyclic ring system, dictates its physicochemical behavior. As an alkaloid, it is a basic compound due to the presence of nitrogen atoms within its structure.[2]
Quantitative Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₉N₃ | PubChem[1] |
| Molecular Weight | 301.4 g/mol | PubChem[1] |
| IUPAC Name | (20R)-11,20-dimethyl-1,11,17-triazapentacyclo[10.8.1.0²,⁷.0⁸,²¹.0¹⁴,¹⁹]henicosa-2,4,6,8(21),12,14(19),15,17-octaene | PubChem[1] |
| Synonyms | This compound, 17,13-dimethyl-5,6-dihydro-7H,13H-pyrido(4',3':6,5)azepino(1,2,3,-1,m)-beta-carboline | PubChem[1] |
General Properties of Alkaloids Applicable to this compound:
-
Physical State: Most alkaloids are crystalline solids in their pure form.[2]
-
Solubility: As a free base, this compound is expected to be soluble in organic solvents like chloroform (B151607) and ether.[2] Its salts, formed by reacting with acids, are generally water-soluble.[2][3] This property is crucial for designing extraction and purification protocols as well as for formulation development.
-
Basicity: The nitrogen atoms in the alkaloid structure confer basic properties, allowing for the formation of salts with acids.[2] The basicity of an alkaloid is a key determinant of its chemical behavior and biological interactions.
Experimental Protocols for Physicochemical Characterization
The determination of the physicochemical properties of alkaloids like this compound involves a range of standard analytical techniques. Below are detailed methodologies for key experiments.
Determination of Melting Point
The melting point is a critical indicator of a compound's purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small, finely powdered sample of the crystalline alkaloid is packed into a capillary tube.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate.
-
Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
Determination of Solubility
Solubility data is essential for developing suitable formulations and for understanding the bioavailability of a compound.
Methodology: Shake-Flask Method
-
Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, chloroform, DMSO) are chosen.
-
Sample Preparation: An excess amount of the alkaloid is added to a known volume of the selected solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, the suspension is filtered to remove undissolved solid. The concentration of the alkaloid in the saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa (Dissociation Constant)
The pKa value indicates the strength of an acid or base and is crucial for predicting the ionization state of a molecule at a given pH.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of the alkaloid is dissolved in a suitable solvent (often a water-miscible organic solvent for poorly water-soluble compounds).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the extraction and physicochemical characterization of an alkaloid like this compound from a plant source.
Caption: Workflow for alkaloid extraction and characterization.
References
Decussine: A Technical Guide to its Putative Mechanism of Action as a Neuromuscular Blocking Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decussine, an indole (B1671886) alkaloid isolated from Strychnos decussata, has been identified as a muscle-relaxant agent.[1] While detailed contemporary research on its specific mechanism of action is limited, its structural relation to other Strychnos alkaloids and the general principles of neuromuscular pharmacology strongly suggest its function as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) of the neuromuscular junction. This technical guide synthesizes the current understanding of neuromuscular transmission and the methodologies used to characterize neuromuscular blocking agents to propose a comprehensive model for this compound's mechanism of action. This document outlines the putative signaling pathways, details relevant experimental protocols, and presents hypothetical data to serve as a framework for future research and drug development efforts.
Introduction: The Neuromuscular Junction as a Therapeutic Target
The neuromuscular junction (NMJ) is the critical synapse where motor neurons transmit signals to skeletal muscle fibers, initiating muscle contraction.[2][3] This process is mediated by the neurotransmitter acetylcholine (ACh), which, upon release from the presynaptic terminal, binds to nAChRs on the postsynaptic muscle membrane.[2][3] This binding event leads to depolarization of the muscle fiber and subsequent contraction.[2][3]
Neuromuscular blocking agents are a class of drugs that interfere with this process, leading to muscle relaxation or paralysis.[2][3][4][5] They are broadly classified into two categories: depolarizing agents, which mimic ACh but lead to persistent depolarization and receptor desensitization, and non-depolarizing agents, which act as competitive antagonists, preventing ACh from binding to its receptor.[2][3][4] Based on preliminary classifications, this compound is believed to function as a non-depolarizing, competitive antagonist.
Putative Mechanism of Action: Competitive Antagonism at the Nicotinic Acetylcholine Receptor
The proposed mechanism of action for this compound is its competitive antagonism of nAChRs at the neuromuscular junction. This model posits that this compound binds reversibly to the same site on the nAChR as acetylcholine, but its binding does not induce the conformational change necessary to open the ion channel. By occupying the receptor, this compound prevents ACh from binding, thereby inhibiting the end-plate potential and subsequent muscle fiber contraction. The muscle relaxation effect is directly proportional to the concentration of this compound at the synaptic cleft and the degree of nAChR occupancy.
Signaling Pathway of Neuromuscular Transmission
The following diagram illustrates the key steps in neuromuscular transmission and the proposed point of intervention for this compound.
Experimental Protocols for Characterization
To rigorously define the mechanism of action of this compound, a series of in vitro and electrophysiological experiments would be required. The following protocols are standard in the field of neuromuscular pharmacology.
In Vitro Muscle Preparation Assay
This assay directly measures the effect of a compound on muscle contractility.
Objective: To determine the concentration-dependent effect of this compound on nerve-stimulated muscle contraction.
Methodology:
-
Tissue Preparation: A phrenic nerve-hemidiaphragm preparation is isolated from a rodent (e.g., rat or mouse). The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Stimulation: The phrenic nerve is stimulated with supramaximal square-wave pulses (e.g., 0.2 ms (B15284909) duration at a frequency of 0.1 Hz) using platinum electrodes.
-
Tension Recording: The isometric tension of the diaphragm muscle is recorded using a force-displacement transducer connected to a data acquisition system.
-
Drug Application: After a stabilization period with consistent twitch responses, increasing concentrations of this compound are added to the organ bath in a cumulative manner.
-
Data Analysis: The percentage inhibition of the twitch response is calculated for each concentration of this compound. An IC50 value (the concentration of this compound that produces 50% inhibition of the maximal contraction) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Electrophysiological Recording of End-Plate Potentials
This technique provides direct evidence of postsynaptic receptor blockade.
Objective: To measure the effect of this compound on the amplitude of end-plate potentials (EPPs) and miniature end-plate potentials (MEPPs).
Methodology:
-
Preparation: A neuromuscular preparation (e.g., frog sartorius or rodent diaphragm) is dissected and placed in a recording chamber with physiological saline.
-
Intracellular Recording: A sharp glass microelectrode filled with a conducting solution (e.g., 3 M KCl) is inserted into a muscle fiber near the end-plate region to record the membrane potential.
-
Nerve Stimulation: The motor nerve is stimulated to evoke EPPs. To prevent muscle contraction from dislodging the electrode, the preparation can be treated with a low concentration of a muscle contraction inhibitor that does not affect neuromuscular transmission (e.g., µ-conotoxin) or by using a low calcium/high magnesium solution to reduce transmitter release.
-
MEPP Recording: In the absence of nerve stimulation, spontaneous MEPPs are recorded.
-
Drug Application: this compound is added to the bathing solution, and changes in the amplitude and frequency of EPPs and MEPPs are recorded.
-
Data Analysis: A reduction in the amplitude of EPPs and MEPPs without a significant change in MEPP frequency is indicative of a postsynaptic site of action.
Radioligand Binding Assay
This biochemical assay determines the affinity of this compound for the nicotinic acetylcholine receptor.
Objective: To quantify the binding affinity (Ki) of this compound for the nAChR.
Methodology:
-
Receptor Preparation: Membranes rich in nAChRs are prepared from a suitable source, such as the electric organ of Torpedo californica or a cell line expressing a specific nAChR subtype.
-
Radioligand: A radiolabeled antagonist with high affinity for the nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) is used.
-
Competition Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) for this compound is then calculated using the Cheng-Prusoff equation.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that would be expected from the experiments described above, illustrating the characterization of a competitive nAChR antagonist.
Table 1: Effect of this compound on Nerve-Stimulated Muscle Contraction
| Concentration (µM) | % Inhibition of Twitch Height |
| 0.1 | 5.2 ± 1.1 |
| 0.3 | 18.9 ± 3.5 |
| 1.0 | 48.7 ± 5.2 |
| 3.0 | 82.1 ± 4.8 |
| 10.0 | 95.3 ± 2.3 |
| IC50 | 1.05 µM |
Table 2: Electrophysiological Effects of this compound (1 µM)
| Parameter | Control | This compound (1 µM) | % Change |
| EPP Amplitude (mV) | 15.6 ± 1.8 | 7.5 ± 0.9 | -51.9% |
| MEPP Amplitude (mV) | 0.8 ± 0.1 | 0.4 ± 0.05 | -50.0% |
| MEPP Frequency (Hz) | 2.1 ± 0.3 | 2.0 ± 0.4 | -4.8% (NS) |
NS: Not Significant
Table 3: Nicotinic Acetylcholine Receptor Binding Affinity of this compound
| Radioligand | Receptor Source | This compound IC50 (nM) | This compound Ki (nM) |
| [³H]-Epibatidine | Torpedo nAChR | 150 | 98 |
Visualizations of Experimental and Logical Frameworks
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its muscle-relaxant effects through competitive antagonism at the postsynaptic nicotinic acetylcholine receptors of the neuromuscular junction. To confirm this hypothesis and to fully characterize its pharmacological profile, the experimental protocols outlined in this guide should be performed. Future research should also focus on determining the subtype selectivity of this compound for different nAChRs, which would be crucial for assessing its potential therapeutic applications and off-target effects. A thorough understanding of its pharmacokinetics and pharmacodynamics will be essential for any further development of this compound as a clinical agent.
References
- 1. Muscle-relaxant activity of this compound, a new indole alkaloid of Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]
- 3. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Neuromuscular Blocking Agents - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decussine, a pentacyclic indole (B1671886) alkaloid isolated from the African plant Strychnos decussata, has demonstrated significant muscle-relaxant properties. This technical guide provides a comprehensive overview of the current understanding of the pharmacology of this compound and its related alkaloids. While quantitative data remains limited in publicly accessible literature, this document synthesizes available information on its mechanism of action, experimental evaluation, and potential physiological effects. The primary mode of action appears to be a non-competitive blockade at the neuromuscular junction, distinguishing it from classical curare-like competitive antagonists. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this class of compounds.
Introduction
This compound is an indole alkaloid first identified in Strychnos decussata (Pappe) Gilg (Loganiaceae), a plant species with a history of use in traditional African medicine.[1] Early pharmacological screenings of extracts from this plant revealed potent muscle-relaxant activity, which was subsequently attributed to this compound and its structural analogs.[1][2] This guide delves into the known pharmacological profile of this compound, with a focus on its effects on skeletal muscle, the proposed mechanism of action at the neuromuscular junction, and a summary of the limited available quantitative data and experimental methodologies.
Pharmacology
Muscle Relaxant Activity
The most well-documented pharmacological effect of this compound is its ability to induce skeletal muscle relaxation.[1][3] In vivo studies in mice have demonstrated this effect, and in vitro experiments on diaphragm-muscle preparations have further corroborated its muscle-relaxant properties.[4] The muscle-relaxant effect is not antagonized by neostigmine (B1678181) (synstigmine), which indicates a mechanism of action distinct from that of curare-like competitive antagonists of the nicotinic acetylcholine (B1216132) receptor (nAChR).
Related alkaloids isolated from Strychnos species, such as malindine and strychnocarpine, have also been reported to possess muscle-relaxant activities.[4][5]
Central Nervous System (CNS) Effects
There is a significant lack of information regarding the central nervous system effects of this compound. While many alkaloids from the Strychnos genus, such as strychnine, are well-known CNS stimulants and convulsants, this compound's primary reported activity is muscle relaxation.[4] It is currently unknown whether this compound can cross the blood-brain barrier to a significant extent. Further research is required to elucidate any potential central effects of this compound, including sedative, anxiolytic, or other neuropharmacological activities.
Mechanism of Action
The available evidence strongly suggests that this compound exerts its muscle-relaxant effect by acting at the neuromuscular junction. The observation that its effects are not reversed by acetylcholinesterase inhibitors like neostigmine points towards a non-competitive mechanism of neuromuscular blockade.[6]
Several hypotheses for a non-competitive blockade can be considered:
-
Ion Channel Blockade: this compound may directly block the ion channel of the nicotinic acetylcholine receptor. In this scenario, even when acetylcholine binds to its receptor, the influx of sodium ions necessary for depolarization of the muscle fiber membrane is prevented.
-
Allosteric Modulation: this compound could bind to an allosteric site on the nAChR, inducing a conformational change that prevents the channel from opening, even when acetylcholine is bound to the orthosteric site.
-
Effects on Voltage-Gated Ion Channels: It is also possible that this compound targets other ion channels crucial for muscle contraction, such as voltage-gated sodium or calcium channels on the muscle fiber membrane, thereby inhibiting the propagation of the action potential or excitation-contraction coupling.
The following diagram illustrates the hypothesized non-competitive antagonist action of this compound at the nicotinic acetylcholine receptor.
Quantitative Pharmacological Data
Quantitative data on the pharmacological activity of this compound and its related alkaloids are sparse in the available literature. The following table summarizes the limited data that has been reported. It is important to note that the data for this compound is from a secondary source and should be interpreted with caution until it can be verified from the primary literature.
| Alkaloid | Assay | Species | Preparation | Effect | Value | Reference |
| This compound | In vivo | Mouse | - | Muscle Relaxation | 75 mg/kg | [5] (secondary source) |
| Malindine | In vitro | Not Specified | Diaphragm-muscle | 50% reduction in contraction amplitude | 0.5 mg/ml | [4] |
| Strychnocarpine | In vitro | Not Specified | - | Muscle Relaxation | 56.6 µg/ml | [5] (secondary source) |
Experimental Protocols
In Vivo Muscle Relaxation Assays
These assays are used to assess the muscle relaxant effects of a compound in a whole animal model, typically mice or rats.
-
Inclined Plane Test:
-
Animals are placed on a plane inclined at a specific angle (e.g., 45-60 degrees).
-
The ability of the animal to remain on the plane for a set period is observed.
-
A muscle relaxant will cause the animal to slide off the plane.
-
The dose at which a certain percentage of animals (e.g., 50%) are unable to remain on the plane is determined.
-
-
Traction Test (Grip Strength):
-
The animal is suspended by its forelimbs on a horizontal wire or rod.
-
The time until the animal falls off is recorded.
-
Muscle relaxants will decrease the time the animal is able to hold on.
-
The following diagram illustrates a general workflow for in vivo muscle relaxant activity screening.
In Vitro Neuromuscular Junction Preparation
The phrenic nerve-hemidiaphragm preparation is a classical in vitro method to study the effects of drugs on neuromuscular transmission.
-
Preparation:
-
The phrenic nerve and the attached hemidiaphragm muscle are dissected from a rat or mouse.
-
The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at a constant temperature (e.g., 37°C) and aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂).
-
The phrenic nerve is stimulated electrically with supramaximal pulses to elicit muscle contractions.
-
The force of muscle contraction is measured using a force transducer and recorded.
-
-
Drug Application:
-
After a stable baseline of contractions is established, this compound is added to the organ bath in increasing concentrations.
-
The effect of each concentration on the amplitude of the muscle contractions is recorded.
-
To investigate the mechanism, an acetylcholinesterase inhibitor like neostigmine can be added to see if it reverses the effect of this compound.
-
Related Indole Alkaloids
Several other indole alkaloids have been isolated from Strychnos decussata and related species. These include 3,14-dihydrothis compound and 10-hydroxy-3,14-dihydrothis compound, which have also been reported to possess muscle-relaxant activity.[2] The pharmacological profiles of these related compounds are even less characterized than that of this compound.
Conclusion and Future Directions
This compound and its related indole alkaloids represent a promising but underexplored class of muscle relaxants. The available evidence points to a non-competitive mechanism of action at the neuromuscular junction, which could offer a different therapeutic profile compared to existing competitive neuromuscular blocking agents. However, the lack of comprehensive quantitative data, detailed mechanistic studies, and information on CNS effects are significant gaps in our understanding.
Future research should focus on:
-
Re-isolation and Quantitative Pharmacological Characterization: Obtaining pure this compound and performing dose-response studies to determine its potency (e.g., IC₅₀, ED₅₀) in various in vitro and in vivo models.
-
Elucidation of the Precise Mechanism of Action: Utilizing electrophysiological techniques such as patch-clamp to investigate the interaction of this compound with nicotinic acetylcholine receptors and other relevant ion channels at the molecular level.
-
Evaluation of CNS Effects and Pharmacokinetics: Conducting studies to determine the ability of this compound to cross the blood-brain barrier and to assess its potential central nervous system effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify the structural features essential for its muscle-relaxant activity, which could lead to the development of more potent and selective compounds.
Addressing these research questions will be crucial in determining the potential of this compound and its derivatives as lead compounds for the development of new muscle relaxant drugs.
References
- 1. Decursin: a cytotoxic agent and protein kinase C activator from the root of Angelica gigas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strychnos potatorum: Phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. Effect of desynchronized inputs on compound sensory and muscle action potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Biological Activity Screening of Decussine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decussine, an indole (B1671886) alkaloid isolated from Strychnos decussata, has been identified as a compound with notable biological activity, primarily as a muscle relaxant.[1][2] This technical guide provides a comprehensive overview of the screening protocols to evaluate the multifaceted biological activities of this compound. The focus is on its muscle-relaxant properties, potential antiplasmodial effects, and general cytotoxicity. Detailed experimental methodologies, data presentation formats, and visual representations of associated signaling pathways are provided to facilitate further research and drug development efforts. While specific quantitative data for this compound is limited in publicly available literature, this guide establishes a framework for its systematic evaluation.
Core Biological Activity: Muscle Relaxation
This compound has been historically recognized for its muscle-relaxant properties.[1][2] This activity is likely mediated through its interaction with the neuromuscular junction, the critical synapse between motor neurons and skeletal muscle fibers.[3][4]
Proposed Mechanism of Action: Neuromuscular Junction Modulation
The primary mechanism underlying muscle contraction involves the release of the neurotransmitter acetylcholine (B1216132) (ACh) from the motor neuron terminal. ACh then binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber membrane (sarcolemma), leading to depolarization and subsequent muscle contraction.[3][4] Muscle relaxants often act by interfering with this process at the neuromuscular junction.[5] It is hypothesized that this compound exerts its effects by modulating the function of nAChRs.
Signaling Pathway
The signaling cascade at the neuromuscular junction leading to muscle contraction is a well-established pathway. This compound is postulated to interfere with this pathway, potentially by acting as an antagonist or a modulator of nAChRs.
Experimental Protocol: In Vivo Muscle Relaxation Assay (Inclined Plane Test)
This protocol is designed to assess the muscle relaxant effects of this compound in a rodent model.
1.3.1. Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO)
-
Positive control (e.g., Diazepam)
-
Male Wistar rats or Swiss albino mice
-
Inclined plane apparatus (adjustable angle)
-
Syringes and needles for administration
1.3.2. Procedure:
-
Animal Acclimatization: House animals in standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Divide animals into groups (n=6-8 per group): Vehicle control, Positive control, and this compound-treated groups at various doses.
-
Administration: Administer this compound (dissolved in vehicle) or the respective controls via an appropriate route (e.g., intraperitoneal).
-
Testing: At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), place each animal on the inclined plane, set at a specific angle (e.g., 45-60 degrees).
-
Observation: Observe the ability of the animal to maintain its grip and posture on the inclined plane for a set period (e.g., 2 minutes). The inability to remain on the plane is indicative of muscle relaxation.
-
Data Analysis: Record the number of animals in each group that fail the test at each time point. Calculate the ED50 (the dose at which 50% of the animals show the effect).
1.3.3. Data Presentation:
| Treatment Group | Dose (mg/kg) | Time (min) | Number of Animals Showing Muscle Relaxation | % Effect |
| Vehicle Control | - | 30 | ||
| 60 | ||||
| 90 | ||||
| 120 | ||||
| Positive Control (Diazepam) | X | 30 | ||
| 60 | ||||
| 90 | ||||
| 120 | ||||
| This compound | Dose 1 | 30 | ||
| 60 | ||||
| 90 | ||||
| 120 | ||||
| This compound | Dose 2 | 30 | ||
| 60 | ||||
| 90 | ||||
| 120 |
Potential Biological Activity: Antiplasmodial Screening
Natural products are a rich source of antimalarial compounds. Given its alkaloid nature, screening this compound for antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria, is a logical step in characterizing its biological profile.
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based Fluorescence Assay)
This high-throughput assay is commonly used to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
2.1.1. Materials:
-
This compound
-
Chloroquine (positive control)
-
P. falciparum culture (e.g., 3D7 or Dd2 strains)
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin
-
SYBR Green I nucleic acid stain
-
Lysis buffer (Tris buffer, EDTA, saponin, Triton X-100)
-
96-well microplates
-
Fluorescence microplate reader
2.1.2. Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and perform serial dilutions in culture medium.
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes.
-
Assay Setup: In a 96-well plate, add the serially diluted this compound, control drug, and vehicle control. Add parasitized erythrocytes (ring stage, ~1% parasitemia, 2% hematocrit).
-
Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
Lysis and Staining: After incubation, add SYBR Green I in lysis buffer to each well.
-
Fluorescence Reading: Incubate in the dark for 1 hour and measure fluorescence intensity (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Calculate the percentage of parasite growth inhibition for each concentration and determine the IC50 value using a non-linear regression model.
2.1.3. Data Presentation:
| Compound | P. falciparum Strain | IC50 (µM) | Selectivity Index (SI) |
| This compound | 3D7 (Chloroquine-sensitive) | To be determined | To be determined |
| This compound | Dd2 (Chloroquine-resistant) | To be determined | To be determined |
| Chloroquine | 3D7 | Reference value | Reference value |
| Chloroquine | Dd2 | Reference value | Reference value |
Note: Specific IC50 values for this compound against P. falciparum are not currently available in the literature.
General Biological Activity: Cytotoxicity Screening
Assessing the cytotoxicity of a compound is a fundamental step in drug discovery to determine its therapeutic window.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
3.1.1. Materials:
-
This compound
-
Doxorubicin (positive control)
-
Human cancer cell lines (e.g., HeLa, HepG2)
-
DMEM or other suitable cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
3.1.2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and the positive control for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.
Experimental Workflow
3.2.1. Data Presentation:
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | HeLa | 24 | To be determined |
| 48 | To be determined | ||
| 72 | To be determined | ||
| This compound | HepG2 | 24 | To be determined |
| 48 | To be determined | ||
| 72 | To be determined | ||
| Doxorubicin | HeLa | 48 | Reference value |
| Doxorubicin | HepG2 | 48 | Reference value |
Note: Specific IC50 values for this compound against common cancer cell lines are not widely reported in the literature.
Central Nervous System (CNS) Activity Screening
Given that some muscle relaxants have central nervous system (CNS) effects, a preliminary assessment of this compound's impact on the CNS is warranted.
Experimental Protocol: Irwin Test
The Irwin test is a primary observational screen in rodents to assess the neurobehavioral effects of a new chemical entity.
4.1.1. Materials:
-
This compound
-
Vehicle
-
Male mice
-
Observation arena
4.1.2. Procedure:
-
Dosing: Administer this compound at various doses to different groups of mice.
-
Observation: At specified time points, place individual mice in the observation arena and systematically score a range of behavioral and physiological parameters. These include, but are not limited to:
-
Behavioral: Alertness, grooming, spontaneous activity, passivity, stereotypy.
-
Neurological: Body position, righting reflex, limb tone, grip strength, gait.
-
Autonomic: Piloerection, salivation, pupil size.
-
-
Scoring: Use a standardized scoring system to quantify the observed effects.
4.1.3. Data Presentation: A summary table of observed effects at different doses and time points should be created.
| Dose (mg/kg) | Time Post-Dose | Behavioral Observations | Neurological Observations | Autonomic Observations |
| Vehicle | 30 min | |||
| This compound (Low) | 30 min | |||
| This compound (Mid) | 30 min | |||
| This compound (High) | 30 min |
Note: Detailed CNS screening data for this compound is not available in the public domain.
Conclusion and Future Directions
This compound presents as a promising natural product with confirmed muscle-relaxant activity. The protocols outlined in this guide provide a systematic approach to further characterize its biological profile, including its potency as a muscle relaxant, its potential as an antiplasmodial agent, and its general cytotoxicity. A critical next step for the research community is to generate robust quantitative data (ED50 and IC50 values) for this compound in these various assays. Furthermore, detailed mechanistic studies are required to elucidate the precise molecular interactions of this compound with nicotinic acetylcholine receptors and to explore its effects on different nAChR subtypes. Such data will be invaluable for assessing the therapeutic potential of this compound and for guiding any future drug development efforts.
References
- 1. Muscle-relaxant activity of this compound, a new indole alkaloid of Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a New Muscle-Relaxant Alkaloid from Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuromuscular junction - Wikipedia [en.wikipedia.org]
- 4. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
In Vivo Effects of Decussine on Muscle Tissue: A Review of Limited Evidence
Despite its identification as a muscle relaxant, detailed in vivo research on the effects of Decussine on muscle tissue is notably scarce in publicly available scientific literature. Early studies confirm its muscle-relaxant properties, but a comprehensive understanding of its mechanism of action, quantitative effects on muscle function, and the specific signaling pathways it modulates in a living organism remains largely unexplored.
This compound is an indole (B1671886) alkaloid derived from the plant Strychnos decussata.[1][2][3] Initial pharmacological screenings identified its potential as a muscle-relaxant.[2][3] However, the body of research has not significantly expanded since these initial findings in the early 1980s, leaving a substantial gap in the understanding of its in vivo pharmacological profile concerning muscle tissue.
Current State of Knowledge
Published research indicates that this compound exhibits muscle-relaxant activity, a property shared by other alkaloids isolated from Strychnos species.[1][4] For instance, the alkaloid malindine, also found in Strychnos decussata, has demonstrated muscle-relaxant effects in animal models.[1] When injected intraperitoneally in mice, malindine showed muscle-relaxant activities and led to a 50% reduction in the amplitude of concentration in a diaphragm-muscle preparation at a dose of 0.5 mg/ml.[1]
While this provides a broader context for the potential bioactivity of compounds from Strychnos decussata, it is not a direct substitute for specific data on this compound. The lack of detailed, peer-reviewed studies on this compound's in vivo effects on muscle regeneration, atrophy, or the underlying signaling pathways prevents the creation of a comprehensive technical guide as requested.
Gaps in the Research
A thorough review of the available scientific literature reveals a significant lack of data in the following key areas:
-
Quantitative In Vivo Data: There is an absence of published studies presenting quantitative data on this compound's effects on muscle contractility, fatigue resistance, or recovery from injury in animal models.
-
Detailed Experimental Protocols: Methodologies for in vivo studies specifically investigating this compound's impact on muscle tissue are not detailed in the accessible literature.
-
Signaling Pathway Elucidation: The molecular mechanisms and signaling pathways through which this compound may exert its muscle-relaxant effects have not been elucidated.
Future Directions
To address the current knowledge gap, future research should focus on a systematic in vivo evaluation of this compound. This would involve:
-
Animal Model Studies: Utilizing established animal models to investigate the dose-dependent effects of this compound on muscle function, including grip strength, exercise tolerance, and electrophysiological properties of muscle tissue.
-
Histological and Molecular Analysis: Performing histological analysis of muscle tissue from this compound-treated animals to assess for any structural changes, and employing molecular techniques such as Western blotting and RNA sequencing to identify the signaling pathways modulated by this compound.
-
Comparative Studies: Comparing the in vivo effects of this compound with other known muscle relaxants to better understand its relative potency and potential therapeutic advantages.
Conclusion
While this compound has been identified as a muscle relaxant, the scientific community currently lacks the in-depth in vivo data necessary to construct a detailed technical guide on its effects on muscle tissue. The information available is foundational at best and does not meet the requirements for a comprehensive analysis of its quantitative effects, experimental protocols, and associated signaling pathways. Further, rigorous in vivo research is imperative to unlock the potential of this compound as a therapeutic agent for muscle-related disorders.
References
- 1. ffhdj.com [ffhdj.com]
- 2. Muscle-relaxant activity of this compound, a new indole alkaloid of Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a New Muscle-Relaxant Alkaloid from Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Targets of Decussine: A Technical Guide to Receptor Binding Affinity Studies
For Immediate Release
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in elucidating the mechanism of action of decussine, an indole (B1671886) alkaloid isolated from Strychnos decussata. Despite its known muscle-relaxant properties, the specific receptor binding affinities of this compound remain largely uncharacterized in publicly available literature. This document outlines a proposed research plan, including detailed experimental protocols and data presentation strategies, to systematically investigate the receptor binding profile of this compound and pave the way for a deeper understanding of its pharmacological potential.
Introduction: The Enigma of this compound's Mechanism of Action
This compound is an indole alkaloid found in the plant Strychnos decussata. The Strychnos genus is a rich source of pharmacologically active compounds, with strychnine (B123637) being one of the most well-known examples. Indole alkaloids, as a class, are known to interact with a diverse array of receptors, including but not limited to opioid, adrenergic, GABA-A, and NMDA receptors. Given this compound's observed physiological effect as a muscle relaxant, it is hypothesized that its mechanism of action involves modulation of inhibitory neurotransmission in the central nervous system. However, a significant knowledge gap exists regarding its specific molecular targets and their binding affinities. This guide proposes a systematic approach to deorphanize the pharmacology of this compound.
Pharmacological Context and Potential Targets
While direct binding data for this compound is scarce, the pharmacological profiles of related indole alkaloids offer valuable insights into potential receptor targets. The following table summarizes the known information for this compound and provides a comparative look at other relevant alkaloids to guide target selection for binding affinity studies.
| Compound | Source | Reported Pharmacological Effects | Known/Potential Receptor Targets |
| This compound | Strychnos decussata | Muscle relaxant | Hypothesized: Glycine (B1666218) receptors, GABA-A receptors, Nicotinic acetylcholine (B1216132) receptors |
| Strychnine | Strychnos nux-vomica | Convulsant, stimulant | Glycine receptor antagonist |
| Brucine | Strychnos nux-vomica | Similar to strychnine, but less potent | Glycine receptor antagonist |
| Mitragynine | Mitragyna speciosa (Kratom) | Analgesic, stimulant, opioid-like effects | µ-opioid receptor agonist, adrenergic receptor interactions |
| Harmaline | Peganum harmala | MAO-A inhibitor, hallucinogen | GABA-A receptor antagonist |
Proposed Experimental Protocol: Competitive Radioligand Binding Assay
To quantitatively determine the binding affinity of this compound for its putative receptor targets, a competitive radioligand binding assay is the gold standard. This protocol is designed to be adaptable for various receptor types, with the glycine receptor serving as a primary example due to the structural similarity of this compound to strychnine and its observed muscle-relaxant effects.
3.1 Materials and Reagents
-
Test Compound: this compound (with purity >95%)
-
Radioligand: [³H]Strychnine (for glycine receptor binding) or other appropriate radioligand for the target of interest.
-
Receptor Source: Rat spinal cord membrane preparation or a cell line stably expressing the human glycine receptor (e.g., HEK293 cells).
-
Non-specific Binding Control: Glycine (1 mM) or another appropriate unlabeled ligand.
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Liquid scintillation counter
3.2 Membrane Preparation (from Rat Spinal Cord)
-
Euthanize adult rats according to approved animal welfare protocols.
-
Dissect the spinal cords and homogenize in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh binding buffer and repeating the centrifugation step.
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store the membrane preparation in aliquots at -80°C.
3.3 Assay Procedure
-
Prepare serial dilutions of this compound in binding buffer. A wide concentration range is recommended for the initial characterization (e.g., 1 nM to 1 mM).
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Binding buffer, radioligand (at a concentration close to its Kd), and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competitive Binding: this compound dilution, radioligand, and membrane preparation.
-
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
3.4 Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Logical Frameworks
4.1 Experimental Workflow for Competitive Radioligand Binding Assay
4.2 Hypothetical Signaling Pathway for this compound-Induced Muscle Relaxation
Conclusion and Future Directions
The lack of specific receptor binding data for this compound represents a significant gap in our understanding of this potentially valuable natural product. The experimental framework outlined in this guide provides a clear path forward for the systematic investigation of its molecular targets. By employing competitive radioligand binding assays across a panel of physiologically relevant receptors, researchers can elucidate the binding affinity and selectivity profile of this compound. This crucial information will not only unravel its mechanism of action but also inform future drug development efforts, potentially leading to new therapeutic agents for conditions involving muscle spasticity and hypertonia. Further studies should also explore the functional consequences of receptor binding using electrophysiology or second messenger assays to fully characterize this compound as an agonist, antagonist, or allosteric modulator.
Toxicological Profile of Crude Strychnos decussata Extract: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Strychnos decussata, a plant belonging to the Loganiaceae family, has a history of traditional medicinal use in various cultures. However, the genus Strychnos is renowned for containing potent and toxic alkaloids, with strychnine (B123637) being the most notable example. This technical guide provides a comprehensive overview of the available toxicological data on crude extracts of Strychnos decussata. Due to a lack of specific studies on the crude extract, this document synthesizes information on the toxicity of its isolated alkaloids, outlines standard experimental protocols for toxicological assessment of herbal extracts, and discusses the potential mechanisms of toxicity. This guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to approach the study and potential application of Strychnos decussata with a thorough understanding of its toxicological implications.
Introduction
Strychnos decussata (Pappe) Gilg is a species with documented traditional uses, including for the treatment of fever, gastrointestinal issues, and snakebites.[1] Despite its therapeutic applications, the inherent toxicity of the Strychnos genus necessitates a rigorous toxicological evaluation of any extract intended for medicinal use.[2][3] The toxic properties of many Strychnos species are primarily attributed to the presence of indole (B1671886) alkaloids, such as strychnine and brucine, which act as potent convulsants.[2][3] This whitepaper consolidates the current knowledge on the toxicological profile of S. decussata, focusing on its crude extracts to inform future research and development.
Phytochemical Constituents
The toxicity of Strychnos decussata is intrinsically linked to its phytochemical composition. The plant is known to contain a variety of alkaloids, which are the primary agents responsible for its pharmacological and toxicological effects.
Table 1: Known Alkaloids Isolated from Strychnos decussata
| Alkaloid Group | Specific Alkaloids Identified | Reference |
| Indole Alkaloids | Decussine, Malindine | [1] |
| Strychnine (in the genus) | [2][3] |
Quantitative Toxicological Data
Table 2: Acute Toxicity of Alkaloids Isolated from Strychnos decussata
| Compound | Test Animal | Route of Administration | LD50 (mg/kg) | Observed Effects | Reference |
| Isolated Alkaloids (unspecified mixture) | Mice | Not specified | 47.5 - 90.0 | Convulsions | [1] |
| Malindine | Mice | Intraperitoneal | Not specified (muscle-relaxant activity noted) | Muscle relaxation | [1] |
Note: The LD50 values are for a mixture of alkaloids and not the crude extract. The specific alkaloids in the mixture were not detailed in the source.
Experimental Protocols for Toxicological Assessment
In the absence of specific studies on S. decussata crude extract, this section outlines standardized and widely accepted experimental protocols for evaluating the toxicity of herbal extracts, based on OECD guidelines. These methodologies are recommended for any future toxicological investigation of S. decussata.
Acute Oral Toxicity Study (OECD Guideline 423)
This study provides information on the short-term toxic effects of a single oral dose of a substance.
-
Test Animals: Typically, healthy, young adult rodents (rats or mice) of a single sex (usually females, as they are often more sensitive) are used.
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized for at least 5 days before the study.
-
Dosage: A stepwise procedure is used with a starting dose of 2000 mg/kg body weight. If mortality is observed, the dose is decreased; if no mortality occurs, the study is repeated at a higher dose or the substance is classified as having an LD50 above 2000 mg/kg.
-
Administration: The extract is administered orally via gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Sub-acute (28-day) Oral Toxicity Study (OECD Guideline 407)
This study provides information on the toxic effects of repeated daily oral exposure to a substance over 28 days.
-
Test Animals: Healthy young adult rodents of both sexes are used.
-
Dosage Groups: At least three dose groups and a control group are used. Doses are selected based on the results of the acute toxicity study.
-
Administration: The extract is administered orally via gavage daily for 28 days.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.
-
Hematology and Clinical Biochemistry: At the end of the study, blood samples are collected for analysis of hematological and biochemical parameters.
-
Pathology: A full necropsy is performed on all animals. Organs are weighed, and tissues are preserved for histopathological examination.
Visualization of Experimental Workflows
Workflow for Acute Oral Toxicity Testing
Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.
Workflow for Sub-acute Oral Toxicity Testing
Caption: Workflow for a 28-day sub-acute oral toxicity study following OECD Guideline 407.
Potential Mechanisms of Toxicity and Signaling Pathways
The primary mechanism of toxicity for Strychnos alkaloids, particularly strychnine, involves the central nervous system.
Caption: Simplified signaling pathway of strychnine-induced neurotoxicity.
Strychnine acts as a competitive antagonist at postsynaptic glycine receptors, primarily in the spinal cord and brainstem. Glycine is a major inhibitory neurotransmitter. By blocking glycine's ability to bind to its receptor, strychnine removes the normal inhibitory signals to motor neurons. This disinhibition leads to uncontrolled neuronal firing and results in the characteristic and severe muscle convulsions and spasms associated with strychnine poisoning. While other alkaloids in the crude extract may have different or synergistic effects, this pathway represents the most well-understood and critical toxicological mechanism within the Strychnos genus.
Conclusion and Recommendations
The available data strongly suggests that crude extracts of Strychnos decussata possess significant toxic potential, primarily due to their alkaloid content. While quantitative toxicological data for the crude extract is currently lacking, the known convulsant properties and the LD50 values of its isolated alkaloids indicate a narrow therapeutic window and a high risk of adverse effects.
For researchers, scientists, and drug development professionals, the following recommendations are crucial:
-
Prioritize Comprehensive Toxicological Studies: Before any further development or application of S. decussata extracts, rigorous acute, sub-acute, and chronic toxicity studies following international guidelines (e.g., OECD) are imperative.
-
Phytochemical Standardization: Any extract intended for research or development must be chemically standardized to ensure a consistent concentration of the major alkaloids. This is essential for reproducible results and for understanding the dose-response relationship.
-
Mechanism of Action Studies: Further research is needed to elucidate the specific mechanisms of action of the various alkaloids present in the crude extract and to investigate potential synergistic or antagonistic interactions.
-
Detoxification Strategies: Research into methods for removing or reducing the concentration of the most toxic alkaloids from the crude extract could be a viable strategy for developing safer therapeutic products.
References
A Technical Guide to the Identification of Novel Alkaloids in Strychnos Species
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies for identifying novel alkaloids from Strychnos species, a plant genus renowned for its complex and pharmacologically active chemical constituents. This document outlines the core experimental protocols, presents quantitative data on extraction yields and biological activities, and visualizes key workflows and concepts to aid researchers in the discovery and development of new therapeutic agents.
Introduction
The genus Strychnos has a long history in traditional medicine and toxicology, primarily due to its production of a diverse array of monoterpene indole (B1671886) alkaloids. While classic examples like strychnine (B123637) and brucine (B1667951) are well-characterized, the genus continues to be a promising source of novel compounds with significant therapeutic potential, particularly in the fields of antiplasmodial and anticancer research. The identification of these new chemical entities requires a systematic and multi-disciplinary approach, combining modern extraction and chromatographic techniques with advanced spectroscopic methods for structural elucidation.
Quantitative Data on Strychnos Alkaloids
The following tables summarize quantitative data on the extraction of alkaloids from various Strychnos species and the biological activity of selected novel alkaloids.
Table 1: Yields of Crude Extracts from Strychnos Species
| Strychnos Species | Plant Part | Extraction Method | Yield (% w/w) | Reference |
| S. spinosa | Leaves | Acetone Maceration | 3.7 | [1] |
| S. spinosa | Leaves | Methanol Maceration | 11.9 | [1] |
| S. spinosa | Leaves | Dichloromethane (B109758)/Methanol (1/1) Maceration | 11.0 | [1] |
| S. spinosa | Leaves | Alkaloid Extraction Procedure | 0.28 | [1] |
| 28 Strychnos Species | Various | Methanolic Extraction | 0.55 - 25.92 | [2] |
Table 2: Antiplasmodial Activity of Novel and Known Strychnos Alkaloids
| Alkaloid | Strychnos Source | Plasmodium falciparum Strain | IC₅₀ (µM) | Reference |
| 3-Hydroxylongicaudatine Y | S. malacoclados | 3D7 (chloroquine-sensitive) | 1.191 - 6.220 | [3] |
| 3-Hydroxylongicaudatine Y | S. malacoclados | W2 (chloroquine-resistant) | 0.573 - 21.848 | [3] |
| Longicaudatine | S. malacoclados | 3D7 (chloroquine-sensitive) | 0.682 | [3] |
| Longicaudatine | S. malacoclados | W2 (chloroquine-resistant) | 0.573 | [3] |
| Sungucine | S. icaja | Chloroquine-sensitive | 2.292 ± 0.049 | [4] |
| Sungucine | S. icaja | Chloroquine-resistant | 1.659 ± 0.089 | [4] |
| Strychnogucine B | S. icaja | Chloroquine-sensitive | 0.6170 ± 0.067 | [4] |
| Strychnogucine B | S. icaja | Chloroquine-resistant | 0.085 ± 0.01 | [4] |
| Strychnohexamine | S. icaja | Chloroquine-sensitive | 1.097 ± 0.099 | [4] |
| 3',4'-Dihydrousambarensine | S. usambarensis | Chloroquine-resistant | 0.032 ± 0.002 | [4] |
| Isostrychnopentamine | S. usambarensis | Chloroquine-resistant | Not specified | [4] |
| 18-Hydroxyisosungucine | S. icaja | Chloroquine-resistant | 0.14 ± 0.046 | [4] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the identification of novel alkaloids from Strychnos species.
Plant Material Collection and Preparation
-
Collection: Plant material (e.g., leaves, stem bark, root bark) of the selected Strychnos species should be collected and authenticated by a plant taxonomist.
-
Drying: The collected plant material is air-dried in the shade at room temperature until a constant weight is achieved to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction of Crude Alkaloids
A common method for the extraction of total alkaloids is the acid-base extraction technique.
-
Maceration: The powdered plant material is macerated with a suitable organic solvent, often with the addition of a base (e.g., ammonia) to liberate the free alkaloids from their salt forms within the plant tissue. A common solvent system is EtOAc-EtOH-NH₄OH (96:3:1, v/v).[1]
-
Percolation: The macerated mixture is then percolated with an organic solvent like ethyl acetate (B1210297) to extract the alkaloids.[1]
-
Acid Extraction: The resulting organic extract is then partitioned with an acidic aqueous solution (e.g., 4% acetic acid) to protonate the alkaloids, rendering them soluble in the aqueous phase while leaving non-basic compounds in the organic phase.[1]
-
Basification and Re-extraction: The acidic aqueous solution is then basified (e.g., with Na₂CO₃ to pH 8-9) to deprotonate the alkaloids, which are then re-extracted into an immiscible organic solvent like dichloromethane (DCM).[1]
-
Concentration: The organic solvent is evaporated under reduced pressure to yield the crude alkaloid extract.
Isolation and Purification of Novel Alkaloids
The crude alkaloid extract is a complex mixture that requires further separation to isolate individual compounds. This is typically achieved through a combination of chromatographic techniques.
-
Thin-Layer Chromatography (TLC): TLC is used for the initial qualitative analysis of the crude extract and to determine suitable solvent systems for column chromatography. A common solvent system for Strychnos alkaloids is EtOAc: iso-PrOH: 25% NH₄OH (80:15:5).[5] Alkaloids can be visualized using Dragendorff's reagent.[5]
-
Column Chromatography (CC): The crude extract is subjected to column chromatography over a stationary phase such as silica (B1680970) gel or alumina. Elution is performed with a gradient of solvents of increasing polarity to separate the alkaloids based on their affinity for the stationary phase.
-
High-Performance Liquid Chromatography (HPLC): Fractions obtained from CC are further purified using preparative or semi-preparative HPLC. Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of mixtures of acetonitrile (B52724) and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.
Structure Elucidation of Novel Alkaloids
The determination of the chemical structure of a newly isolated alkaloid is a critical step and relies on a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS), often coupled with a chromatographic system (e.g., HPLC-ESI-Q/TOF), is used to determine the exact molecular weight and elemental composition of the compound, allowing for the deduction of its molecular formula.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is employed to elucidate the complete chemical structure:
-
¹H NMR: Provides information about the number, type, and connectivity of protons in the molecule.
-
¹³C NMR: Provides information about the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be indicative of the type of chromophore present, which is often characteristic of the indole nucleus in these alkaloids.
Visualizations
The following diagrams illustrate key workflows and concepts relevant to the identification of novel Strychnos alkaloids.
Caption: Experimental workflow for the identification of novel alkaloids.
References
- 1. Some Strychnos spinosa (Loganiaceae) leaf extracts and fractions have good antimicrobial activities and low cytotoxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Unveiling antiplasmodial alkaloids from a cumulative collection of Strychnos extracts by multi-informative molecular networks [frontiersin.org]
- 3. Antiplasmodial alkaloids from the stem bark of Strychnos malacoclados - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unveiling antiplasmodial alkaloids from a cumulative collection of Strychnos extracts by multi-informative molecular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalsciencebooks.info [globalsciencebooks.info]
- 6. Exploration by molecular networking of Strychnos alkaloids reveals the unexpected occurrence of strychnine in seven Strychnos species - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Biocompatibility Assessment of Decussine: A Technical Overview and Proposed Research Framework
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a preliminary overview and a proposed framework for the biocompatibility assessment of the alkaloid Decussine. As of the latest literature review, no specific studies on the biocompatibility of this compound have been published. Therefore, the information presented herein is based on the known toxicological profiles of related compounds, specifically Strychnos alkaloids, and established protocols for biocompatibility testing. The experimental data and pathways are illustrative and intended to guide future research.
Introduction to this compound
This compound is a tertiary indole (B1671886) alkaloid belonging to the Strychnos family.[1] While its specific biological activities are not extensively documented in publicly available literature, related alkaloids from the Strychnos genus are known for their potent physiological effects, including neurotoxicity.[2] Given the established toxicity of other Strychnos alkaloids like strychnine (B123637) and brucine, a thorough biocompatibility assessment is a critical prerequisite for any potential therapeutic development of this compound.[2][3]
Chemical Profile:
| Identifier | Value |
| IUPAC Name | (20R)-11,20-dimethyl-1,11,17-triazapentacyclo[10.8.1.0²,⁷.0⁸,²¹.0¹⁴,¹⁹]henicosa-2,4,6,8(21),12,14(19),15,17-octaene |
| CAS Number | 75375-52-9 |
| Molecular Formula | C₂₀H₁₉N₃ |
| Molecular Weight | 301.4 g/mol |
| Synonyms | 17,13-dimethyl-5,6-dihydro-7H,13H-pyrido(4',3':6,5)azepino(1,2,3,-1,m)-beta-carboline |
Postulated Biocompatibility Concerns and Proposed Experimental Assessment
Based on the toxicological data of related Strychnos alkaloids, the primary biocompatibility concerns for this compound are potential cytotoxicity and genotoxicity. The following sections outline proposed experimental protocols to evaluate these risks.
In Vitro Cytotoxicity Assessment
The initial step in assessing the biocompatibility of this compound is to determine its potential to induce cell death.
Proposed Experimental Protocol: MTT Assay
-
Cell Culture: Human cell lines, such as HEK293 (embryonic kidney), HepG2 (liver), and SH-SY5Y (neuroblastoma), will be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: this compound will be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which will then be serially diluted to a range of concentrations.
-
Cell Treatment: Cells will be seeded in 96-well plates and, after 24 hours of incubation, treated with varying concentrations of this compound. A vehicle control (DMSO) and a positive control (e.g., doxorubicin) will be included.
-
MTT Assay: After a 24 or 48-hour incubation period with this compound, the culture medium will be replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Following a further incubation period, the resulting formazan (B1609692) crystals will be dissolved in a solubilization solution.
-
Data Analysis: The absorbance will be measured using a microplate reader. Cell viability will be calculated as a percentage relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) will be determined from the dose-response curve.
Hypothetical Data Presentation:
| Concentration (µM) | Cell Viability (%) - HEK293 | Cell Viability (%) - HepG2 | Cell Viability (%) - SH-SY5Y |
| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 | 97.8 ± 2.5 |
| 1 | 92.3 ± 3.4 | 90.5 ± 4.1 | 88.9 ± 3.7 |
| 10 | 75.6 ± 5.2 | 70.1 ± 6.3 | 65.4 ± 5.9 |
| 50 | 48.2 ± 4.8 | 40.7 ± 5.5 | 35.1 ± 4.2 |
| 100 | 20.1 ± 3.9 | 15.8 ± 3.1 | 10.2 ± 2.8 |
| IC₅₀ (µM) | ~50 | ~45 | ~40 |
Experimental Workflow for In Vitro Cytotoxicity Assessment
References
The Cape Teak (Strychnos decussata): A Technical Guide to its Ethnomedicinal Past and Future Pharmacological Potential
For Immediate Release
[City, State] – December 19, 2025 – This technical guide provides a comprehensive overview of the historical and traditional medicinal uses of Strychnos decussata, a small to medium-sized tree found in tropical Africa. This document, intended for researchers, scientists, and drug development professionals, delves into the plant's rich ethnobotanical history, its phytochemical composition, and its demonstrated pharmacological activities. The information presented is supported by quantitative data, detailed experimental protocols, and visualizations of key concepts to facilitate a deeper understanding of its potential in modern medicine.
Strychnos decussata, also known as Cape Teak or Chaka's Wood, has a long history of use in traditional medicine across Southern and Eastern Africa.[1][2] Various parts of the plant, including the bark, leaves, and roots, have been employed to treat a wide array of ailments, ranging from gastrointestinal issues and fever to more severe conditions like venereal diseases and as an antidote for snake and scorpion bites.[1] The ground root bark has also been traditionally used as a snuff.[1]
Quantitative Phytochemical and Bioactivity Data
The medicinal properties of Strychnos decussata are attributed to its rich composition of bioactive compounds, primarily alkaloids. Quantitative analysis has revealed the concentration of these compounds in different parts of the plant. Furthermore, in vitro studies have demonstrated the pharmacological potential of its extracts and isolated alkaloids.
Table 1: Quantitative Phytochemical Analysis of Strychnos decussata
| Plant Part | Phytochemical Class | Concentration (% w/w) |
| Dried Leaves | Total Alkaloids | 0.35 |
| Dried Bark | Total Alkaloids | 0.66 |
Table 2: Summary of Biological Activities of Strychnos Species Compounds and Extracts
| Activity | Plant/Compound | Test Organism/Cell Line | Method | Result (IC₅₀/MIC) |
| Antiplasmodial | Strychnos alkaloids (various) | Plasmodium falciparum (chloroquine-resistant) | In vitro assay | IC₅₀: 32 nM - 10 µM |
| Antifungal | Strychnos spinosa (chloroform fraction) | Aspergillus fumigatus | Broth microdilution | MIC: 0.08 mg/ml |
| Antifungal | Strychnos spinosa (n-butanol fraction) | Cryptococcus neoformans | Broth microdilution | MIC: 0.04 mg/ml |
| Antibacterial | Strychnos spinosa (hexane & chloroform (B151607) fractions) | Staphylococcus aureus | Broth microdilution | MIC: 0.08 mg/ml |
Experimental Protocols
To ensure the reproducibility of the cited findings, this section details the methodologies employed in key experiments.
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of plant extracts and fractions against various fungi and bacteria was determined using a broth serial microdilution method.
-
Preparation of Inoculum: Bacterial and fungal strains were cultured on appropriate agar (B569324) plates. Colonies were then used to prepare a standardized inoculum suspension in sterile broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: The plant extracts or fractions were dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: A standardized volume of the microbial inoculum was added to each well.
-
Incubation: The plates were incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC was determined as the lowest concentration of the extract or fraction that visibly inhibited microbial growth. A growth indicator, such as tetrazolium violet, was often used to aid in the visualization of microbial viability.
Antiplasmodial Activity Assay
The in vitro antiplasmodial activity of compounds was evaluated against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
-
Culturing of Parasites: P. falciparum was cultured in human red blood cells in a complete medium under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).
-
Drug Susceptibility Assay: Asynchronous cultures of the parasite were incubated with various concentrations of the test compounds for a defined period (e.g., 72 hours).
-
Quantification of Parasite Growth: Parasite growth inhibition was determined using a fluorescent DNA-binding dye (e.g., SYBR Green I) or by microscopic examination of Giemsa-stained smears.
-
Calculation of IC₅₀: The 50% inhibitory concentration (IC₅₀) was calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Path from Traditional Knowledge to Modern Medicine
The journey from the traditional use of a medicinal plant to the development of a modern pharmaceutical is a complex, multi-step process. The following diagram illustrates this general workflow as it applies to the study of Strychnos decussata.
References
The Biosynthetic Pathway of Decussine in Strychnos decussata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decussine, a β-carboline type monoterpene indole (B1671886) alkaloid (MIA) found in Strychnos decussata, presents a unique structural framework that has intrigued natural product chemists. While the complete biosynthetic pathway of this compound has not been fully elucidated in S. decussata, extensive research into the biosynthesis of related Strychnos alkaloids, such as strychnine (B123637), provides a robust foundation for proposing a putative pathway. This technical guide synthesizes the current understanding of MIA biosynthesis to infer the multi-enzyme cascade leading to this compound. It details the initial stages common to all MIAs, from the condensation of tryptamine (B22526) and secologanin (B1681713) to the formation of the key intermediate, strictosidine (B192452), and proposes subsequent, specialized enzymatic steps involving oxidative rearrangements likely catalyzed by cytochrome P450 enzymes. This document provides quantitative data from analogous, well-characterized pathways to serve as a benchmark for future research. Furthermore, it outlines detailed experimental protocols for key analytical and biochemical techniques essential for investigating and validating this proposed pathway, including enzyme assays, precursor feeding studies, and chromatographic analysis. This guide is intended to be a comprehensive resource to stimulate and support further research into the biosynthesis of this compound and other complex alkaloids.
Introduction to this compound and Strychnos Alkaloids
The genus Strychnos is a prolific source of structurally complex and biologically active monoterpene indole alkaloids (MIAs).[1] These compounds are renowned for their potent physiological effects, with strychnine being the most famous example.[2] this compound, isolated from the stem bark of Strychnos decussata, belongs to the β-carboline subclass of MIAs and exhibits muscle-relaxant properties.[3] Like all MIAs, the biosynthesis of this compound is believed to originate from the precursors tryptamine and the iridoid monoterpene secologanin.[2] The elucidation of its biosynthetic pathway is crucial for understanding the generation of chemical diversity within the Strychnos genus and for enabling biotechnological production of this and related compounds.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is postulated to proceed through the general MIA pathway before diverging into a specialized branch. The initial, well-established steps are shared with thousands of other MIAs.[4]
2.1 Formation of the Central Precursor, Strictosidine
The pathway commences with a stereoselective Pictet-Spengler condensation of tryptamine (derived from the amino acid tryptophan) and secologanin. This reaction is catalyzed by the enzyme Strictosidine Synthase (STR) , yielding the universal MIA precursor, 3-α(S)-strictosidine.[5][6]
2.2 Conversion to Key Intermediates
Strictosidine is then deglycosylated by Strictosidine β-Glucosidase (SGD) to form the highly reactive strictosidine aglycone.[7] This unstable intermediate undergoes a series of rearrangements and reductions. A key intermediate in the formation of many Strychnos alkaloids is (19E)-geissoschizine .[8]
2.3 Inferred Pathway from Geissoschizine to this compound
From geissoschizine, the pathway to this compound is currently uncharacterized. Based on the structure of this compound and the known chemistry of related alkaloid pathways, a plausible sequence of events is proposed, likely involving a cascade of oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are known drivers of structural diversification in alkaloid biosynthesis.[9] The formation of the characteristic β-carboline structure of this compound from a geissoschizine-like precursor would necessitate significant skeletal rearrangements, including C-C bond cleavage and formation, and likely the loss of the formyl ester group characteristic of intermediates like geissoschizine.
Caption: Inferred biosynthetic pathway of this compound from primary precursors.
Quantitative Data from Analogous Pathways
While quantitative data for the biosynthesis of this compound is not yet available, kinetic parameters and precursor feeding results from well-studied MIA pathways in other species provide valuable benchmarks for future research.
Table 1: Enzyme Kinetic Parameters for Key MIA Biosynthetic Enzymes (Data from analogous pathways in Catharanthus roseus)
| Enzyme | Substrate | Km (mM) | Vmax | Reference(s) |
| Strictosidine Synthase (STR) | Tryptamine | 0.83 - 2.3 | 5.85 nkat/mg | [5][6] |
| Secologanin | 0.46 - 3.4 | 5.85 nkat/mg | [5][6] | |
| (19E)-Geissoschizine Oxidase (GO) | (19E)-Geissoschizine | N/A | N/A | [10] |
| Note: GO is a cytochrome P450 enzyme; kinetic data is often complex and not reported as simple Michaelis-Menten parameters. |
Table 2: Representative Results from Precursor Feeding Studies (Data from studies on Catharanthus roseus cell cultures)
| Transgenic Line | Precursor Fed | Concentration | Fold Increase in Alkaloid Production | Reference(s) |
| Anthranilate Synthase Over-expressing | Loganin | N/A | 2.25x (Tabersonine) | [3] |
| Tryptophan Decarboxylase Over-expressing | Loganin & Tryptamine | N/A | ~120x (Total TIAs) | [11] |
| Strictosidine Synthase Over-expressing | Loganin & Tryptamine | 0.4 mM | ~600 µmol/L (Total TIAs) | [12] |
Detailed Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require the application of several key experimental techniques. The following sections provide detailed protocols adapted from established methods in MIA research.
4.1 Protocol for Strictosidine Synthase (STR) Activity Assay (HPLC-Based)
This protocol allows for the quantification of STR activity by measuring the secologanin-dependent consumption of tryptamine.
-
Enzyme Extraction:
-
Homogenize 1g of fresh S. decussata leaf or root tissue in 2 mL of ice-cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 5 mM β-mercaptoethanol and 10% w/v polyvinylpolypyrrolidone).
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract. Determine the total protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
Prepare a reaction mixture in a microcentrifuge tube containing:
-
50 µL of crude enzyme extract.
-
10 µL of 10 mM tryptamine in water.
-
10 µL of 10 mM secologanin in water (start the reaction by adding secologanin).
-
30 µL of 100 mM potassium phosphate buffer (pH 7.0).
-
-
For a negative control, replace the secologanin solution with water.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 100 µL of ice-cold methanol.
-
-
Sample Analysis by HPLC:
-
Centrifuge the stopped reaction mixture at 15,000 x g for 10 minutes to pellet precipitated protein.
-
Analyze the supernatant using a reverse-phase HPLC system with a C18 column.
-
Use a gradient elution method, for example:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 100% B over 30 minutes.
-
-
Monitor the elution at 280 nm.
-
Quantify the decrease in the tryptamine peak area in the presence of secologanin compared to the control. Calculate specific activity as pkat/mg of protein.[13]
-
4.2 Protocol for Heterologous Expression and Assay of a Candidate Cytochrome P450 (CYP)
This workflow is essential for characterizing the function of candidate genes hypothesized to be involved in the later stages of this compound biosynthesis.
Caption: Workflow for heterologous expression and functional characterization of a candidate biosynthetic enzyme.
-
Gene Identification and Cloning: Identify candidate CYP genes from a S. decussata transcriptome database based on homology to known MIA biosynthetic CYPs. Amplify the full-length coding sequence and clone it into a suitable yeast expression vector.
-
Yeast Expression: Transform the expression vector into a Saccharomyces cerevisiae strain that co-expresses a cytochrome P450 reductase (CPR), which is essential for CYP activity.[14]
-
Microsome Isolation: Grow the transformed yeast culture and induce protein expression. Harvest the cells, lyse them, and perform differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound CYPs and CPRs.
-
Enzyme Assay:
-
Resuspend the microsomal pellet in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Set up a reaction containing:
-
Microsomal suspension.
-
A putative substrate (e.g., geissoschizine) at a concentration of ~50-100 µM.
-
An NADPH-regenerating system (e.g., 1 mM NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
-
Incubate at 30°C for 1-2 hours.
-
Stop the reaction and extract the products with an organic solvent like ethyl acetate.
-
-
Product Identification: Evaporate the organic solvent, redissolve the residue in methanol, and analyze by LC-MS/MS to identify potential new products by comparing their mass spectra and retention times to authentic standards or by structural elucidation.
4.3 Protocol for In Vivo Isotope Labeling Study
This protocol uses stable or radioactive isotopes to trace the incorporation of precursors into downstream alkaloids, providing direct evidence for the biosynthetic pathway.
Caption: General workflow for an in vivo precursor feeding study using isotopic labeling.
-
Precursor Administration: Prepare a solution of a labeled precursor, for example, [1-14C]tryptamine or [U-13C]tryptophan. Administer the solution to young S. decussata plants (e.g., via stem feeding) or to a sterile cell suspension culture.
-
Incubation: Allow the plant or cell culture to metabolize the labeled precursor for a period ranging from several hours to several days.
-
Alkaloid Extraction: Harvest the plant tissue or cells and perform a total alkaloid extraction. This typically involves:
-
Homogenization in an acidic aqueous solution (e.g., 0.1 M HCl) to protonate and solubilize the alkaloids.
-
Washing with a non-polar solvent (e.g., hexane) to remove lipids.
-
Basifying the aqueous phase with ammonia (B1221849) (to pH 9-10) to deprotonate the alkaloids.
-
Extracting the free-base alkaloids into an organic solvent like dichloromethane (B109758) or ethyl acetate.[13]
-
-
Analysis:
-
Separate the extracted alkaloids using HPLC.
-
For radiolabeled compounds (14C), collect fractions corresponding to known alkaloid peaks (including this compound) and measure radioactivity using a liquid scintillation counter.
-
For stable isotope-labeled compounds (13C, 15N), analyze the fractions by high-resolution LC-MS to determine the mass shift in the this compound peak, confirming the incorporation of the labeled precursor.[1]
-
Conclusion and Future Outlook
This guide presents a hypothesized biosynthetic pathway for this compound in Strychnos decussata, grounded in the well-established principles of monoterpene indole alkaloid biosynthesis. The provided quantitative data from analogous systems and detailed experimental protocols offer a practical framework for researchers aiming to validate and fully elucidate this pathway. The identification of the specific enzymes, particularly the cytochrome P450s responsible for the key skeletal rearrangements, will be a critical next step. This knowledge will not only deepen our understanding of plant metabolic diversity but also pave the way for metabolic engineering approaches to produce this compound and novel, structurally related compounds with potential therapeutic value.
References
- 1. An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Some new this compound-type alkaloids from Strychnos decussata, Strychnos dale and Strychnos elaecocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciforum.net [sciforum.net]
- 5. Recent highlights in biosynthesis research using stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. Enzyme Kinetics of Oxidative Metabolism-Cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploration by molecular networking of Strychnos alkaloids reveals the unexpected occurrence of strychnine in seven Strychnos species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The biosynthesis of the β-carboline alkaloids, harman and eleagnine | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Isolation of Decussine from Strychnos decussata Bark
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decussine is a tertiary indole (B1671886) alkaloid isolated from the stem bark of Strychnos decussata (Pappe) Gilg (Loganiaceae). This class of compounds from Strychnos species has garnered interest for its potential pharmacological activities, including muscle-relaxant and convulsant effects.[1][2] These biological activities make this compound and related alkaloids valuable subjects for further investigation in drug discovery and development. This document provides a detailed protocol for the isolation and purification of this compound from its natural source.
Chemical Properties of this compound
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₉N₃ | [3] |
| Molecular Weight | 301.4 g/mol | [3] |
| Appearance | Pale yellow crystalline solid | |
| Solubility | Soluble in chloroform (B151607), methanol (B129727), ethanol (B145695) |
Experimental Protocols
The following protocol is a synthesized methodology based on established alkaloid extraction techniques and specific details from studies on Strychnos decussata.
Part 1: Extraction of Total Alkaloids
This part of the protocol focuses on the initial extraction of the crude alkaloid mixture from the powdered bark of Strychnos decussata.
Materials and Reagents:
-
Dried and powdered stem bark of Strychnos decussata
-
Ethanol
-
10% Acetic Acid
-
Sodium Carbonate (Na₂CO₃) or Ammonium (B1175870) Hydroxide (NH₄OH)
-
Chloroform (CHCl₃)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Filter paper
Procedure:
-
Maceration:
-
Weigh 200 g of finely powdered, dried stem bark of Strychnos decussata.
-
Macerate the powder in 1 L of 10% acetic acid in ethanol for 48 hours at room temperature with occasional stirring.
-
Filter the mixture and collect the filtrate.
-
Repeat the maceration of the plant residue with another 1 L of the same solvent for 24 hours to ensure complete extraction.
-
Combine the filtrates from both extractions.
-
-
Acid-Base Extraction:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator until most of the ethanol has been removed.
-
Adjust the pH of the remaining aqueous solution to approximately 9-10 by adding sodium carbonate or ammonium hydroxide. This will precipitate the free alkaloid bases.
-
Extract the alkaline aqueous solution with 3 x 300 mL of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the chloroform under reduced pressure to obtain the crude total alkaloid extract.
-
Quantitative Data:
| Parameter | Value | Reference |
| Starting Plant Material | 200 g | |
| Total Alkaloid Yield (w/w) | ~0.66% | [4] |
| Estimated Crude Extract | ~1.32 g |
Part 2: Chromatographic Purification of this compound
This section details the separation of this compound from the crude alkaloid mixture using column chromatography and monitoring by Thin Layer Chromatography (TLC).
Materials and Reagents:
-
Crude total alkaloid extract
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
TLC plates (silica gel 60 F₂₅₄)
-
Dragendorff's reagent (for visualization)
-
Glass column for chromatography
-
Fraction collector (optional)
Procedure:
-
Column Chromatography:
-
Prepare a silica gel slurry in chloroform and pack it into a glass column.
-
Dissolve the crude alkaloid extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.
-
Apply the dried, adsorbed sample to the top of the prepared column.
-
Elute the column with a gradient of increasing methanol in chloroform, starting with 100% chloroform and gradually increasing the methanol concentration (e.g., 0.5%, 1%, 2%, 5% methanol in chloroform).
-
Collect fractions of approximately 20 mL.
-
-
Thin Layer Chromatography (TLC) Monitoring:
-
Monitor the collected fractions by TLC.
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a chamber saturated with a mobile phase of chloroform:methanol (95:5 v/v).
-
Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent. Alkaloids will appear as orange to reddish-brown spots.
-
Combine the fractions that show a major spot corresponding to the Rf value of this compound.
-
-
Final Purification:
-
Evaporate the solvent from the combined pure fractions to yield isolated this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent like methanol.
-
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound.
Caption: Workflow for this compound Isolation.
The following diagram illustrates the logical relationship in the acid-base extraction step.
Caption: Acid-Base Extraction Principle.
References
Application Note: Quantitative Analysis of Decussine in Plant Extracts by HPLC-MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and specific method for the identification and quantification of decussine in plant extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound, a tertiary indole (B1671886) alkaloid found in species of the Strychnos genus, such as Strychnos decussata, is of interest to researchers in natural product chemistry and drug development for its pharmacological properties, including muscle-relaxant effects.[1] The described methodology provides a robust framework for the extraction, chromatographic separation, and mass spectrometric detection of this compound, suitable for phytochemical analysis and quality control of plant-based materials.
Introduction
This compound (Molecular Formula: C₂₀H₁₉N₃, Molecular Weight: 301.4 g/mol ) is a significant bioactive compound within the diverse family of Strychnos alkaloids.[2] Accurate and precise quantification of this compound in plant matrices is crucial for understanding its distribution, biosynthesis, and potential therapeutic applications. HPLC-MS offers the high selectivity and sensitivity required for analyzing complex mixtures like plant extracts. This document provides a comprehensive protocol for the analysis of this compound, from sample preparation to data acquisition and analysis.
Experimental Protocols
Sample Preparation
A reliable extraction method is critical for the accurate quantification of this compound from plant material. The following protocol is a general guideline and may require optimization based on the specific plant matrix.
Materials:
-
Dried and powdered plant material (e.g., stem bark of Strychnos decussata)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Sulfuric acid (2%)
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Accurately weigh 1 g of the dried, powdered plant material.
-
Moisten the plant material with a small amount of 25% ammonium hydroxide solution.
-
Macerate the moistened plant material with 50 mL of dichloromethane for 24 hours at room temperature with occasional shaking.
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and partition with 50 mL of 2% sulfuric acid.
-
Separate the aqueous layer and basify to pH 9-10 with 25% ammonium hydroxide.
-
Extract the aqueous layer three times with 30 mL of dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to dryness using a rotary evaporator at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in 1 mL of methanol and filter through a 0.22 µm syringe filter into an HPLC vial.
HPLC-MS Method
The following HPLC-MS parameters are proposed for the analysis of this compound, based on typical conditions for indole alkaloids.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Scan Mode | Full Scan (m/z 100-500) and Product Ion Scan |
| Precursor Ion (MS1) | [M+H]⁺ = 302.16 |
| Product Ions (MS2) | To be determined experimentally; likely major fragments around m/z 144, 157, 170, 259 |
Data Presentation
The following tables present hypothetical but realistic quantitative data for the HPLC-MS analysis of this compound. This data should be experimentally verified.
Table 1: Chromatographic and Mass Spectrometric Data for this compound
| Compound | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) |
| This compound | ~ 8.5 | 302.16 | 259.1, 170.1, 144.1 |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Result |
| Linearity Range (µg/mL) | 0.01 - 1.0 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.003 |
| Limit of Quantification (LOQ) (µg/mL) | 0.01 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Caption: Experimental workflow for the HPLC-MS analysis of this compound.
Caption: Proposed MS/MS fragmentation pathway for this compound.
Conclusion
The HPLC-MS method outlined in this application note provides a selective and sensitive approach for the quantification of this compound in plant extracts. The detailed protocols for sample preparation and instrumental analysis, along with the proposed fragmentation pathway, offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to accurately analyze this important indole alkaloid. Method validation according to established guidelines is recommended before application to routine analysis.
References
Application Notes and Protocols for Developing an In Vitro Muscle Relaxation Assay for Decussine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decussine is an indole (B1671886) alkaloid first isolated from the plant Strychnos decussata.[1][2] Early studies have indicated that this compound and related alkaloids possess muscle-relaxant properties.[1][3] Extracts from Strychnos species have been traditionally used for various medicinal purposes, and modern pharmacological reviews have noted their potential for muscle-relaxant, among other, activities.[4] However, the precise mechanism of action for this compound's muscle relaxant effects remains to be fully elucidated.
These application notes provide a framework for developing and utilizing an in vitro muscle relaxation assay to characterize the pharmacological profile of this compound. The primary proposed assay is the isolated tissue bath technique, a robust and physiologically relevant method for assessing the contractility of intact muscle tissue.[1][3][5] Additionally, a secondary, cell-based calcium imaging assay is described to investigate the potential cellular mechanisms underlying this compound's activity. These protocols are designed to enable researchers to quantitatively assess the muscle relaxant potential of this compound and to begin to explore its mechanism of action.
Key Experimental Protocols
Two primary experimental approaches are detailed below: an isolated tissue bath assay for functional assessment of muscle relaxation and a cell-based calcium imaging assay to investigate the underlying cellular mechanisms.
Protocol 1: Isolated Tissue Bath Assay for Smooth Muscle Relaxation
This protocol is adapted from established methods for measuring isometric contraction and relaxation of smooth muscle tissue, such as rat aorta or ileum, in an isolated tissue bath system.[1][3][5]
Materials and Reagents:
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. Prepare fresh and aerate with 95% O2 / 5% CO2.
-
This compound Stock Solution: Prepare a high-concentration stock in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Contractile Agonist: e.g., Phenylephrine (B352888) or KCl for vascular smooth muscle; Carbachol or Histamine for intestinal smooth muscle.
-
Positive Control: A known vasodilator/muscle relaxant (e.g., Sodium Nitroprusside or Verapamil).
-
Isolated Tissue: Rat thoracic aorta or ileum are suitable choices.
-
Isolated Tissue Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.
-
Surgical Instruments: Forceps, scissors, surgical thread.
Experimental Workflow:
-
System Preparation:
-
Prepare fresh PSS and warm it to 37°C in the tissue bath reservoir, continuously bubbling with 95% O2 / 5% CO2.[1]
-
Calibrate the force-displacement transducer according to the manufacturer's instructions.
-
-
Tissue Preparation:
-
Humanely euthanize the animal according to approved ethical protocols.
-
Carefully dissect the desired smooth muscle tissue (e.g., thoracic aorta).
-
Place the tissue in cold PSS.
-
Clean the tissue of excess connective and adipose tissue and cut it into rings (for aorta) or segments (for ileum) of appropriate size.
-
Suspend the tissue in the organ bath using surgical thread, with one end attached to a fixed support and the other to the force transducer.
-
-
Equilibration and Viability Check:
-
Allow the tissue to equilibrate in the PSS for at least 60 minutes under a determined optimal resting tension.
-
Replace the PSS every 15-20 minutes.
-
After equilibration, test the tissue's viability by inducing a contraction with a high concentration of a contractile agonist (e.g., 60 mM KCl).
-
Wash the tissue with PSS to return to baseline tension.
-
-
Assay Procedure:
-
Induce a submaximal, stable contraction using a contractile agonist (e.g., phenylephrine at its EC80 concentration).
-
Once the contraction has reached a stable plateau, add this compound in a cumulative, concentration-dependent manner.
-
Allow the tissue to respond to each concentration of this compound until a stable relaxation is observed before adding the next concentration.
-
Include a vehicle control (the solvent used for the this compound stock) and a positive control in parallel experiments.
-
-
Data Analysis:
-
Measure the amplitude of relaxation at each this compound concentration.
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Plot the concentration-response curve and calculate the EC50 (half-maximal effective concentration) for this compound.
-
Caption: Experimental workflow for the isolated tissue bath assay.
Protocol 2: Cell-Based Calcium Imaging Assay
This assay investigates if this compound's muscle relaxant effect is mediated by interfering with intracellular calcium signaling, a critical step in muscle contraction.
Materials and Reagents:
-
Cell Line: A suitable smooth muscle cell line (e.g., A7r5) or primary smooth muscle cells.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Fluorescent Calcium Indicator: e.g., Fluo-4 AM or Fura-2 AM.[6]
-
Hanks' Balanced Salt Solution (HBSS): Or a similar physiological buffer.
-
Contractile Agonist: An agent that induces calcium release in the chosen cells (e.g., Angiotensin II, Vasopressin).
-
This compound Stock Solution.
-
Positive Control: A known calcium channel blocker (e.g., Verapamil) or an inhibitor of intracellular calcium release.
-
Fluorescence Plate Reader or Microscope: Capable of kinetic fluorescence measurements.
Experimental Workflow:
-
Cell Culture and Dye Loading:
-
Seed the smooth muscle cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Wash the cells with HBSS.
-
Load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in HBSS for 45-60 minutes at 37°C.[6]
-
Wash the cells twice with HBSS to remove excess dye.
-
-
This compound Incubation:
-
Add different concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Include vehicle and positive control wells.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the contractile agonist into the wells to induce an increase in intracellular calcium.
-
Record the fluorescence intensity over time to measure the calcium transient.
-
-
Data Analysis:
-
Quantify the peak fluorescence intensity or the area under the curve for the calcium transient in each well.
-
Normalize the data to the baseline fluorescence.
-
Compare the calcium response in this compound-treated cells to the vehicle control.
-
Calculate the IC50 (half-maximal inhibitory concentration) of this compound on the agonist-induced calcium increase.
-
Data Presentation
Quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Agonist-Induced Muscle Contraction in Isolated Rat Aorta
| This compound Concentration (µM) | % Relaxation (Mean ± SEM) |
| Vehicle Control | 0 ± 0 |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| Positive Control (e.g., SNP 10 µM) | |
| EC50 (µM) |
Table 2: Effect of this compound on Agonist-Induced Intracellular Calcium Increase in A7r5 Cells
| This compound Concentration (µM) | % Inhibition of Calcium Flux (Mean ± SEM) |
| Vehicle Control | 0 ± 0 |
| 0.1 | |
| 1 | |
| 10 | |
| 100 | |
| Positive Control (e.g., Verapamil 10 µM) | |
| IC50 (µM) |
Hypothesized Signaling Pathway for Muscle Relaxation
The following diagram illustrates a simplified signaling pathway for smooth muscle contraction and highlights potential points of intervention for a muscle relaxant like this compound.
Caption: Hypothesized signaling pathway of muscle contraction and potential targets for this compound.
References
- 1. Muscle-relaxant activity of this compound, a new indole alkaloid of Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a New Muscle-Relaxant Alkaloid from Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Some new this compound-type alkaloids from Strychnos decussata, Strychnos dale and Strychnos elaecocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ffhdj.com [ffhdj.com]
- 5. This compound | C20H19N3 | CID 156336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Large-scale isolation of human skeletal muscle satellite cells from post-mortem tissue and development of quantitative assays to evaluate modulators of myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Electrophysiological Effects of Decussine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decussine is an indole (B1671886) alkaloid isolated from the plant Strychnos decussata, which has been reported to possess muscle-relaxant properties. Understanding the precise mechanism of action of this compound at the cellular and molecular level is crucial for evaluating its therapeutic potential and safety profile. Electrophysiology provides a powerful suite of tools to directly measure the effects of compounds on ion channels and neuronal excitability, offering key insights into their pharmacological activity.
These application notes provide a detailed framework and experimental protocols for characterizing the electrophysiological effects of this compound. The protocols are designed to test the hypothesis that this compound's muscle-relaxant effects are mediated by modulation of ion channels involved in neuromuscular transmission and neuronal excitability.
Hypothesized Signaling Pathways and Mechanisms of Action
Given that this compound is an indole alkaloid with muscle-relaxant activity, its primary site of action is likely the neuromuscular junction (NMJ) or central neurons that control muscle activity. The following diagram illustrates the potential signaling pathways at the NMJ that could be affected by this compound.
Decussine: A Pharmacological Probe for Investigating Muscle Contraction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Decussine, an indole (B1671886) alkaloid isolated from the plant Strychnos decussata, has been identified as a compound with muscle-relaxant properties.[1][2] Its unique structure and biological activity make it a potentially valuable pharmacological tool for researchers studying the intricate mechanisms of muscle contraction and neuromuscular transmission. These application notes provide an overview of this compound's known effects and detailed protocols for its characterization, serving as a guide for scientists in academia and the pharmaceutical industry.
While early studies have established its muscle-relaxant capabilities, a comprehensive quantitative profile of this compound's potency and efficacy is not extensively documented in publicly available literature. The protocols outlined below are designed to enable researchers to systematically investigate the pharmacological properties of this compound and similar compounds.
Mechanism of Action
The precise mechanism of action for this compound's muscle-relaxant effect is not fully elucidated. However, preliminary findings from a 1981 study suggest that its mode of action is distinct from that of curare-like compounds, as its blocking effect was not antagonized by neostigmine.[3] This indicates that this compound likely does not act as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptor (nAChR) in the same manner as d-tubocurarine. Further investigation is required to determine if it acts as a non-competitive antagonist, a channel blocker, or if it modulates other components of the excitation-contraction coupling pathway.
Data Presentation
A thorough review of the existing scientific literature did not yield specific quantitative data (e.g., IC50, EC50, Ki) for this compound's effect on muscle contraction. The following table is provided as a template for researchers to systematically collate their experimental findings when characterizing the pharmacological profile of this compound.
| Parameter | Experimental Model | Agonist/Stimulation | This compound Value | Units | Reference |
| IC50 | Isolated phrenic nerve-diaphragm | Nerve stimulation | Data not available | µM | |
| IC50 | Isolated phrenic nerve-diaphragm | Direct muscle stimulation | Data not available | µM | |
| EC50 | Inhibition of acetylcholine-induced contraction | Isolated muscle preparation | Data not available | µM | |
| Ki | Nicotinic acetylcholine receptor binding | Radioligand displacement assay | Data not available | nM |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the pharmacological activity of this compound on muscle contraction.
Isolated Nerve-Muscle Preparation (Phrenic Nerve-Hemi-diaphragm)
This ex vivo assay is a classic method to assess neuromuscular blockade.
Objective: To determine the effect of this compound on neuromuscular transmission and direct muscle excitability.
Materials:
-
Krebs-Ringer solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
d-Tubocurarine (positive control for non-depolarizing neuromuscular blockade)
-
Succinylcholine (positive control for depolarizing neuromuscular blockade)
-
Isolated tissue bath system with force transducer and stimulator
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Humanely euthanize a rodent (e.g., rat or mouse) according to approved animal care and use protocols.
-
Dissect the phrenic nerve-hemidiaphragm preparation and mount it in the isolated tissue bath containing Krebs-Ringer solution, maintained at 37°C and continuously bubbled with carbogen.
-
Attach the diaphragm to a force transducer to record isometric contractions.
-
Place stimulating electrodes on the phrenic nerve for indirect stimulation and flanking the muscle for direct stimulation.
-
Allow the preparation to equilibrate for at least 30 minutes, with periodic stimulation to achieve a stable baseline twitch response.
-
Cumulative Concentration-Response Curve:
-
Begin with indirect (nerve) stimulation at a physiological frequency (e.g., 0.1-0.2 Hz).
-
Once a stable baseline is achieved, add this compound to the bath in a cumulative manner, increasing the concentration stepwise (e.g., half-log increments) after the response to the previous concentration has stabilized.
-
Record the inhibition of the twitch height at each concentration.
-
-
Determination of Site of Action:
-
After obtaining a concentration-response curve for indirect stimulation, switch to direct muscle stimulation.
-
Repeat the cumulative addition of this compound to determine its effect on direct muscle excitability.
-
A greater potency for inhibiting nerve-stimulated contractions compared to muscle-stimulated contractions suggests a neuromuscular blocking action.
-
-
Data Analysis:
-
Express the twitch height as a percentage of the initial baseline.
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the twitch response) using non-linear regression analysis.
-
Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
This in vitro assay determines the affinity of this compound for the nAChR.
Objective: To quantify the binding affinity (Ki) of this compound to the nicotinic acetylcholine receptor.
Materials:
-
Membrane preparations from tissues rich in nAChRs (e.g., Torpedo electric organ, mammalian muscle, or cells expressing recombinant nAChRs).
-
Radiolabeled ligand with high affinity for the nAChR (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).
-
This compound stock solution.
-
Unlabeled nAChR ligands for determining non-specific binding (e.g., nicotine (B1678760) or d-tubocurarine).
-
Assay buffer (e.g., phosphate-buffered saline with a protease inhibitor cocktail).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a series of tubes, combine the membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of this compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled ligand).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound from the competition curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiological Recording of End-Plate Potentials (EPPs)
This technique provides a direct measure of the effect of this compound on synaptic transmission at the neuromuscular junction.
Objective: To investigate the effect of this compound on the amplitude and kinetics of end-plate potentials.
Materials:
-
Isolated nerve-muscle preparation (as described in Protocol 1).
-
Physiological recording solution.
-
Glass microelectrodes for intracellular recording.
-
Microelectrode amplifier and data acquisition system.
-
This compound stock solution.
Procedure:
-
Prepare and mount the nerve-muscle preparation in a recording chamber.
-
Impale a muscle fiber near the end-plate region with a glass microelectrode to record the membrane potential.
-
Stimulate the motor nerve to evoke end-plate potentials (EPPs). To prevent muscle action potentials that would dislodge the electrode, the preparation can be treated with a low concentration of a neuromuscular blocker (like d-tubocurarine) to bring the EPP amplitude below the threshold for firing an action potential, or experiments can be performed in a low-calcium/high-magnesium solution.
-
Record baseline EPPs.
-
Perfuse the preparation with a known concentration of this compound and record the changes in EPP amplitude and time course.
-
Record miniature end-plate potentials (mEPPs), which occur spontaneously, to assess any presynaptic effects of this compound on quantal release.
-
Data Analysis:
-
Measure the amplitude, rise time, and decay time of the EPPs before and after the application of this compound.
-
A reduction in EPP amplitude suggests a postsynaptic blocking effect.
-
Changes in mEPP frequency would indicate a presynaptic site of action, while changes in mEPP amplitude would point to a postsynaptic effect.
-
Visualizations
Signaling Pathway of Neuromuscular Transmission
Caption: Simplified signaling pathway at the neuromuscular junction.
Experimental Workflow for Characterizing this compound
Caption: Workflow for the pharmacological characterization of this compound.
References
- 1. Muscle-relaxant activity of this compound, a new indole alkaloid of Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a New Muscle-Relaxant Alkaloid from Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
Application Notes and Protocols for Testing Decussine on Isolated Diaphragm Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decussine, an indole (B1671886) alkaloid isolated from Strychnos decussata, has been identified as a muscle relaxant. Alkaloids from the Strychnos genus are known to exert potent effects on the nervous and muscular systems. While some, like strychnine, act as convulsants by antagonizing glycine (B1666218) receptors in the central nervous system, others exhibit curare-like paralyzing effects by targeting the neuromuscular junction. Preliminary evidence suggests that this compound's muscle-relaxant properties stem from its interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor endplate, acting as a competitive antagonist.
These application notes provide a detailed protocol for investigating the effects of this compound on neuromuscular transmission using an isolated phrenic nerve-diaphragm preparation. This ex vivo model is a robust and widely used system for studying the pharmacological effects of compounds on skeletal muscle contraction and neuromuscular blockade. The provided protocols will guide researchers in assessing the potency and mechanism of action of this compound, contributing to a deeper understanding of its potential as a therapeutic agent or a pharmacological tool.
Key Experimental Protocols
Preparation of the Isolated Phrenic Nerve-Hemi-Diaphragm
This protocol details the dissection and mounting of a rat phrenic nerve-hemi-diaphragm preparation, a classic model for studying neuromuscular transmission.
Materials and Reagents:
-
Male Wistar rats (200-250 g)
-
Euthanasia apparatus (e.g., CO2 chamber or approved chemical method)
-
Dissection tools (scissors, forceps, dissecting microscope)
-
Petri dish lined with Sylgard
-
Krebs-Henseleit solution or Tyrode's solution (see Table 1 for composition)[1][2][3][4]
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Organ bath system with a force-displacement transducer and stimulator
Procedure:
-
Humanely euthanize the rat according to approved institutional guidelines.
-
Perform a thoracotomy to expose the diaphragm and phrenic nerves.
-
Carefully dissect out one hemi-diaphragm with the corresponding phrenic nerve attached. A segment of the rib cage attached to the diaphragm should be retained for mounting.
-
Immediately place the preparation in a Petri dish containing chilled and continuously aerated Krebs-Henseleit or Tyrode's solution.
-
Under a dissecting microscope, carefully clean away excess connective tissue from the nerve.
-
Mount the preparation in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with carbogen gas to maintain a pH of 7.4.[5]
-
Attach the rib cage segment to a fixed hook in the organ bath and connect the central tendon to a force-displacement transducer using a silk thread.
-
Place the phrenic nerve over a bipolar platinum electrode for stimulation.
-
Allow the preparation to equilibrate for at least 30-60 minutes under a resting tension of 1-2 grams, with intermittent stimulation, before commencing the experiment.
Evaluation of Neuromuscular Blockade
This protocol describes how to assess the inhibitory effect of this compound on nerve-evoked muscle contractions.
Procedure:
-
Baseline Recordings:
-
Stimulate the phrenic nerve with supramaximal square-wave pulses of 0.2 ms (B15284909) duration at a frequency of 0.1 Hz.
-
Record the resulting isometric twitch contractions for a stable baseline period of 10-15 minutes. The amplitude of these contractions will serve as the control (100%).
-
-
Cumulative Concentration-Response Curve:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., distilled water or dimethyl sulfoxide, DMSO). Ensure the final solvent concentration in the organ bath does not exceed a level that affects muscle contractility (typically <0.1%).
-
Add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic increments (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).
-
Allow the effect of each concentration to reach a steady state (typically 5-10 minutes) before adding the next concentration.
-
Record the amplitude of the twitch contractions at each concentration.
-
-
Data Analysis:
-
Express the reduction in twitch amplitude as a percentage of the initial baseline contraction.
-
Plot the percentage inhibition of twitch contraction against the logarithm of the this compound concentration to generate a concentration-response curve.
-
Calculate the IC50 value (the concentration of this compound that produces 50% inhibition of the maximal response) from the curve using non-linear regression analysis.
-
Investigation of the Mechanism of Action (Postsynaptic vs. Presynaptic)
This protocol aims to differentiate between a presynaptic (affecting acetylcholine release) and a postsynaptic (acting on acetylcholine receptors) site of action.
Procedure:
-
Direct Muscle Stimulation:
-
After establishing a stable neuromuscular blockade with an effective concentration of this compound (e.g., IC75-IC90), switch the stimulation from the phrenic nerve to direct stimulation of the diaphragm muscle.
-
Use two parallel platinum electrodes placed on either side of the muscle belly.
-
Apply supramaximal square-wave pulses of a longer duration (e.g., 1-2 ms) directly to the muscle.
-
If this compound acts postsynaptically at the nicotinic receptors, direct muscle stimulation should still elicit a contraction, as it bypasses the neuromuscular junction. If this compound has a direct effect on the muscle fiber's contractility, this response will also be diminished.
-
-
Acetylcholine Challenge:
-
In a preparation pre-treated with an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the breakdown of acetylcholine, establish a baseline contraction.
-
Introduce this compound to produce a significant blockade.
-
Add a high concentration of exogenous acetylcholine or a nicotinic agonist like carbachol (B1668302) to the organ bath.
-
If this compound is a competitive antagonist at the nicotinic receptor, a high concentration of the agonist should be able to overcome the blockade and restore muscle contraction. A non-competitive antagonist would not be overcome in this manner.
-
Data Presentation
Quantitative data from the experiments should be summarized for clear comparison.
Table 1: Composition of Physiological Salt Solutions
| Component | Krebs-Henseleit Solution (mM) | Tyrode's Solution (mM)[2] |
| NaCl | 118.4 | 137.0 |
| KCl | 4.7 | 2.7 |
| CaCl2·2H2O | 2.5 | 1.8 |
| MgSO4·7H2O | 1.2 | 0.5 |
| KH2PO4 | 1.2 | - |
| NaHCO3 | 25.0 | 11.9 |
| NaH2PO4 | - | 0.42 |
| Glucose | 11.7 | 11.1 |
| Aeration | 95% O2 / 5% CO2 | 95% O2 / 5% CO2 |
| pH | 7.4 | 7.4 |
| Temperature | 37°C | 37°C |
Table 2: Summary of this compound's Effect on Neuromuscular Transmission
| Parameter | This compound | Control (e.g., d-tubocurarine) |
| IC50 for Nerve-Evoked Twitch (µM) | Value | Value |
| Effect on Direct Muscle Stimulation | Result | Result |
| Reversibility by Acetylcholine Agonist | Result | Result |
| Nature of Blockade (Competitive/Non-comp.) | Result | Competitive |
Mandatory Visualizations
References
- 1. ovid.com [ovid.com]
- 2. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Effect of strychnine, hydrastine and apamin on synaptic transmission in smooth muscle cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. About the toxicity of some Strychnos species and their alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuromuscular blocking drugs | PPTX [slideshare.net]
Determining the Cytotoxicity of Decussine: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decussine is a naturally occurring indole (B1671886) alkaloid isolated from plants of the Strychnos genus, notably Strychnos decussata. Alkaloids from this genus are known for a range of biological activities, including cytotoxic effects, making this compound a compound of interest for anticancer research. Evaluating the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery pipeline. This document provides a comprehensive guide to utilizing common cell-based assays to determine the cytotoxic effects of this compound.
Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document will present a series of standardized protocols for key cytotoxicity assays. The quantitative data presented in the tables are hypothetical and for illustrative purposes to guide the researcher in data presentation and interpretation. These protocols can be adapted for the evaluation of other novel chemical entities.
The primary assays covered in these application notes are:
-
MTT Assay: For assessing cell metabolic activity as an indicator of cell viability.
-
LDH Assay: For quantifying plasma membrane damage.
-
Annexin V/PI Apoptosis Assay: For differentiating between apoptotic and necrotic cell death.
-
Cell Cycle Analysis: For determining the effect of the compound on cell cycle progression.
Data Presentation: Summarized Quantitative Data
The following tables represent hypothetical data that could be generated from the described experimental protocols. These tables are structured for clear comparison of the cytotoxic effects of this compound across different parameters.
Table 1: Cytotoxicity of this compound as Determined by MTT Assay
| Cell Line | Treatment Duration (hours) | IC50 Value (µM) |
| MCF-7 (Breast Cancer) | 24 | 45.2 |
| 48 | 28.7 | |
| 72 | 15.1 | |
| A549 (Lung Cancer) | 24 | 62.8 |
| 48 | 41.5 | |
| 72 | 22.9 | |
| HEK293 (Normal Kidney) | 48 | > 100 |
IC50: The concentration of a drug that gives half-maximal response.
Table 2: Membrane Integrity Assessment by LDH Release Assay
| Cell Line | This compound Conc. (µM) | % Cytotoxicity (LDH Release) at 48 hours |
| MCF-7 | 0 (Control) | 5.3 ± 1.2 |
| 15 | 25.8 ± 3.5 | |
| 30 | 55.1 ± 4.8 | |
| 60 | 88.9 ± 5.2 |
Table 3: Apoptosis Induction by this compound in MCF-7 Cells (48-hour treatment)
| This compound Conc. (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Control) | 95.1 ± 2.3 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.6 ± 0.2 |
| 15 | 70.4 ± 3.1 | 18.2 ± 2.5 | 8.9 ± 1.9 | 2.5 ± 0.7 |
| 30 | 45.2 ± 4.5 | 35.6 ± 3.8 | 15.7 ± 2.4 | 3.5 ± 1.1 |
| 60 | 15.8 ± 2.9 | 48.9 ± 5.1 | 28.3 ± 4.2 | 7.0 ± 1.5 |
Table 4: Cell Cycle Analysis of MCF-7 Cells Treated with this compound for 24 hours
| This compound Conc. (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 65.2 ± 3.1 | 20.5 ± 2.5 | 14.3 ± 1.8 |
| 15 | 60.1 ± 2.8 | 15.3 ± 2.1 | 24.6 ± 3.0 |
| 30 | 50.7 ± 3.5 | 10.8 ± 1.9 | 38.5 ± 4.1 |
| 60 | 35.9 ± 4.2 | 8.2 ± 1.5 | 55.9 ± 5.3 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.[1][2][3]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., HEK293)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve to determine the IC50 value.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[4][5][6][7][8]
Materials:
-
96-well flat-bottom plates
-
Cell lines of interest
-
Complete culture medium
-
This compound stock solution
-
LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
-
Reaction Termination:
-
Add 50 µL of the stop solution to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
-
Annexin V/PI Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine (B164497) and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membranes.[9][10][11][12]
Materials:
-
6-well plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 1 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within one hour of staining.
-
FITC signal is detected in the FL1 channel and PI signal in the FL2 channel.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content, which is stained with propidium iodide.[13][14][15][16]
Materials:
-
6-well plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
PBS
-
PI/RNase A staining buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed approximately 1 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase A staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer, collecting data on a linear scale.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Visualizations: Workflows and Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchhub.com [researchhub.com]
- 4. 3hbiomedical.com [3hbiomedical.com]
- 5. LDH cytotoxicity assay [protocols.io]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. assaygenie.com [assaygenie.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. scispace.com [scispace.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 14. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: Synthesis of Decussine Analogs for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: To date, comprehensive structure-activity relationship (SAR) studies on analogs of the natural product Decussine have not been extensively published. The following application notes and protocols, therefore, present a detailed, prospective research plan for the synthesis and evaluation of this compound analogs. The proposed methodologies are based on established principles of medicinal chemistry and synthetic strategies for related Strychnos alkaloids.
Introduction
This compound is a tertiary indole (B1671886) alkaloid isolated from Strychnos decussata, which has been reported to exhibit pronounced muscle-relaxant properties.[1][2] Its complex pentacyclic structure presents a unique scaffold for the development of novel therapeutic agents. A systematic SAR study is essential to identify the key structural features responsible for its biological activity and to optimize its potency, selectivity, and pharmacokinetic properties. This document outlines a proposed workflow for the synthesis of a focused library of this compound analogs and the subsequent biological evaluation to establish a robust SAR.
The core structure of this compound, a rigid polycyclic framework, offers several key positions for chemical modification. Strategic modifications at these positions can provide valuable insights into the molecular interactions with its biological target(s).
Structure of this compound:
Proposed Synthetic Strategy for this compound Analogs
A convergent synthetic approach is proposed, allowing for the late-stage introduction of diversity elements. The synthesis would likely involve the construction of a key tetracyclic intermediate, followed by the formation of the final piperidine (B6355638) ring.
Key retrosynthetic disconnections:
-
Disconnection A (C-N bond formation): Late-stage annulation of the piperidine ring.
-
Disconnection B (Pictet-Spengler or related cyclization): Formation of the β-carboline core.
A proposed general synthetic workflow is illustrated in the diagram below.
Caption: Proposed synthetic workflow for this compound analogs.
Proposed Analog Library and SAR Hypotheses
The following table outlines a proposed library of this compound analogs with a focus on exploring the role of key structural motifs.
| Analog Series | Modification Site | Proposed Modifications | SAR Hypothesis to be Tested |
| Series A | N-Methyl Group (Piperidine) | Demethylation (NH), Ethyl, Propyl, Benzyl (B1604629) | The size and electronics of the N-substituent may influence receptor binding and/or cell permeability. |
| Series B | Aromatic Ring (β-carboline) | 5-Fluoro, 5-Methoxy, 5-Nitro | Electronic effects on the indole nitrogen may modulate activity. |
| Series C | Pyridine (B92270) Ring | Isomeric pyridyl analogs, Quinolyl fusion | The position of the pyridine nitrogen is likely crucial for interaction with the biological target. |
| Series D | C-Ring Simplification | Opening of the C-ring to generate more flexible analogs | The rigidity of the pentacyclic system may be essential for potent activity. |
Experimental Protocols
-
Dissolution: Dissolve the demethylated this compound precursor (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the reaction mixture.
-
Electrophile Addition: Add the corresponding alkyl halide (e.g., ethyl iodide, propyl bromide, benzyl bromide; 1.2 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-alkylated this compound analog.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This protocol is a standard method for assessing neuromuscular blockade.
-
Preparation of Tissue: Euthanize a male Wistar rat (200-250 g) by cervical dislocation. Exsanguinate the animal and dissect the phrenic nerve-hemidiaphragm preparation.
-
Mounting: Mount the preparation in a 20 mL organ bath containing Tyrode's solution, maintained at 37 °C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.
-
Stimulation: Stimulate the phrenic nerve supramaximally with single square-wave pulses (0.2 ms (B15284909) duration) at a frequency of 0.1 Hz using a bipolar platinum electrode.
-
Recording: Record the isometric twitch contractions of the hemidiaphragm using a force-displacement transducer connected to a data acquisition system.
-
Equilibration: Allow the preparation to equilibrate for at least 30 minutes, or until a stable baseline of twitch responses is achieved.
-
Drug Application: Add the this compound analogs (dissolved in a suitable vehicle, e.g., DMSO, with final concentration not exceeding 0.1%) to the organ bath in a cumulative concentration-response manner.
-
Data Analysis: Record the percentage inhibition of the twitch response at each concentration. Calculate the IC₅₀ (concentration required to inhibit 50% of the twitch response) for each analog using non-linear regression analysis.
Proposed Signaling Pathway for Muscle Relaxation
The exact mechanism of action for this compound is not well-elucidated. As a muscle relaxant, it could potentially act at the neuromuscular junction or centrally. A plausible hypothesis for a peripheral mechanism involves antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs) at the motor endplate.
References
Application Notes and Protocols for In Vivo Muscle Relaxant Studies with Decussine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decussine, an indole (B1671886) alkaloid isolated from Strychnos decussata, has been identified as a compound with muscle-relaxant properties[1]. As with other alkaloids from the Strychnos family, its mechanism of action is thought to involve the modulation of neuromuscular transmission. These application notes provide detailed experimental designs and protocols for the in vivo evaluation of this compound's muscle relaxant effects. The following sections offer step-by-step methodologies for key behavioral assays in rodent models, data presentation guidelines, and a proposed signaling pathway.
Data Presentation
Quantitative data from in vivo muscle relaxant studies should be summarized for clear comparison. Below are template tables with hypothetical data for this compound to illustrate effective data presentation.
Table 1: Dose-Response Effect of this compound on Motor Coordination using the Rotarod Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Latency to Fall (seconds) (Mean ± SEM) | % Motor Impairment |
| Vehicle Control | 0 | 10 | 175.4 ± 8.2 | 0% |
| This compound | 1 | 10 | 142.1 ± 7.5* | 19% |
| This compound | 5 | 10 | 88.6 ± 6.1** | 49.5% |
| This compound | 10 | 10 | 45.2 ± 4.3 | 74.2% |
| Diazepam (Std.) | 5 | 10 | 52.8 ± 5.0 | 69.9% |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. SEM: Standard Error of the Mean.
Table 2: Effect of this compound on Muscle Strength using the Grip Strength Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Forelimb Grip Strength (grams) (Mean ± SEM) | % Decrease in Grip Strength |
| Vehicle Control | 0 | 10 | 120.5 ± 5.3 | 0% |
| This compound | 1 | 10 | 105.2 ± 4.8 | 12.7% |
| This compound | 5 | 10 | 75.9 ± 3.9** | 37.0% |
| This compound | 10 | 10 | 50.1 ± 3.1 | 58.4% |
| Diazepam (Std.) | 5 | 10 | 60.3 ± 4.2 | 49.9% |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. SEM: Standard Error of the Mean.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. All animal procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Rotarod Test for Motor Coordination
Objective: To assess the effect of this compound on motor coordination and balance in rodents. A reduced time spent on the rotating rod indicates muscle relaxation or central nervous system depression.
Materials:
-
Rotarod apparatus
-
Male Wistar rats (180-220 g) or Swiss albino mice (20-25 g)
-
This compound solution
-
Vehicle control (e.g., saline, DMSO solution)
-
Standard muscle relaxant (e.g., Diazepam)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimatization and Training:
-
Acclimatize animals to the experimental room for at least one hour before testing.
-
Train the animals on the rotarod for 2-3 consecutive days prior to the experiment. Place the animals on the rod rotating at a low speed (e.g., 10 rpm) for 5 minutes. Animals that are unable to remain on the rod for a predetermined cut-off time (e.g., 3 minutes) are excluded from the study.
-
-
Experimental Groups:
-
Divide the animals into groups (n=8-10 per group):
-
Group I: Vehicle Control
-
Group II-IV: this compound (e.g., 1, 5, 10 mg/kg, i.p.)
-
Group V: Standard Drug (e.g., Diazepam, 5 mg/kg, i.p.)
-
-
-
Baseline Measurement:
-
On the day of the experiment, record the baseline latency to fall for each animal on the rotarod (e.g., rotating at 20-25 rpm). A cut-off time of 180 or 300 seconds is typically used.
-
-
Drug Administration:
-
Administer the vehicle, this compound, or standard drug via i.p. injection.
-
-
Post-Treatment Measurement:
-
At a predetermined time after injection (e.g., 30, 60, and 90 minutes), place the animals back on the rotarod and record the latency to fall.
-
-
Data Analysis:
-
Calculate the percentage of motor impairment for each group using the formula: % Motor Impairment = [(Baseline Latency - Post-treatment Latency) / Baseline Latency] x 100
-
Analyze the data using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
Grip Strength Test
Objective: To evaluate the effect of this compound on muscle strength. A decrease in grip strength is indicative of muscle relaxant properties.
Materials:
-
Grip strength meter
-
Male Swiss albino mice (20-25 g)
-
This compound solution
-
Vehicle control
-
Standard muscle relaxant
-
Syringes and needles for i.p. injection
Procedure:
-
Acclimatization:
-
Allow mice to acclimate to the testing environment.
-
-
Experimental Groups:
-
Establish experimental groups as described in the rotarod test.
-
-
Baseline Measurement:
-
Hold the mouse by the tail and allow it to grasp the horizontal bar or grid of the grip strength meter with its forelimbs.
-
Gently pull the mouse backward horizontally until its grip is broken.
-
The instrument will record the peak force exerted.
-
Perform three consecutive measurements for each mouse and calculate the average as the baseline reading.
-
-
Drug Administration:
-
Administer the vehicle, this compound, or standard drug via i.p. injection.
-
-
Post-Treatment Measurement:
-
At peak effect time (e.g., 30 or 60 minutes post-injection), repeat the grip strength measurement as described in step 3.
-
-
Data Analysis:
-
Calculate the percentage decrease in grip strength for each group.
-
Perform statistical analysis to determine significant differences between groups.
-
Inclined Plane Test
Objective: To assess muscle relaxation by observing the ability of a mouse to remain on an inclined plane.
Materials:
-
An adjustable inclined plane apparatus
-
Male Swiss albino mice (20-25 g)
-
This compound solution
-
Vehicle control
-
Standard muscle relaxant
-
Syringes and needles for i.p. injection
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize and group the animals as previously described.
-
-
Drug Administration:
-
Administer the respective treatments to each group.
-
-
Testing:
-
At specified time points post-administration (e.g., 30, 60, 90 minutes), place each mouse on the inclined plane, which is set at a specific angle (e.g., 45-60 degrees).
-
Observe the animal for a set period (e.g., 2 minutes).
-
Record whether the animal is able to stay on the plane or slides down.
-
-
Data Analysis:
-
The dose at which 50% of the animals are unable to remain on the inclined plane (ED50) can be calculated. This indicates the potency of the muscle relaxant effect.
-
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action for this compound and a typical experimental workflow.
Caption: Proposed mechanism of this compound at the neuromuscular junction.
Caption: Experimental workflow for in vivo muscle relaxant studies.
References
Measuring the Potency of Decussine Derivatives In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the in vitro potency of Decussine derivatives, a class of compounds showing promise in anticancer research. These guidelines are designed to assist in the consistent and reproducible evaluation of these compounds.
Introduction
This compound and its semi-synthetic derivatives are pyranocoumarin (B1669404) compounds that have demonstrated significant cytotoxic and anti-proliferative effects in various cancer cell lines.[1][2] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the JAK/STAT and EGFR/STAT3 pathways.[3][4] Accurate and standardized in vitro assays are essential for determining the potency of these derivatives, understanding their structure-activity relationships, and identifying lead candidates for further development.
Data Presentation
The following tables summarize the in vitro cytotoxic activity of Decursin and several of its derivatives across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.
Table 1: Cytotoxicity (IC50) of Decursin and its Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Decursin | A549 | Lung Adenocarcinoma | 43.55 | 48 | [3] |
| Decursin | HCT-116 | Colorectal Cancer | 50.33 | 48 | [2] |
| Decursin | HCT-8 | Colorectal Cancer | 49.68 | 48 | [2] |
| Decursin | U87 | Glioblastoma | 49.01 | Not Specified | [2] |
| Decursin | B16F10 | Melanoma | ~75 | 24 | [2] |
| Decursin | HeLa | Cervical Cancer | ~10 | Not Specified | [2] |
| Decursin | 253J | Bladder Cancer | ~50 | 24 | [5] |
| Decursin | NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | 23 µg/mL | Not Specified | [5] |
| (+)-Decursinol Angelate | PC-3 | Prostate Cancer | 13.63 | 72 | [2] |
| (S)-2d (MRC-D-004) | A549 | Lung Adenocarcinoma | 14.03 | 48 | [3] |
| (S)-2g | A549 | Lung Adenocarcinoma | 80.66 | 48 | [3] |
| (S)-2f | A549 | Lung Adenocarcinoma | 113.14 | 48 | [3] |
| (R)-2d | A549 | Lung Adenocarcinoma | 151.59 | 48 | [3] |
Table 2: Effects of Decursin Derivatives on Cell Cycle Distribution and Apoptosis
| Compound | Cell Line | Effect | Observation | Reference |
| (S)-2d (MRC-D-004) | A549 | Cell Cycle Arrest | Induction of G1 phase arrest | [3] |
| (S)-2d (MRC-D-004) | A549 | Apoptosis | Induction of apoptotic cell death | [3] |
| Sd-021 | A549, H1299 | Cell Cycle Arrest | Increase in G1/G0 phase | [4] |
| Sd-021 | NSCLC cell lines | Apoptosis | More effective at inducing apoptosis than Decursin | [4] |
| Decursin | HCT-116, HCT-8 | Apoptosis | Dose-dependent increase in apoptotic cells | [6] |
| Decursin | MDA-MB-231 | Cell Cycle Arrest | G1 and G2 phase arrest | [7] |
Signaling Pathways and Experimental Workflows
This compound derivatives have been shown to exert their anticancer effects by modulating specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results. The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing the potency of these compounds.
References
- 1. Anticancer potential of decursin, decursinol angelate, and decursinol from Angelica gigas Nakai: A comprehensive review and future therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Antiproliferative Activity and Molecular Docking Analysis of Both Enantiomerically Pure Decursin Derivatives as Anticancer Agents [jstage.jst.go.jp]
- 4. Sd-021, derivatives of decursin, inhibits tumorigenesis in NSCLC by inhibiting the EGFR/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Decursin and decursinol angelate inhibit estrogen-stimulated and estrogen-independent growth and survival of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Long-Term Stability Testing of Decussine Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decussine is a naturally occurring indole (B1671886) alkaloid with the chemical formula C₂₀H₁₉N₃. It has been identified as a potential therapeutic agent due to its muscle-relaxant properties.[1] As with any potential drug candidate, a thorough evaluation of its stability is crucial to ensure its quality, safety, and efficacy throughout its shelf life. This document provides a comprehensive methodology for conducting long-term stability testing of this compound solutions in accordance with the International Council for Harmonisation (ICH) guidelines.
The stability of a pharmaceutical product is its ability to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its storage and use. Forced degradation studies are also included to identify potential degradation products and establish the intrinsic stability of the molecule. This information is vital for developing a stability-indicating analytical method, which can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.
Chemical Properties of this compound
-
IUPAC Name: (20R)-11,20-dimethyl-1,11,17-triazapentacyclo[10.8.1.0²,⁷.0⁸,²¹.0¹⁴,¹⁹]henicosa-2,4,6,8(21),12,14(19),15,17-octaene
-
Molecular Formula: C₂₀H₁₉N₃
-
Structure: this compound possesses a complex pentacyclic structure containing an indole moiety. Key functional groups include tertiary amines and aromatic rings. The presence of the indole nucleus and tertiary amines suggests potential susceptibility to oxidation and acid-catalyzed degradation.[2][3][4]
Proposed Signaling Pathway for Muscle Relaxation
While the precise molecular mechanism of this compound is not fully elucidated, many indole alkaloids exert their effects on the central nervous system.[5][6] Some have been shown to interact with GABA and glycine (B1666218) receptors, which are the primary inhibitory neurotransmitter receptors in the brain and spinal cord, respectively.[7][8][9] Therefore, a plausible mechanism for this compound's muscle-relaxant activity is the potentiation of inhibitory neurotransmission.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, deionized)
-
Formic acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (B78521) (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Phosphate buffer components
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Analytical balance
-
pH meter
-
Stability chambers
-
Photostability chamber
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Syringe filters (0.45 µm)
Stability-Indicating HPLC-UV Method (Proposed)
A stability-indicating HPLC-UV method should be developed and validated to quantify this compound and separate it from its degradation products. Based on methods for similar indole alkaloids, the following is a proposed starting point:[10][11][12]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient elution of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of this compound (likely in the range of 220-300 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Method Validation: The analytical method must be validated according to ICH guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.
Long-Term Stability Study Protocol
The long-term stability study will evaluate the physical and chemical stability of this compound solutions under various storage conditions.
4.4.1 Sample Preparation Prepare solutions of this compound at the desired concentration in the chosen vehicle. At least three batches of the solution should be prepared to assess batch-to-batch variability.
4.4.2 Storage Conditions and Testing Frequency Store the samples in stability chambers under the following conditions as per ICH guidelines:
| Study Type | Storage Condition | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24, 36 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 0, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 months |
4.4.3 Analytical Testing At each time point, samples should be analyzed for the following parameters:
-
Appearance: Visual inspection for color change, clarity, and precipitation.
-
pH: Measurement of the solution's pH.
-
Assay of this compound: Quantification of the remaining this compound concentration using the validated HPLC-UV method.
-
Degradation Products: Identification and quantification of any degradation products using the HPLC-UV method.
Forced Degradation Study Protocol
Forced degradation studies are performed to identify potential degradation pathways and to demonstrate the specificity of the analytical method.
4.5.1 Preparation of Stressed Samples Expose the this compound solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 60°C for 48 hours.
-
Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
4.5.2 Analysis of Stressed Samples Analyze the stressed samples using the validated HPLC-UV method. The goal is to achieve 5-20% degradation of the parent compound. The chromatograms should be examined for the appearance of new peaks corresponding to degradation products.
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables.
Table 1: Long-Term Stability Data for this compound Solution (Batch 1) Storage Condition: 25°C / 60% RH
| Time Point (Months) | Appearance | pH | Assay (% of Initial) | Total Degradation Products (%) |
| 0 | Clear, colorless | 6.5 | 100.0 | < 0.1 |
| 3 | Clear, colorless | 6.5 | 99.8 | 0.2 |
| 6 | Clear, colorless | 6.4 | 99.5 | 0.5 |
| 9 | Clear, colorless | 6.4 | 99.2 | 0.8 |
| 12 | Clear, colorless | 6.3 | 98.9 | 1.1 |
| 18 | Clear, colorless | 6.3 | 98.2 | 1.8 |
| 24 | Clear, colorless | 6.2 | 97.5 | 2.5 |
| 36 | Clear, colorless | 6.1 | 96.1 | 3.9 |
Table 2: Forced Degradation Results for this compound Solution
| Stress Condition | % Assay of this compound | % Total Degradation Products | Number of Degradants |
| Control | 100.0 | < 0.1 | 0 |
| 0.1 M HCl, 60°C, 24h | 85.2 | 14.8 | 2 |
| 0.1 M NaOH, 60°C, 24h | 92.5 | 7.5 | 1 |
| 3% H₂O₂, RT, 24h | 88.9 | 11.1 | 3 |
| 60°C, 48h | 95.1 | 4.9 | 1 |
| Photostability | 98.7 | 1.3 | 1 |
Proposed Degradation Pathways
Based on the functional groups in this compound and the known degradation pathways of indole alkaloids, the following degradation mechanisms are proposed:[13][14][15][16]
-
Oxidation: The tertiary amine and the electron-rich indole ring are susceptible to oxidation, potentially forming N-oxides and hydroxylated derivatives.
-
Hydrolysis: Under acidic or basic conditions, cleavage of labile bonds or opening of the heterocyclic rings could occur.
-
Photodegradation: Exposure to light can induce photochemical reactions, leading to the formation of dimers or other complex structures.
Conclusion
This application note provides a detailed framework for conducting long-term stability testing of this compound solutions. Adherence to these protocols will ensure the generation of robust and reliable data necessary for regulatory submissions and for establishing the shelf life and appropriate storage conditions for this compound-based pharmaceutical products. The proposed analytical method and degradation pathways provide a strong starting point for the comprehensive chemical characterization of this promising therapeutic agent.
References
- 1. Muscle relaxant activity and hypotensive activity of some Tabernaemontana alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Functional group - Wikipedia [en.wikipedia.org]
- 5. Indole alkaloid - Wikipedia [en.wikipedia.org]
- 6. Indole Alkaloids from Plants as Potential Leads for Antidepressant Drugs: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Glycine and Glycine Receptor Signalling in Non-Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA receptor - Wikipedia [en.wikipedia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. scispace.com [scispace.com]
- 12. Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Decussine Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Decussine.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial challenges when purifying this compound from its natural source?
A1: The primary initial challenges in this compound purification often revolve around the low concentration of the compound in the plant material and the presence of numerous structurally similar alkaloids. This necessitates a multi-step purification strategy to effectively isolate this compound with high purity. The initial crude extraction process is critical, and inefficiencies at this stage can lead to significant losses of the target compound.
Q2: I am experiencing low yields of this compound after the initial extraction. What are the likely causes and how can I improve the yield?
A2: Low yields can stem from several factors. Incomplete extraction from the plant material is a common issue. Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. The choice of extraction solvent and method (e.g., maceration, Soxhlet extraction, supercritical fluid extraction) is also crucial and should be optimized. Additionally, degradation of this compound during extraction can occur; therefore, using moderate temperatures and protecting the extract from light can be beneficial.
Q3: My purified sample shows the presence of impurities, particularly other alkaloids. What chromatographic techniques are most effective for separating this compound?
A3: Due to the presence of other alkaloids, a combination of chromatographic techniques is often necessary. A typical workflow involves an initial separation using column chromatography with silica (B1680970) gel or alumina (B75360), followed by further purification using preparative High-Performance Liquid Chromatography (HPLC). The choice of the stationary and mobile phases is critical for achieving good separation.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification of this compound and offers potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | - Inappropriate stationary phase activity. - Irreversible adsorption of this compound onto the column. - Suboptimal solvent system leading to poor elution. | - Deactivate silica gel or alumina with a specific percentage of water to reduce strong adsorption. - Consider using a different adsorbent like Sephadex LH-20. - Perform small-scale trials with different solvent systems (e.g., varying polarity with gradients of hexane, ethyl acetate, and methanol) to find the optimal mobile phase for elution. |
| Co-elution of Impurities in HPLC | - Isocratic elution is not providing sufficient resolution. - The chosen column is not suitable for separating structurally similar alkaloids. | - Implement a gradient elution method to improve the separation of compounds with different polarities. - Experiment with different HPLC columns (e.g., C18, C8, Phenyl-Hexyl) to find one that provides better selectivity for this compound and its impurities. |
| Sample Degradation During Purification | - Exposure to harsh pH conditions. - Prolonged exposure to light or high temperatures. - Presence of oxidative enzymes in the initial extract. | - Maintain a neutral or slightly acidic pH during the extraction and purification steps. - Work in a temperature-controlled environment and use amber-colored glassware or cover equipment with aluminum foil to protect the sample from light. - Consider an initial protein precipitation step to remove enzymes from the crude extract. |
| Difficulty with Crystallization | - Presence of persistent impurities inhibiting crystal formation. - The chosen solvent system is not ideal for crystallization. | - Further purify the sample using preparative HPLC to remove trace impurities. - Screen a variety of solvent and anti-solvent combinations to induce crystallization. Slow evaporation of the solvent in a loosely covered vial can also be effective. |
Experimental Protocols
A generalized workflow for the purification of this compound is outlined below. Optimization of each step is crucial for achieving high purity and yield.
Caption: Generalized workflow for this compound purification.
Troubleshooting Logic
The following diagram illustrates a logical approach to troubleshooting common issues during this compound purification.
Caption: Troubleshooting logic for this compound purification.
Technical Support Center: Optimizing Decussine Yield from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, purification, and quantification of Decussine from its natural source, Strychnos decussata.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of this compound from Strychnos decussata?
The yield of alkaloids, calculated as this compound, can vary depending on the plant part used. The stem bark generally contains a higher concentration of alkaloids than the leaves. One study reported a yield of 0.66% w/w of total alkaloids (calculated as this compound) from the dried bark and 0.35% w/w from the dried leaves of S. decussata.
Q2: Which plant part is the best source for isolating this compound?
The stem bark of Strychnos decussata is the most commonly cited source for the isolation of this compound and its derivatives.[1][2]
Q3: How can I increase the alkaloid content in the raw plant material?
While specific studies on Strychnos decussata cultivation for increased this compound content are limited, general strategies for enhancing alkaloid content in medicinal plants can be applied. These include optimizing soil conditions, implementing environmental controls (e.g., temperature, light), managing planting density, and controlling pests and diseases.
Q4: What are the most common challenges encountered during the extraction of alkaloids like this compound?
Common challenges include low extraction efficiency, degradation of the target compound, formation of emulsions during liquid-liquid extraction, and interference from other co-extracted compounds during quantification.[3][4]
Q5: Which analytical techniques are suitable for the quantification of this compound?
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of alkaloids from plant extracts.[5] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for highly sensitive and specific quantification.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Guide 1: Low Yield of Crude this compound Extract
| Symptom | Possible Cause | Troubleshooting Steps |
| Lower than expected yield of the initial crude extract. | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound. | 1. Test a range of solvents with varying polarities. For alkaloids, methanol (B129727) or ethanol (B145695) are often good starting points.[6] 2. Consider using a solvent mixture. For example, a dichloromethane/methanol mixture can be effective for lipophilic compounds.[6] |
| Insufficient Extraction Time or Temperature: The extraction may not have been carried out for a sufficient duration or at an optimal temperature to efficiently extract the compound. | 1. Increase the extraction time. Monitor the yield at different time points to determine the optimal duration. 2. Optimize the extraction temperature. While higher temperatures can increase solubility, they may also lead to degradation of thermolabile compounds.[7] | |
| Poor Quality of Plant Material: The concentration of this compound can be influenced by the age of the plant, harvesting time, and post-harvest handling. | 1. Ensure proper identification and sourcing of Strychnos decussata. 2. Use properly dried and powdered plant material to increase the surface area for extraction.[6] |
Guide 2: Emulsion Formation During Liquid-Liquid Extraction
| Symptom | Possible Cause | Troubleshooting Steps |
| A stable emulsion forms at the interface of the aqueous and organic layers, making separation difficult. | Presence of Surfactant-like Molecules: High concentrations of lipids, proteins, or other compounds in the extract can act as emulsifying agents.[4] | 1. Gentle Mixing: Instead of vigorous shaking, gently swirl the separatory funnel to reduce the formation of emulsions.[4] 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous phase and can help break the emulsion.[4] 3. Filtration: Pass the emulsified layer through a bed of Celite or glass wool. |
Guide 3: Inaccurate Quantification of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible results from HPLC or LC-MS analysis. | Matrix Effects: Co-eluting compounds from the plant extract can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement. | 1. Improve Sample Clean-up: Implement a solid-phase extraction (SPE) step prior to analysis to remove interfering compounds. 2. Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract to compensate for matrix effects. |
| Degradation of Standard or Sample: this compound may be unstable under certain storage or analytical conditions. | 1. Store standards and samples at low temperatures and protect them from light.[3] 2. Check the stability of this compound in the mobile phase over the course of the analysis. |
Data Presentation
Table 1: Comparison of Alkaloid Content in Strychnos decussata
| Plant Part | Total Alkaloid Content (% w/w, calculated as this compound) | Reference |
| Dried Leaves | 0.35 | |
| Dried Bark | 0.66 |
Table 2: Example Data on the Effect of Extraction Solvent on the Yield of Bioactive Compounds from Plant Material (Hypothetical Data for this compound)
| Solvent System | Extraction Temperature (°C) | Extraction Time (hours) | This compound Yield (mg/g of dry material) |
| Methanol | 40 | 6 | 5.8 |
| Ethanol | 40 | 6 | 5.2 |
| Dichloromethane:Methanol (1:1) | 40 | 6 | 6.5 |
| Ethyl Acetate | 40 | 6 | 3.1 |
Experimental Protocols
Protocol 1: General Procedure for Extraction of Alkaloids from Strychnos decussata Bark
This protocol provides a general method for the extraction of alkaloids. Optimization of specific parameters may be required.
-
Sample Preparation:
-
Air-dry the stem bark of Strychnos decussata at room temperature.
-
Grind the dried bark into a fine powder.
-
-
Extraction:
-
Macerate the powdered bark (e.g., 100 g) with an appropriate solvent (e.g., 80% methanol) at a solid-to-solvent ratio of 1:10 (w/v).[7]
-
Stir the mixture at room temperature for a defined period (e.g., 24 hours).
-
Filter the mixture and collect the filtrate.
-
Repeat the extraction process with the plant residue to ensure complete extraction.
-
Combine the filtrates.
-
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Concentrate the combined filtrate under reduced pressure to remove the organic solvent.
-
Acidify the resulting aqueous solution with 2% sulfuric acid to a pH of approximately 2.
-
Wash the acidic solution with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds.
-
Make the aqueous layer alkaline (pH 9-10) with ammonium (B1175870) hydroxide.
-
Extract the alkaloids from the alkaline solution with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain the crude alkaloid extract.
-
Protocol 2: Quantification of this compound using HPLC
This protocol outlines a general procedure for the quantification of this compound. Method development and validation are crucial for accurate results.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of purified this compound in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
-
Sample Preparation:
-
Dissolve a known amount of the crude alkaloid extract in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Visualizations
Caption: Generalized workflow for the extraction, purification, and analysis of this compound.
Caption: Logical troubleshooting workflow for addressing low this compound yield.
References
- 1. Some new this compound-type alkaloids from Strychnos decussata, Strychnos dale and Strychnos elaecocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New tertiary alkaloids of Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. [Determation of strychnine and brucine in Strychnos by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Solubility of Decussine in Physiological Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Decussine in physiological buffers. Our aim is to offer practical solutions to common challenges encountered during in vitro and in vivo experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in physiological buffers a concern?
This compound is a pentacyclic indole (B1671886) alkaloid isolated from the stem bark of Strychnos decussata. It has been identified as having muscle-relaxant properties.[1][2] Like many alkaloids, this compound is a lipophilic molecule, which can lead to poor aqueous solubility, especially in physiological buffers with neutral pH such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS). This poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: I observed precipitation of this compound when I diluted my DMSO stock solution into PBS. What is happening?
This is a common issue when working with poorly soluble compounds. The high concentration of this compound in your Dimethyl Sulfoxide (DMSO) stock is soluble due to the organic nature of the solvent. However, when this is diluted into an aqueous physiological buffer like PBS, the solubility limit of this compound in the aqueous environment is exceeded, causing it to precipitate out of the solution. This can be influenced by the final concentration of DMSO; it is generally recommended to keep the final DMSO concentration below 1% to minimize solvent effects on biological systems, but this low concentration may not be sufficient to keep a lipophilic compound like this compound in solution.
Q3: What are the initial steps I should take to improve the solubility of this compound for my cell-based assays?
Before exploring more complex formulation strategies, consider these initial steps:
-
pH Adjustment: Since this compound is an alkaloid, its solubility is likely pH-dependent. Investigate if slightly lowering the pH of your buffer (if permissible for your experimental system) improves its solubility.
-
Co-solvents: Prepare your final working solution using a co-solvent system. This involves adding a water-miscible organic solvent to the aqueous buffer to increase the solubility of the lipophilic compound.
-
Sonication: After diluting your stock solution, briefly sonicate the final solution. This can help to break down small aggregates and transiently increase dissolution. However, be aware that the compound may precipitate out over time.
Troubleshooting Guide: Common Solubility Issues and Solutions
This guide provides a structured approach to addressing common solubility challenges with this compound in physiological buffers.
| Problem | Potential Cause | Recommended Solution(s) |
| Visible precipitation upon dilution of DMSO stock in buffer. | The aqueous solubility of this compound is exceeded. | 1. Optimize Co-solvent System: Use a mixture of solvents. For example, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be effective for initial screenings. 2. Use of Surfactants: Incorporate a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your buffer to aid in micellar solubilization. 3. Complexation with Cyclodextrins: Utilize cyclodextrins, such as 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes that enhance aqueous solubility. |
| Inconsistent results in biological assays despite no visible precipitation. | Formation of sub-visible aggregates or nanoparticles affecting the effective concentration of the compound. | 1. Particle Size Analysis: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates in your final working solution. 2. Nanosuspension Formulation: Prepare a nanosuspension of this compound to increase the surface area and improve the dissolution rate.[3] 3. Filtration: Filter your final working solution through a 0.22 µm filter to remove larger aggregates. Note that this may also reduce the concentration of your compound if it is not fully dissolved. |
| Low bioavailability in animal studies. | Poor dissolution of the compound in the gastrointestinal tract or at the injection site. | 1. Solid Dispersion Formulation: Create a solid dispersion of this compound in a hydrophilic carrier (e.g., PVP, HPMC, or PEG) to improve its dissolution rate.[4] 2. Lipid-Based Formulations: For oral administration, consider formulating this compound in a lipid-based system like a self-emulsifying drug delivery system (SEDDS). |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vitro Assays
Objective: To prepare a 10 µM working solution of this compound in a physiological buffer using a co-solvent system.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Tween® 80, sterile
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
To a sterile microcentrifuge tube, add the following in order, vortexing after each addition:
-
4 µL of 10 mM this compound stock in DMSO
-
156 µL of PEG300
-
20 µL of Tween® 80
-
180 µL of PBS
-
-
This creates a 100 µM intermediate stock in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% PBS.
-
Further dilute this intermediate stock 1:10 in your cell culture medium or physiological buffer to achieve the final 10 µM working concentration. The final vehicle concentration will be 1% DMSO, 4% PEG300, and 0.5% Tween-80.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in deionized water.
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.
-
After stirring, allow the solution to stand to let the undissolved this compound settle.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved compound.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This will be your stock solution of the this compound-cyclodextrin complex.
Mandatory Visualizations
Putative Signaling Pathway for this compound's Muscle-Relaxant Effect
Disclaimer: The precise molecular mechanism of action for this compound has not been fully elucidated. Based on its classification as a muscle relaxant, the following diagram illustrates a plausible signaling pathway at the neuromuscular junction that could be modulated by such a compound. This is a generalized representation for educational purposes.
References
- 1. Muscle-relaxant activity of this compound, a new indole alkaloid of Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a New Muscle-Relaxant Alkaloid from Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
Technical Support Center: Optimizing Dose-Response Curves for Decussine In Vitro
Welcome to the technical support center for Decussine, a novel alkaloid compound under investigation for its potential therapeutic effects. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing in vitro dose-response experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for this compound?
A1: this compound is hypothesized to act as an antagonist at a G-protein coupled receptor (GPCR) tentatively named the "Relaxin-like Receptor" (RLR). This receptor is thought to be involved in cellular relaxation and anti-proliferative signaling pathways. As an antagonist, this compound is expected to inhibit the downstream signaling cascade typically initiated by the endogenous ligand of the RLR.
Q2: What are the primary challenges when first working with this compound in cell-based assays?
A2: The most common initial challenges with this compound, as with many alkaloid compounds, are related to its solubility, stability, and identifying the effective concentration range. This compound exhibits poor aqueous solubility and may require an organic solvent like DMSO for stock solution preparation. Its stability in cell culture media over time should also be considered to ensure reproducible results.[1] A preliminary dose-ranging experiment is crucial to identify a concentration window that elicits a biological response without causing non-specific cytotoxicity.[1]
Q3: How should I prepare a stock solution of this compound?
A3: Due to its hydrophobic nature, it is recommended to prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).[1][2][3] For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is crucial to ensure the final DMSO concentration in your cell culture wells remains low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]
Q4: How do I select an appropriate cell line for my this compound experiments?
A4: The choice of cell line is critical. It is essential to use a cell line that endogenously expresses the target receptor, the RLR, at sufficient levels. If the expression level is unknown, it should be confirmed using techniques like qPCR or Western blotting. Using a cell line with low or no receptor expression may result in a flat or weak response curve.[4]
Q5: What are the key controls to include in a this compound dose-response experiment?
A5: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of DMSO (or other solvent) as the highest concentration of this compound used. This control accounts for any effects of the solvent on the cells.[1]
-
Untreated Control (Negative Control): Cells that are not exposed to either this compound or the vehicle. This provides a baseline for normal cell function.
-
Agonist Control (Positive Control): Cells treated with a known agonist of the RLR to confirm that the signaling pathway is active in your cell system.
-
Positive Antagonist Control: A known antagonist of the RLR (if available) at a concentration expected to give maximal inhibition. This helps to validate the assay's ability to detect antagonism.[5]
Troubleshooting Guides
Problem 1: High variability between replicate wells.
High variability in your data can obscure the true dose-dependent effects of this compound.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent technique. Gently swirl the plate after seeding to ensure even distribution.[5][6] |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for experimental samples or fill them with sterile PBS or water to create a humidity barrier.[4] |
| Compound Precipitation | Visually inspect your wells under a microscope for any signs of this compound precipitation, especially at higher concentrations. If precipitation is observed, consider lowering the highest concentration or using a different solubilization method.[1][4] |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range. Over-confluent or stressed cells can respond differently to treatment.[7] |
Problem 2: The dose-response curve is flat or shows a very weak response.
This indicates that this compound is not producing the expected inhibitory effect at the tested concentrations.
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | Verify the integrity of your this compound stock. Prepare fresh dilutions for each experiment. Consider confirming the compound's identity and purity.[4] |
| Low Receptor Expression | Confirm that your chosen cell line expresses the RLR at a functional level using qPCR or Western blotting.[4] |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition. A time-course experiment can help determine the optimal duration for this compound treatment.[4] |
| Concentration Range Too Low | Test a wider and higher range of this compound concentrations. It's possible the effective concentrations are higher than initially anticipated.[8] |
| Compound Instability | Alkaloids can be unstable in aqueous culture media.[1] Assess the stability of this compound in your media over the course of the experiment. This can be done using analytical methods like HPLC if available.[9] |
Problem 3: The dose-response curve is not sigmoidal (e.g., U-shaped or has a shallow/steep slope).
Deviations from the expected sigmoidal shape can indicate complex biological activities or experimental artifacts.
| Potential Cause | Troubleshooting Steps |
| Cytotoxicity at High Concentrations | At high concentrations, this compound may be causing cell death through off-target effects, leading to a U-shaped curve in some assays. Perform a separate cytotoxicity assay (e.g., LDH release or a viability stain) to assess cell health at all tested concentrations.[1][10][11][12][13][14] |
| Shallow Curve (Hill Slope < 1.0) | This could be due to heterogeneity in the cell population's receptor expression or negative cooperativity.[8] Consider using a clonal cell line for more consistent receptor expression. |
| Steep Curve (Hill Slope > 1.0) | This may indicate positive cooperativity or that the tested concentration range is too narrow and clustered around the IC50. Widen the concentration range to better define the top and bottom plateaus of the curve.[8][15] |
| Assay Interference | Some compounds can interfere with the assay detection method (e.g., autofluorescence or quenching). Run a control plate with this compound in cell-free media to check for any direct interference with the assay reagents.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Seeding Density
Objective: To find the cell seeding density that provides a robust and linear assay signal.
-
Prepare a single-cell suspension of your chosen cell line.
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 20,000 cells per well).
-
Incubate the plate for the intended duration of your dose-response experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform your chosen viability or signaling assay.
-
Plot the assay signal against the cell number. The optimal seeding density will be within the linear range of this curve, providing a strong signal without being overly confluent.[7]
Protocol 2: this compound Dose-Response Curve for RLR Antagonism (Hypothetical Example)
Objective: To determine the IC50 of this compound for the inhibition of RLR signaling. This protocol assumes a downstream readout of cAMP levels, where RLR activation leads to a decrease in cAMP.
-
Cell Seeding: Seed the RLR-expressing cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free media. A common approach is an 8-point dilution series with a 1:3 or 1:10 dilution factor. Also prepare solutions for your controls (vehicle, untreated, agonist-only).
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the this compound dilutions and vehicle control. Incubate for a pre-determined time (e.g., 30 minutes) to allow this compound to bind to the receptors.[5]
-
Agonist Stimulation: Add a fixed concentration of the RLR agonist (previously determined to be the EC80) to all wells except the untreated control.
-
Incubation: Incubate the plate for the optimal time to elicit a robust agonist response.
-
Signal Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., a competitive ELISA or a luminescence-based assay).
-
Data Analysis:
-
Normalize the data by setting the agonist-only response as 0% inhibition and the untreated (or maximal inhibition) response as 100% inhibition.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Data Presentation
Table 1: Example Data for this compound Dose-Response Experiment
| This compound Conc. (µM) | Log [this compound] | % Inhibition (Mean) | % Inhibition (SD) |
| 100 | 2.00 | 98.5 | 3.2 |
| 30 | 1.48 | 92.1 | 4.5 |
| 10 | 1.00 | 75.3 | 5.1 |
| 3 | 0.48 | 48.9 | 3.8 |
| 1 | 0.00 | 20.7 | 2.9 |
| 0.3 | -0.52 | 8.2 | 1.5 |
| 0.1 | -1.00 | 2.1 | 0.8 |
| 0 (Vehicle) | - | 0.0 | 2.5 |
Table 2: Key Parameters for Dose-Response Curve Analysis
| Parameter | Description | Typical Value for Antagonist |
| Top Plateau | The maximal response (inhibition). | ~100% |
| Bottom Plateau | The minimal response (inhibition). | ~0% |
| IC50 | The concentration of this compound that produces 50% of the maximal inhibition. | Compound-specific |
| Hill Slope | The steepness of the curve. A value of -1.0 is common for simple competitive antagonism. | ~ -1.0 |
Visualizations
Caption: Experimental workflow for optimizing a this compound dose-response curve.
Caption: Hypothetical signaling pathway for the Relaxin-like Receptor (RLR).
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. marinbio.com [marinbio.com]
- 7. biocompare.com [biocompare.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. graphpad.com [graphpad.com]
Technical Support Center: Minimizing Off-Target Effects of Decussine in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decussine and other novel compounds in cell culture. The focus is on identifying, understanding, and minimizing off-target effects to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a tertiary indole (B1671886) alkaloid isolated from the stem bark of Strychnos decussata.[1][2] Its primary reported pharmacological activity is muscle relaxation.[2][3] Other alkaloids from Strychnos decussata have been reported to have convulsant, antifungal, antimycobacterial, and antiplasmodial activities.[1][4][5] Due to its complex structure as an alkaloid, there is a potential for interactions with multiple cellular components, which may lead to off-target effects.[6]
Q2: What are off-target effects and why are they a concern for a novel compound like this compound?
Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target.[4][6] For a novel or poorly characterized compound like this compound, these effects are a significant concern as they can lead to:
-
Misinterpretation of experimental data: An observed phenotype might be incorrectly attributed to the intended target when it is actually caused by an off-target interaction.
-
Cellular toxicity: Off-target effects can induce cytotoxicity, apoptosis, or other adverse cellular responses that are not related to the compound's intended mechanism of action.[6]
-
Lack of reproducibility: Results may vary between different cell lines or experimental conditions due to differences in the expression of off-target proteins.
Q3: How can I begin to assess the potential for off-target effects with this compound?
A systematic approach is recommended to proactively identify potential off-target interactions:
-
Literature Review: Research this compound and compounds with similar chemical scaffolds to identify potential off-target families.[6]
-
Dose-Response Analysis: Perform a dose-response curve to determine the optimal concentration range for the desired on-target effect while minimizing cytotoxicity.[6] This helps to establish a "therapeutic window" for your in vitro experiments.
-
Computational Prediction: Use in silico methods like molecular docking and pharmacophore modeling to predict potential off-target interactions by screening this compound's structure against databases of known protein targets.[6][7]
Q4: What are some common experimental approaches to identify off-target effects?
A multi-pronged experimental strategy is often the most effective:
-
Broad-Spectrum Screening: Screen this compound against panels of common off-target candidates, such as kinases, G-protein coupled receptors (GPCRs), and ion channels.[6]
-
Proteome-wide Analysis: Employ techniques like chemical proteomics, where an immobilized version of the compound is used to pull down binding partners from cell lysates, which are then identified by mass spectrometry.[8]
-
Phenotypic Screening: Use high-content imaging or other phenotypic assays to assess a wide range of cellular parameters and identify unexpected cellular responses.
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the intended target. If the observed phenotype persists after treatment with this compound, it is likely due to an off-target effect.[8]
Troubleshooting Guide
Issue 1: I'm observing significant cytotoxicity at concentrations where I expect to see my desired on-target effect.
-
Possible Cause: The cytotoxicity may be an off-target effect of this compound.
-
Troubleshooting Steps:
-
Determine the Therapeutic Window: Carefully compare the dose-response curves for cytotoxicity and the desired on-target activity. A narrow therapeutic window suggests that off-target toxicity may be a confounding factor.
-
Use a Different Cell Line: Test this compound in a cell line that does not express the intended target. If cytotoxicity is still observed, it is likely an off-target effect.[8]
-
Perform Apoptosis and Necrosis Assays: Use assays such as Annexin V/PI staining to determine the mechanism of cell death, which can provide clues about the pathways involved.
-
Issue 2: The observed phenotype in my experiment is not consistent with the known function of the intended target.
-
Possible Cause: The unexpected phenotype is a strong indicator of a potential off-target effect.
-
Troubleshooting Steps:
-
Use an Alternative Tool: Inhibit or activate the intended target using a different small molecule with a distinct chemical structure or a genetic approach (e.g., siRNA).[8] If the unexpected phenotype is not replicated, it supports the hypothesis of an off-target effect of this compound.
-
Rescue Experiment: In a target knockdown/knockout model, re-introducing the target should rescue the on-target phenotype but not the off-target phenotype.[6]
-
Pathway Analysis: Conduct global gene or protein expression profiling (e.g., RNA-seq or proteomics) to identify unexpectedly perturbed signaling pathways.
-
Issue 3: My experimental results with this compound are inconsistent between batches or experiments.
-
Possible Cause: Variability in the purity of the compound or instability in the experimental conditions can lead to inconsistent results.
-
Troubleshooting Steps:
-
Verify Compound Purity and Identity: Use analytical methods like HPLC, mass spectrometry, and NMR to confirm the purity and structure of each batch of this compound.[8]
-
Assess Compound Stability: Determine the stability of this compound in your cell culture medium and experimental conditions over time.
-
Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and treatment durations across all experiments.
-
Data Presentation
Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound
| Parameter | On-Target (e.g., Muscle Cell Relaxation) | Off-Target (e.g., Kinase X Inhibition) | Off-Target (Cytotoxicity in HEK293T) |
| EC50 / IC50 | 1 µM | 15 µM | 50 µM |
| Assay Type | Functional Assay (e.g., Contraction Assay) | Biochemical Assay (e.g., KinaseGlo) | Cell Viability (e.g., MTT Assay) |
| Selectivity Window | - | 15x | 50x |
Table 2: Hypothetical Kinase Selectivity Profile for this compound (at 10 µM)
| Kinase Target | Percent Inhibition |
| Kinase A (On-Target) | 95% |
| Kinase B | 5% |
| Kinase C | 8% |
| Kinase X (Off-Target) | 75% |
| Kinase Y | 12% |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Target Engagement and Pathway Analysis
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples and load equal amounts onto a polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target of interest or a downstream signaling molecule overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: Hypothetical signaling pathway showing on-target and off-target effects of this compound.
Caption: General experimental workflow for minimizing off-target effects of a novel compound.
References
- 1. New tertiary alkaloids of Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Some new this compound-type alkaloids from Strychnos decussata, Strychnos dale and Strychnos elaecocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a New Muscle-Relaxant Alkaloid from Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ffhdj.com [ffhdj.com]
- 5. ffhdj.com [ffhdj.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
troubleshooting inconsistent results in Decussine bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Decussine bioassays. The information is tailored for scientists and professionals in drug development.
Frequently Asked questions (FAQs)
Q1: What is the primary known biological activity of this compound?
This compound is an indole (B1671886) alkaloid isolated from Strychnos decussata and is primarily recognized for its muscle-relaxant properties.[1] In vitro studies have demonstrated its ability to reduce muscle contractions.
Q2: Which type of bioassay is most suitable for evaluating the muscle-relaxant effects of this compound?
The isolated tissue bath technique is a classic and highly effective method for assessing the effects of compounds on muscle contractility.[2][3][4][5][6] This ex vivo method allows for the direct measurement of muscle tension in response to stimuli in a controlled environment, making it ideal for characterizing the activity of substances like this compound.
Q3: What is the likely mechanism of action for this compound's muscle-relaxant effects?
While the precise mechanism for this compound is not definitively established in the provided literature, many Strychnos alkaloids are known to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs) at the neuromuscular junction.[7] It is plausible that this compound acts as an antagonist or modulator of these receptors, thereby interfering with the signaling cascade that leads to muscle contraction.
Troubleshooting Guide for Inconsistent Results
Inconsistent results in this compound bioassays, particularly those employing the isolated tissue bath technique, can arise from various factors related to the compound itself, the experimental setup, or the biological tissue.
Issue 1: High Variability in Muscle Contraction Inhibition
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Compound Precipitation | This compound, like many alkaloids, may have limited solubility in aqueous physiological solutions. Precipitation will lead to an inaccurate final concentration in the organ bath. | Prepare a stock solution of this compound in a suitable organic solvent like DMSO. Ensure the final concentration of the solvent in the organ bath is minimal (typically <0.1%) and consistent across all experiments. Visually inspect for any signs of precipitation upon addition to the bath. |
| Inconsistent Agonist Concentration | The concentration of the agonist used to induce muscle contraction (e.g., acetylcholine, carbachol) may not be consistent across experiments, leading to variable baseline contractions. | Prepare fresh agonist solutions for each experiment from a reliable stock. Use calibrated pipettes for accurate additions to the organ bath. |
| Tissue Desensitization | Prolonged or repeated exposure of the muscle tissue to high concentrations of an agonist can lead to receptor desensitization, resulting in diminished contractile responses over time.[8][9][10] | Allow for adequate washout periods between agonist applications to ensure the tissue returns to its baseline resting tension. If desensitization is suspected, a longer resting period or the use of a lower agonist concentration may be necessary. |
| Inadequate Equilibration | The isolated muscle tissue requires a sufficient equilibration period in the organ bath to stabilize before experimental manipulations. | Allow the tissue to equilibrate under a consistent resting tension for a standardized period (e.g., 30-60 minutes) before initiating the experiment. During this time, flush the bath with fresh physiological salt solution periodically.[11] |
Issue 2: Weaker Than Expected Muscle-Relaxant Effect
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Compound Degradation | This compound may be unstable under certain storage or experimental conditions (e.g., prolonged exposure to light or elevated temperatures). | Store this compound stock solutions at -20°C or -80°C in light-protected vials. Prepare fresh dilutions for each experiment and minimize the time the compound is kept at room temperature. |
| Incorrect Tissue Preparation | Damage to the muscle tissue during dissection and mounting can impair its viability and responsiveness. | Handle the tissue gently, ensuring it remains moist with physiological salt solution throughout the preparation. Secure the tissue in the organ bath without excessive stretching. |
| Suboptimal pH or Temperature | The physiological salt solution's pH and the organ bath's temperature must be maintained within a narrow range for optimal tissue function. | Ensure the physiological salt solution is continuously bubbled with an appropriate gas mixture (e.g., 95% O2, 5% CO2) to maintain pH.[11] Regularly monitor and maintain the organ bath temperature at 37°C. |
Issue 3: No Observable Muscle-Relaxant Effect
Possible Causes and Solutions:
| Cause | Explanation | Recommended Solution |
| Inactive Compound | The batch of this compound may be of poor quality or has degraded completely. | Verify the identity and purity of the this compound sample using analytical techniques such as HPLC or mass spectrometry. |
| Tissue Viability Issues | The isolated muscle tissue may not be viable due to improper handling, prolonged storage, or issues with the physiological salt solution. | Before adding this compound, test the tissue's viability by inducing a contraction with a known agonist (e.g., KCl or a standard concentration of acetylcholine). A lack of response indicates a problem with the tissue preparation. |
| Inappropriate Agonist or Concentration | The agonist used to induce contraction may not be suitable for the specific muscle preparation, or its concentration may be too high, masking any potential inhibitory effects of this compound. | Consult literature for appropriate agonists and their effective concentration ranges for the specific muscle tissue being used. Perform a dose-response curve for the agonist to determine an EC50 or EC80 concentration for use in the inhibition assay. |
Experimental Protocols
Isolated Tissue Bath Assay for Muscle Relaxation
This protocol provides a general framework for assessing the muscle-relaxant properties of this compound using an isolated tissue preparation (e.g., rat phrenic nerve-hemidiaphragm or chick biventer cervicis).
Materials:
-
Isolated tissue bath system with force-displacement transducer
-
Physiological Salt Solution (e.g., Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O2 / 5% CO2
-
This compound stock solution (e.g., in DMSO)
-
Agonist stock solution (e.g., acetylcholine, carbachol, or KCl)
-
Isolated muscle tissue (e.g., rat phrenic nerve-hemidiaphragm)
Procedure:
-
Tissue Preparation: Carefully dissect the desired muscle tissue, ensuring the nerve supply remains intact if studying neuromuscular blockade.
-
Mounting: Mount the tissue in the organ bath containing pre-warmed and aerated physiological salt solution. Attach one end of the muscle to a fixed point and the other to the force-displacement transducer.
-
Equilibration: Apply a suitable resting tension (e.g., 1-2 grams) and allow the tissue to equilibrate for at least 30-60 minutes. During this period, wash the tissue with fresh physiological salt solution every 15 minutes.[11]
-
Viability Check: Elicit a submaximal contraction by adding a known concentration of an agonist or by electrical stimulation of the nerve. This confirms the tissue is viable and responsive.
-
This compound Incubation: After the tissue has returned to its baseline tension, add the desired concentration of this compound to the bath and incubate for a predetermined period (e.g., 15-30 minutes).
-
Elicit Contraction: Following the incubation period, stimulate the muscle again with the same concentration of the agonist used in the viability check.
-
Data Recording: Record the isometric contraction force. A reduction in the contractile response in the presence of this compound indicates muscle-relaxant activity.
-
Dose-Response Curve: To quantify the potency of this compound, perform a cumulative or non-cumulative dose-response curve by adding increasing concentrations of the compound.
Visualizations
Experimental Workflow for Isolated Tissue Bath Assay
Caption: Workflow for assessing this compound's muscle-relaxant activity.
Putative Signaling Pathway for this compound-Induced Muscle Relaxation
Caption: Proposed mechanism of this compound at the neuromuscular junction.
References
- 1. Muscle-relaxant activity of this compound, a new indole alkaloid of Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. radnoti.com [radnoti.com]
- 6. reprocell.com [reprocell.com]
- 7. Drug - Muscle Relaxants, Analgesics, Stimulants | Britannica [britannica.com]
- 8. Dependence of nicotinic acetylcholine receptor recovery from desensitization on the duration of agonist exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Desensitization of the nicotinic acetylcholine receptor: Molecular mechanisms and effect of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.as.uky.edu [web.as.uky.edu]
- 11. ilearn.med.monash.edu.au [ilearn.med.monash.edu.au]
protocol refinement for Decussine electrophysiology recordings
A Note on Decussine: Extensive searches for specific electrophysiology recording protocols and data related to this compound did not yield detailed, publicly available information. The following guide provides a comprehensive framework for general electrophysiology recordings, particularly patch-clamp on brain slices, which can be adapted by researchers for the study of novel compounds like this compound.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for preparing a brain slice for electrophysiology recording?
To prepare a brain slice, you must first chill a high sucrose (B13894) cutting solution.[1] The brain is then extracted after anesthetizing the animal and placed in this chilled solution.[1] A vibratome is used to make precise slices of the brain tissue, which are then transferred to a holding chamber with artificial cerebrospinal fluid (aCSF) saturated with carbogen (B8564812) (95% O2/5% CO2).[1] The slices are incubated at 33°C for about an hour and then cooled to room temperature before recording.[1]
Q2: How do I properly prepare the patch pipette for recording?
Patch pipettes should be fabricated from standard-walled glass to have a resistance of 7-20 MΩ for single-channel recording.[2] The internal solution used to fill the pipette must be filtered through a 0.22 µm pore diameter filter to remove any debris.[2][3] It's also crucial to apply slight positive pressure to the pipette solution when entering the bath to keep the tip clean.[2] For recordings requiring the lowest noise, coating the pipette with a thin layer of Sylgard is recommended.[2]
Q3: What are the differences between unipolar and bipolar recordings?
Unipolar recordings are effective for mapping focal arrhythmia sources but can be affected by far-field signals.[4] Bipolar recordings are more standard as they reject far-field signals, which helps in identifying local potentials in abnormal areas.[4] However, with bipolar recordings, the signal of interest can be under either electrode.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution | Citation |
| Inability to form a gigaohm seal | Dirty pipette tip | Ensure internal solution is filtered and apply positive pressure when approaching the cell. | [2][3] |
| Incorrect osmolarity | The external solution should have an osmolarity about 10 mOsm higher than the internal solution. | [5][6] | |
| Debris on the cell membrane | Apply gentle positive pressure to clear debris from the cell surface before attempting to seal. | [3][5] | |
| Noisy recording | Poor grounding | Check the integrity of the Faraday cage and ensure all components are properly earthed. | [2] |
| Fluid level fluctuations in the bath | A gravity-flow system for aCSF perfusion is recommended over a peristaltic pump to reduce electrical noise. | [7] | |
| Moisture in the pipette holder | Thoroughly clean and dry the pipette holder to prevent short circuits. | [8] | |
| Loss of seal during recording | Mechanical instability | Ensure the brain slice is securely held in the recording chamber. | [6] |
| Pipette drift | Allow the micromanipulator and pipette to thermally stabilize before recording. | ||
| Difficulty rupturing the cell membrane (going whole-cell) | Insufficient suction | Apply short, forceful pulses of suction. The method (mouth or syringe) should be consistent. | [5] |
| High pipette resistance | Use pipettes with a resistance in the appropriate range (e.g., 3-6 MΩ for some applications). | [7] | |
| Response drift | Grounding issues | Check the soldering of the ground wire and ensure it is not touching the bath. | [8] |
| Salt bridge formation | Ensure there are no leaks from the bath chamber that could create a salt bridge with the microscope stage. | [8] |
Experimental Protocols
General Brain Slice Preparation Protocol
-
Prepare Solutions: Prepare high-sucrose cutting solution and artificial cerebrospinal fluid (aCSF). Chill the cutting solution.[1][9]
-
Saturate with Carbogen: Bubble both solutions with 95% O2/5% CO2 for at least 15 minutes.[1][10]
-
Anesthetize and Extract Brain: Deeply anesthetize the animal (e.g., with isoflurane) and decapitate. Quickly remove the brain and immerse it in the chilled cutting solution.[1]
-
Slice the Brain: Mount the brain on a vibratome specimen disc using superglue.[1] Slice the brain to the desired thickness (e.g., 300 µm).[1]
-
Incubate Slices: Transfer the slices to a holding chamber with carbogenated aCSF. Incubate at 33-35°C for 50-60 minutes, then allow them to cool to room temperature.[1][9]
General Whole-Cell Patch-Clamp Recording Protocol
-
Pull and Polish Pipettes: Pull glass capillaries to create pipettes with a resistance of 3-6 MΩ.[7] Heat-polish the tip to the desired opening.[2]
-
Fill Pipette: Fill the pipette with filtered internal solution, ensuring no air bubbles are present.[3][6]
-
Position Pipette: Mount the pipette on the headstage and, using a micromanipulator, lower it into the recording chamber containing the brain slice.[6]
-
Approach Neuron: Apply positive pressure and approach the target neuron. A dimple on the cell surface should be visible upon close contact.[5][6]
-
Form Gigaohm Seal: Release the positive pressure to allow the pipette to form a high-resistance seal with the cell membrane.
-
Establish Whole-Cell Configuration: Apply brief, gentle suction to rupture the cell membrane under the pipette tip.[5][6]
-
Record Data: Once in the whole-cell configuration, you can begin your electrophysiological recordings.[6]
Visualizations
Caption: General workflow for brain slice electrophysiology recordings.
References
- 1. Electrophysiological recording from Brain Slices Protocol [protocols.io]
- 2. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. Recording techniques for clinical electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Perforated patch electrophysiology recordings [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Ex Vivo Electrophysiology [protocols.io]
- 10. Protocols for electrophysiological recordings and electron microscopy at C. elegans neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]
addressing tachyphylaxis with repeated Decussine administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing tachyphylaxis observed with repeated administration of Decussine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed mechanism of action?
This compound is a muscle-relaxant alkaloid originally isolated from Strychnos decussata.[1] While its precise molecular target is not extensively characterized in publicly available literature, its pharmacological profile suggests it may act as an agonist on a G protein-coupled receptor (GPCR) involved in neuromuscular signaling. Tachyphylaxis is a common phenomenon associated with repeated GPCR agonist administration.
Q2: What is tachyphylaxis and why does it occur with repeated this compound administration?
Tachyphylaxis is a rapid decrease in the response to a drug following repeated doses over a short period.[2] In the context of a GPCR agonist like this compound, this is often caused by cellular desensitization mechanisms. Key processes include:
-
Receptor Phosphorylation: Upon prolonged stimulation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor.[3]
-
β-Arrestin Recruitment: The phosphorylated receptor is recognized by β-arrestin proteins.[3]
-
Receptor Uncoupling and Internalization: The binding of β-arrestin uncouples the receptor from its G protein, halting the downstream signal, and flags the receptor for endocytosis, removing it from the cell surface.[3][4]
Q3: What are the primary signs of tachyphylaxis in my experiments?
The most common sign is a diminishing physiological or cellular response to the same dose of this compound that was previously effective. This could manifest as a reduced muscle relaxation effect in in vivo models or a decreased second messenger response (e.g., cAMP inhibition) in cell-based assays.
Q4: How can tachyphylaxis be distinguished from drug tolerance?
Tachyphylaxis is characterized by its rapid onset (sometimes within minutes to hours) and is primarily due to receptor desensitization and mediator depletion.[4] Tolerance develops more slowly and involves longer-term cellular adaptations.[4]
Troubleshooting Guides
This guide addresses specific issues researchers may face due to this compound-induced tachyphylaxis.
Issue 1: Gradual loss of this compound efficacy during a prolonged experiment.
-
Potential Cause: Onset of receptor desensitization and internalization due to continuous receptor occupancy.
-
Troubleshooting Strategies:
-
Optimize Dosing Regimen:
-
Intermittent Dosing: Introduce "drug holidays" or washout periods in your protocol to allow for receptor resensitization.[3][4] A nitrate-free interval of 12 hours, for example, can help prevent tachyphylaxis with some drugs.[5]
-
Dose Optimization: Determine the lowest effective concentration of this compound to minimize excessive receptor stimulation.[3]
-
-
Combination Therapy: Consider using a lower dose of this compound in combination with a compound that produces a similar biological effect through a different mechanism. This can reduce the selective pressure on the this compound target receptor.[4][5]
-
Issue 2: Complete loss of response to this compound after repeated administrations.
-
Potential Cause: Severe receptor downregulation (internalization and degradation) and/or depletion of essential downstream signaling molecules.
-
Troubleshooting Strategies:
-
Implement a Washout Period: Cease this compound administration for a defined period (e.g., 24-48 hours) to allow receptors to recycle back to the cell surface and for signaling pathways to recover. The required duration should be determined empirically (see Protocol 3).
-
Switch to an Alternative Agent: If feasible, use a different muscle-relaxant agent that targets a different receptor system to confirm the viability of the experimental model.[2]
-
Quantify Receptor Levels: Perform a receptor binding assay (see Protocol 2) to determine if the density of target receptors on the cell surface has significantly decreased compared to a naive control group.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate the effects of tachyphylaxis and potential mitigation strategies.
Table 1: Example of Tachyphylaxis Development with Repeated this compound Administration
| Administration # | This compound Dose (mg/kg) | Peak Cellular Response (% of Initial Max) |
| 1 | 5 | 100% |
| 2 (after 2 hrs) | 5 | 72% |
| 3 (after 4 hrs) | 5 | 45% |
| 4 (after 6 hrs) | 5 | 21% |
Table 2: Comparison of Dosing Strategies to Mitigate Tachyphylaxis
| Dosing Strategy | Total this compound (24h) | Final Response (% of Initial Max) |
| Continuous Infusion (0.5 mg/kg/hr) | 12 mg/kg | 15% |
| Intermittent Bolus (2 mg/kg every 4h) | 12 mg/kg | 55% |
| Dose Escalation (1, 2, 4, 5 mg/kg every 4h) | 12 mg/kg | 30% |
Visualizations
Caption: Proposed signaling pathway for this compound via a G protein-coupled receptor (GPCR).
Caption: Cellular mechanisms of GPCR desensitization leading to tachyphylaxis.
Caption: Troubleshooting workflow for investigating this compound tachyphylaxis.
Detailed Experimental Protocols
Protocol 1: Induction and Functional Assessment of Tachyphylaxis (cAMP Assay)
-
Objective: To quantify the functional desensitization of the this compound receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.
-
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293 cells transfected with the putative this compound receptor) in appropriate media.
-
Induction of Tachyphylaxis: Treat cells with a high concentration of this compound (e.g., 10x EC₅₀) for a prolonged period (e.g., 12-24 hours). A control group should be treated with vehicle alone.
-
Washout: Thoroughly wash the cells with a drug-free medium to remove all traces of this compound.
-
Functional Assay:
-
Stimulate the cells with forskolin (B1673556) to increase basal intracellular cAMP levels.
-
Immediately treat the cells with varying concentrations of this compound.
-
Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Compare the dose-response curve of this compound in the chronically treated vs. control cells. A rightward shift in the EC₅₀ or a decrease in the maximal inhibition of cAMP production indicates functional desensitization.[3]
-
Protocol 2: Quantifying Receptor Downregulation (Receptor Binding Assay)
-
Objective: To quantify the number of this compound receptors on the cell surface before and after chronic agonist treatment.
-
Methodology:
-
Induce Tachyphylaxis: Treat cell cultures as described in Protocol 1, Step 2.
-
Cell Preparation: Harvest both control and this compound-treated cells and prepare cell membrane fractions.
-
Binding Assay: Incubate the membrane preparations with a fixed concentration of a radiolabeled antagonist for the putative this compound receptor (e.g., ³H-antagonist) in the presence of increasing concentrations of an unlabeled competitor.
-
Data Analysis: Perform scintillation counting to determine the amount of bound radioligand. A significant decrease in the Bmax (maximum number of binding sites) in the this compound-treated group compared to the control group confirms receptor downregulation.
-
Protocol 3: Assessing the Time Course of Receptor Resensitization
-
Objective: To determine the time required for the receptor to recover its function after removal of the agonist.
-
Methodology:
-
Induce Tachyphylaxis: Treat cells as described in Protocol 1, Step 2.
-
Washout and Recovery: After the treatment period, thoroughly wash the cells with a drug-free medium.[3]
-
Incubation: Incubate the cells in the drug-free medium for various time points (e.g., 0, 2, 6, 12, 24, 48 hours).[3]
-
Assess Functional Recovery: At each time point, perform the functional cAMP assay as described in Protocol 1.
-
Data Analysis: Plot the recovery of the maximal response to this compound over time. This will reveal the rate of receptor resensitization for your specific experimental system.
-
References
Technical Support Center: Enhancing the In Vivo Bioavailability of Decursin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the in vivo bioavailability of Decursin (B1670152).
Frequently Asked Questions (FAQs)
Q1: What is Decursin and why is its bioavailability a concern for in vivo studies?
A: Decursin is a natural coumarin (B35378) compound isolated from the roots of Angelica gigas Nakai. It has demonstrated various promising biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. However, its therapeutic potential is significantly hampered by its low oral bioavailability. This is primarily due to its poor water solubility and, most importantly, extensive first-pass metabolism in the liver. In the liver, decursin is rapidly converted into its active metabolite, decursinol (B1670153). This rapid conversion before reaching systemic circulation often results in sub-therapeutic plasma concentrations of both decursin and decursinol, making it a critical challenge for obtaining reliable and reproducible results in in vivo studies.
Q2: What is the relationship between Decursin and Decursinol?
A: Decursin acts as a prodrug for decursinol. Following oral administration, decursin undergoes significant metabolism in the liver, where it is hydrolyzed to form decursinol. Decursinol is considered the primary active metabolite responsible for many of the pharmacological effects observed. Therefore, strategies to enhance the systemic exposure to decursinol are crucial for maximizing the therapeutic efficacy of orally administered decursin.
Q3: What are the primary formulation strategies to enhance the bioavailability of Decursin?
A: The main goal of formulation strategies is to increase the solubility and dissolution rate of decursin and/or protect it from extensive first-pass metabolism. Key approaches include:
-
Solid Dispersions: Dispersing decursin in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate.
-
Nanoformulations: Reducing the particle size of decursin to the nanometer range increases the surface area available for dissolution. This includes techniques like solid lipid nanoparticles (SLNs) and self-emulsifying drug delivery systems (SEDDS).
-
Cyclodextrin (B1172386) Complexation: Encapsulating decursin within cyclodextrin molecules can enhance its aqueous solubility and dissolution rate.
Q4: How do Solid Lipid Nanoparticles (SLNs) improve the bioavailability of Decursin?
A: Solid Lipid Nanoparticles (SLNs) are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature. For a lipophilic drug like decursin, SLNs offer several advantages:
-
Increased Solubility and Dissolution: The small particle size and large surface area of SLNs enhance the dissolution rate of the encapsulated drug.
-
Protection from Degradation: The solid lipid matrix can protect the encapsulated decursin from chemical and enzymatic degradation in the gastrointestinal tract.
-
Bypassing First-Pass Metabolism: SLNs can be absorbed through the lymphatic system, thereby bypassing the liver and reducing first-pass metabolism. This is a crucial advantage for a compound like decursin that is heavily metabolized in the liver.
-
Sustained Release: SLNs can provide a controlled and sustained release of the drug, which can help in maintaining therapeutic concentrations over a longer period.
Q5: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how can they benefit Decursin delivery?
A: Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. For decursin, SEDDS can:
-
Enhance Solubilization: Decursin can be dissolved in the lipidic phase of the SEDDS formulation, keeping it in a solubilized state in the gut.
-
Improve Absorption: The formation of fine emulsion droplets provides a large interfacial area for drug absorption.
-
Promote Lymphatic Transport: The lipidic nature of the formulation can facilitate the absorption of the drug through the intestinal lymphatic system, thus avoiding the hepatic first-pass metabolism.
Q6: How does Cyclodextrin Complexation work to improve Decursin's properties?
A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity. They can form inclusion complexes with poorly water-soluble molecules like decursin.
-
Increased Aqueous Solubility: By encapsulating the lipophilic decursin molecule within its cavity, the hydrophilic exterior of the cyclodextrin can significantly increase the overall aqueous solubility of the complex.
-
Enhanced Dissolution Rate: The improved solubility and wettability of the complex lead to a faster dissolution rate in the gastrointestinal fluids.
-
Improved Stability: Complexation can also protect the guest molecule from degradation.
Troubleshooting Guides
Issue 1: Low and variable plasma concentrations of decursinol after oral administration of Decursin.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor aqueous solubility of Decursin | Formulate Decursin as a solid dispersion with a hydrophilic polymer (e.g., PVP, HPMC). | Increased dissolution rate leading to higher and more consistent absorption. |
| Prepare a cyclodextrin inclusion complex of Decursin. | Enhanced solubility and dissolution, resulting in improved bioavailability. | |
| Extensive first-pass metabolism | Develop a nanoformulation such as Solid Lipid Nanoparticles (SLNs) or a Self-Emulsifying Drug Delivery System (SEDDS). | Increased lymphatic absorption, bypassing the liver and reducing first-pass metabolism, leading to higher systemic exposure to decursinol. |
| Degradation in the GI tract | Encapsulate Decursin in a protective carrier system like SLNs or polymeric nanoparticles. | Protection of Decursin from enzymatic and pH-mediated degradation, leading to a higher amount of drug available for absorption. |
Issue 2: Difficulty in preparing a stable and effective Decursin formulation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Drug precipitation from supersaturated solution in solid dispersions | Incorporate a precipitation inhibitor into the formulation. | Maintenance of a supersaturated state for a longer duration, allowing for enhanced absorption. |
| Low drug loading in SLNs | Optimize the lipid matrix and surfactant concentration. Screen different lipids for higher decursin solubility. | Increased encapsulation efficiency and drug loading capacity. |
| Instability of SEDDS formulation (e.g., phase separation) | Optimize the oil, surfactant, and co-surfactant ratios by constructing a pseudo-ternary phase diagram. | Formation of a stable and clear emulsion upon dilution. |
| Inefficient cyclodextrin complexation | Optimize the complexation method (e.g., kneading, co-evaporation, freeze-drying) and the molar ratio of Decursin to cyclodextrin. | Higher complexation efficiency and improved solubility enhancement. |
Data Presentation: Pharmacokinetics of Decursin Formulations
The following table summarizes hypothetical pharmacokinetic data from in vivo studies in rats to illustrate the potential improvements with different formulation strategies. Note: This table is a representative summary based on typical outcomes of such formulation strategies, as direct comparative studies for Decursin are limited.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) of Decursinol | Tmax (h) of Decursinol | AUC (ng·h/mL) of Decursinol | Relative Bioavailability (%) |
| Decursin Suspension (Control) | 50 | 150 ± 35 | 2.0 ± 0.5 | 600 ± 120 | 100 |
| Decursin Solid Dispersion | 50 | 450 ± 70 | 1.5 ± 0.3 | 1800 ± 250 | 300 |
| Decursin-SLN | 50 | 750 ± 110 | 3.0 ± 0.8 | 3600 ± 480 | 600 |
| Decursin-SEDDS | 50 | 900 ± 130 | 1.0 ± 0.2 | 4200 ± 550 | 700 |
| Decursin-Cyclodextrin Complex | 50 | 400 ± 60 | 1.2 ± 0.4 | 1600 ± 210 | 267 |
Experimental Protocols
Preparation of Decursin-Loaded Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization
-
Preparation of the Lipid Phase:
-
Weigh the required amounts of a solid lipid (e.g., glyceryl monostearate) and Decursin.
-
Heat the mixture to 5-10°C above the melting point of the lipid until a clear, uniform lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve a surfactant (e.g., Poloxamer 188) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-speed stirrer (e.g., at 8000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the pre-emulsion to high-pressure homogenization (e.g., at 500 bar for 3-5 cycles) at the same temperature.
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to recrystallize and form SLNs.
-
-
Characterization:
-
Analyze the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Determine the encapsulation efficiency and drug loading by separating the unencapsulated drug from the SLN dispersion using ultracentrifugation and quantifying the drug in the supernatant.
-
Preparation of Decursin Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of Decursin in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol HP, Propylene Glycol).
-
-
Construction of Pseudo-ternary Phase Diagram:
-
Select the oil, surfactant, and co-solvent that show the best solubility for Decursin.
-
Prepare various mixtures of the selected excipients at different ratios.
-
Titrate each mixture with water and observe for the formation of a clear and stable emulsion.
-
Construct a phase diagram to identify the self-emulsifying region.
-
-
Preparation of Decursin-SEDDS:
-
Select a formulation from the self-emulsifying region of the phase diagram.
-
Accurately weigh the required amounts of oil, surfactant, and co-solvent.
-
Add Decursin to the mixture and vortex until a clear and homogenous solution is obtained.
-
-
Characterization:
-
Assess the self-emulsification performance by adding the SEDDS formulation to water and observing the time it takes to form an emulsion.
-
Determine the droplet size and PDI of the resulting emulsion using DLS.
-
Evaluate the stability of the formulation under different storage conditions.
-
Preparation of Decursin-Cyclodextrin Inclusion Complex by Kneading Method
-
Mixing:
-
Place a specific molar ratio of Decursin and a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a mortar.
-
-
Kneading:
-
Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the powder mixture to form a thick paste.
-
Knead the paste thoroughly for a specified period (e.g., 60 minutes).
-
Add more solvent if necessary to maintain a suitable consistency.
-
-
Drying:
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Sieving and Storage:
-
Grind the dried complex into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
Store the complex in a desiccator.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Determine the enhancement in solubility by performing a phase solubility study.
-
Mandatory Visualizations
Signaling Pathways Modulated by Decursinol
Caption: Signaling pathways modulated by Decursinol.
Experimental Workflow for Enhancing Decursin Bioavailability
Caption: Experimental workflow for enhancing Decursin bioavailability.
Troubleshooting Logic for Low Bioavailability
Caption: Troubleshooting logic for low Decursin bioavailability.
Technical Support Center: Managing Autofluorescence of Novel Compounds in Imaging Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges associated with autofluorescence from novel or uncharacterized compounds, with a specific focus on how to approach a compound like Decussine .
The Challenge: Autofluorescence of Uncharacterized Compounds
When working with novel compounds like this compound, a significant challenge in fluorescence imaging is the potential for intrinsic fluorescence, or autofluorescence. The spectral properties of such compounds are often unknown, making it difficult to design experiments and distinguish the signal of interest from the compound's own fluorescence. This guide provides a systematic approach to characterizing and mitigating autofluorescence from previously unstudied molecules.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter when dealing with autofluorescence from a compound with unknown spectral properties.
Q1: I am observing unexpected fluorescence in my sample after treatment with this compound. How can I confirm if it is autofluorescence from the compound itself?
A1: To determine if this compound is the source of the autofluorescence, you should perform the following control experiments:
-
Unstained and Untreated Control: Image cells or tissue that have not been stained with any fluorescent probe nor treated with this compound. This will establish the baseline autofluorescence of your biological sample.
-
This compound-Treated, Unstained Control: Treat your cells or tissue with this compound at the same concentration and for the same duration as your main experiment, but do not add any fluorescent labels. If you observe fluorescence in this sample that is absent in the untreated control, it is highly likely that this compound is autofluorescent.
-
Vehicle Control: If this compound is dissolved in a solvent (e.g., DMSO), treat a sample with the solvent alone to ensure the vehicle is not contributing to the fluorescence.
Q2: How can I determine the excitation and emission spectra of this compound's autofluorescence?
A2: Characterizing the spectral properties of this compound is crucial for designing mitigation strategies. You can determine its excitation and emission spectra using a spectrophotometer or a confocal microscope with spectral imaging capabilities.
-
Using a Spectrophotometer: If you have a solution of pure this compound, you can use a spectrofluorometer to measure its excitation and emission spectra.
-
Using a Confocal Microscope with a Spectral Detector:
-
Prepare a slide with a solution of this compound or with cells/tissue treated only with this compound.
-
Perform a "lambda scan" or "spectral scan." This involves exciting the sample at a specific wavelength and collecting the emitted light across a range of wavelengths.
-
Repeat this process with different excitation wavelengths to identify the optimal excitation and the corresponding emission peak.
-
A systematic workflow for this process is illustrated below.
Q3: Now that I know the spectral properties of this compound, how can I design my experiment to avoid its autofluorescence?
A3: Once you have an approximate excitation and emission spectrum for this compound, you can employ several strategies to minimize its interference with your desired signal:
-
Spectral Separation: Choose a fluorophore for your probe that has excitation and emission spectra that are well-separated from those of this compound. For example, if this compound fluoresces in the blue and green channels, select a far-red or near-infrared fluorophore.[1][2][3]
-
Optimize Filter Sets: Use narrow bandpass filters on your microscope that are specific to your chosen fluorophore and will exclude the emission from this compound.[4]
-
Spectral Unmixing: If there is unavoidable spectral overlap, you can use spectral unmixing. This computational technique separates the emission spectra of multiple fluorophores (including the autofluorescence from this compound) in a single image.[5][6][7] To do this, you will need to acquire a reference spectrum of this compound's autofluorescence.
Q4: Are there any sample preparation techniques that can reduce the autofluorescence of this compound?
A4: While the autofluorescence of a small molecule like this compound is inherent to its chemical structure, some general techniques for reducing background fluorescence might be helpful:
-
Photobleaching: Before adding your fluorescently labeled probes, you can intentionally photobleach the this compound-induced autofluorescence by exposing the sample to high-intensity light.[2][8] The effectiveness of this will depend on the photostability of this compound.
-
Chemical Quenching: Certain chemical reagents can reduce autofluorescence. Common ones include:
-
Sodium Borohydride: Can reduce aldehyde-induced autofluorescence, but its effect on compound-specific autofluorescence is variable.[1][3]
-
Sudan Black B: Effective for reducing lipofuscin-related autofluorescence.[1][3] Its effect on this compound is unknown but could be tested.
-
Commercial Reagents: Several commercially available reagents are designed to quench autofluorescence from various sources.[1]
-
It is crucial to test these methods on a this compound-treated, unstained sample to ensure they reduce the autofluorescence without affecting your sample integrity or the subsequent staining with your desired fluorescent probe.
Experimental Protocols
Protocol 1: Determining the Excitation and Emission Spectra of this compound using a Confocal Microscope
-
Sample Preparation:
-
Prepare a solution of this compound at the working concentration in a suitable buffer or media.
-
Alternatively, prepare cells or tissue sections treated with this compound as in your main experiment, but without any other fluorescent labels.
-
Mount the sample on a microscope slide.
-
-
Microscope Setup:
-
Use a confocal microscope equipped with a spectral detector.
-
Start with a common laser line for excitation (e.g., 405 nm, 488 nm, 561 nm).
-
-
Lambda (Spectral) Scan:
-
Set the spectral detector to acquire a series of images at different emission wavelengths (e.g., from 410 nm to 700 nm in 10 nm steps).
-
Acquire an image. The resulting data will be a "lambda stack" or "spectral image."
-
-
Analysis:
-
In the microscope software, generate a spectral profile from a region of interest containing the this compound signal.
-
The peak of this profile represents the emission maximum for that excitation wavelength.
-
-
Repeat for Different Excitations:
-
Repeat steps 2-4 with different excitation laser lines to find the excitation wavelength that produces the strongest emission.
-
The combination of the most efficient excitation wavelength and its corresponding emission peak defines the spectral properties of this compound's autofluorescence.
-
Protocol 2: Photobleaching of this compound Autofluorescence
-
Sample Preparation: Prepare your this compound-treated samples as you would for your experiment, but before the addition of your fluorescently labeled antibodies or probes.
-
Photobleaching:
-
Place the sample on the microscope stage.
-
Expose the sample to high-intensity light from the microscope's light source. Use a broad-spectrum light source or the laser line that maximally excites the this compound autofluorescence.
-
The duration of exposure will need to be optimized. Start with a few minutes and check the autofluorescence intensity. Continue until the autofluorescence is significantly reduced.
-
-
Staining: Proceed with your standard immunofluorescence or other fluorescent staining protocol.
-
Imaging: Image your sample using the filter sets for your specific fluorophore.
Quantitative Data
When dealing with an uncharacterized source of autofluorescence, it is essential to systematically record your findings. The following tables can be used as templates to organize your data.
Table 1: Spectral Properties of this compound Autofluorescence
| Excitation Wavelength (nm) | Emission Maximum (nm) | Relative Intensity |
| e.g., 405 | e.g., 480 | e.g., +++ |
| e.g., 488 | e.g., 525 | e.g., ++ |
| e.g., 561 | e.g., 590 | e.g., + |
| Record your data here | Record your data here | Record your data here |
Table 2: Comparison of Autofluorescence Reduction Methods
| Method | This compound Autofluorescence Intensity (Arbitrary Units) | Signal of Interest Intensity (Arbitrary Units) | Signal-to-Noise Ratio |
| No Treatment | Measure and record | Measure and record | Calculate |
| Photobleaching | Measure and record | Measure and record | Calculate |
| Chemical Quencher A | Measure and record | Measure and record | Calculate |
| Spectral Unmixing | Measure and record | Measure and record | Calculate |
| Add other methods tested | Measure and record | Measure and record | Calculate |
Frequently Asked Questions (FAQs)
Q: What is autofluorescence? A: Autofluorescence is the natural fluorescence emitted by biological structures or compounds when they absorb light. It can interfere with the detection of specific fluorescent signals in imaging experiments.[9]
Q: Why is it important to characterize the autofluorescence of a new compound like this compound? A: Characterizing the autofluorescence of a new compound is crucial for designing experiments that can distinguish the compound's intrinsic fluorescence from the signal of your fluorescent probes. This knowledge allows you to select appropriate fluorophores, filters, and imaging techniques to minimize interference and obtain reliable data.
Q: Can I predict if a compound will be autofluorescent based on its chemical structure? A: While certain chemical motifs (e.g., aromatic rings, conjugated systems) are associated with fluorescence, accurately predicting the spectral properties of a complex molecule like this compound from its structure alone is challenging without specialized computational models.[2][10] Experimental characterization is the most reliable approach.
Q: What is the first thing I should do if I suspect my compound is autofluorescent? A: The first step is to run proper controls. Image an unstained sample treated with your compound and compare it to an untreated, unstained sample. This will confirm if the compound is the source of the fluorescence.[9]
Q: If I cannot completely eliminate the autofluorescence, what is the best way to deal with it? A: If the autofluorescence cannot be eliminated, the best approach is often to use spectral unmixing. This computational method requires you to first measure the emission spectrum of the autofluorescence, which is then used by the software to subtract the unwanted signal from your images.[5][7]
References
- 1. This compound | C20H19N3 | CID 156336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Predicting Fluorescence Emission Wavelengths and Quantum Yields via Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and Troubleshooting [evidentscientific.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Liquid Chromatography for Decussine Separation
Welcome to the technical support center for the optimization of liquid chromatography for the separation of decussine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for this compound separation?
A1: For separating this compound, a xanthone (B1684191) derivative, a reversed-phase high-performance liquid chromatography (RP-HPLC) method is the recommended starting point. Begin with a C18 stationary phase and a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water. The initial mobile phase composition can be guided by methods used for similar xanthone compounds.
Q2: Which stationary phase is most suitable for this compound separation?
A2: A C18 column is the most commonly used and often the most effective stationary phase for the separation of xanthones and alkaloids.[1] Columns with a particle size of 5 µm and dimensions of approximately 250 mm x 4.6 mm are a good starting point for method development.
Q3: How can I optimize the mobile phase for better resolution of this compound?
A3: Mobile phase optimization is critical for achieving good separation. Key parameters to adjust include:
-
Organic Modifier: Both methanol and acetonitrile can be used. The choice between them can significantly affect selectivity. It is recommended to test both to determine the optimal solvent for your specific separation.
-
pH: The pH of the aqueous portion of the mobile phase can influence the peak shape and retention of ionizable compounds. For alkaloids and xanthones, using a slightly acidic mobile phase, for example by adding 0.1% formic acid or acetic acid, can improve peak symmetry.
-
Gradient vs. Isocratic Elution: An initial gradient elution (e.g., starting with a lower concentration of organic solvent and gradually increasing it) is useful for screening a wide range of polarities and determining the approximate solvent strength needed to elute this compound. Once the optimal solvent strength is identified, an isocratic method can be developed for routine analysis.
Q4: What is the typical detection wavelength for this compound?
A4: Xanthones generally exhibit strong UV absorbance. While the optimal wavelength for this compound should be determined by examining its UV spectrum, a common detection wavelength for similar xanthone compounds is around 240-260 nm. For instance, a validated method for xanthone and 3-methoxyxanthone (B1606244) used a detection wavelength of 237 nm.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the liquid chromatography of this compound and related compounds.
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the stationary phase. | Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations (0.1%). Use a slightly acidic mobile phase (e.g., add 0.1% formic acid) to protonate the analyte. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Peak Splitting or Broadening | Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Use a high-quality HPLC system with a reliable pump. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing). | Reverse flush the column (if recommended by the manufacturer). Check for blockages in the tubing and fittings. |
| Precipitated buffer in the mobile phase. | Ensure the buffer is fully dissolved in the mobile phase and is compatible with the organic modifier concentration. | |
| No Peaks or Very Small Peaks | Sample degradation. | Ensure proper sample storage and handling. Prepare fresh samples. |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check the detector settings and ensure the lamp is on and has sufficient energy. Verify the detection wavelength. | |
| Injection problem. | Check the autosampler for proper operation and ensure the correct injection volume is set. |
Experimental Protocols
The following is a generalized experimental protocol for the separation of this compound based on methods developed for similar xanthone compounds.[1][2]
1. Sample Preparation
-
Accurately weigh a known amount of the plant extract or sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as methanol or the initial mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Elution:
-
Gradient (for method development): Start with a linear gradient from 10% B to 90% B over 30 minutes.
-
Isocratic (for routine analysis): Determine the optimal percentage of Solvent B from the gradient run and use it for isocratic elution.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the determined λmax of this compound).
-
Injection Volume: 10-20 µL.
3. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time compared to a standard, if available.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve prepared from this compound standards of known concentrations.
Data Presentation
The following tables provide examples of chromatographic data that can be generated and recorded during method development and validation for this compound separation.
Table 1: Example of Retention Time and Resolution Data
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Retention Time of this compound (min) | Resolution (Rs) between this compound and an Impurity |
| 40:60 | 15.2 | 1.8 |
| 50:50 | 10.5 | 2.1 |
| 60:40 | 7.8 | 1.5 |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria | Example Result |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 5500 |
| Relative Standard Deviation (RSD) of Retention Time | RSD ≤ 1% | 0.5% |
| Relative Standard Deviation (RSD) of Peak Area | RSD ≤ 2% | 1.3% |
Visualizations
Caption: Experimental workflow for this compound separation by HPLC.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Technical Support Center: Improving Signal-to-Noise Ratio in Decussine Patch-Clamp Experiments
Disclaimer: Direct electrophysiological studies on Decussine are limited in publicly available scientific literature. Therefore, this guide is based on the known effects of related alkaloids from the Strychnos genus and general best practices for patch-clamp electrophysiology. The troubleshooting steps and protocols provided are intended as a starting point for researchers and may require optimization for specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its likely targets in the nervous system?
This compound is a muscle-relaxant alkaloid derived from the plant Strychnos decussata. While its precise mechanism of action at the ion channel level is not well-documented, other alkaloids from the Strychnos genus, such as strychnine (B123637) and brucine, are known to be potent antagonists of glycine (B1666218) receptors. Additionally, some Strychnos alkaloids have been shown to modulate the activity of nicotinic acetylcholine (B1216132) receptors and voltage-gated sodium channels. Therefore, it is plausible that this compound may interact with one or more of these ion channels to exert its effects.
Q2: I am observing a high level of baseline noise before applying this compound. What are the most common causes?
High baseline noise in patch-clamp recordings can originate from several sources, broadly categorized as electrical, mechanical, and biological. Common culprits include:
-
Electrical Noise: 60/50 Hz hum from mains power, improper grounding (ground loops), and interference from nearby electronic equipment (e.g., centrifuges, monitors, mobile phones).
-
Mechanical Vibration: Building vibrations, unstable air tables, or movement of perfusion or recording equipment.
-
Suboptimal Pipette and Seal: A poor gigaohm seal (<1 GΩ) between the pipette and the cell membrane is a major source of noise. Pipette resistance and cleanliness also play a crucial role.
Q3: My signal-to-noise ratio is poor specifically after applying this compound. What could be the cause?
If the noise increases or the signal diminishes upon application of this compound, consider the following possibilities:
-
Solubility and Precipitation: this compound, like many alkaloids, may have limited solubility in aqueous solutions. Precipitation of the compound in your perfusion system or near the recording pipette can introduce significant noise.
-
Non-Specific Binding: The compound might be binding to the glass of the pipette, the perfusion tubing, or other components of the recording chamber, leading to unstable concentrations and noisy recordings.
-
Channel Gating Instability: this compound might induce rapid, unstable gating of the target ion channels, which can manifest as an increase in current variance or "flickering."
Q4: What are the ideal pipette and seal resistance values for minimizing noise?
For optimal signal-to-noise ratio, strive for the following parameters:
-
Seal Resistance: A high-resistance seal (gigaseal) is critical for low-noise recordings. Aim for a seal resistance of at least 1 GΩ, with values between 2-10 GΩ being ideal.
-
Pipette Resistance: The optimal pipette resistance depends on the cell type and the specific channels being studied. A general range of 3-7 MΩ is a good starting point. Lower resistance pipettes can reduce noise but may make it more difficult to obtain a high-quality seal.
Troubleshooting Guide
Issue 1: High Baseline Noise
| Potential Cause | Troubleshooting Steps |
| Electrical Interference | 1. Identify the Source: Systematically turn off and unplug nearby electrical equipment one by one to see if the noise disappears. Common sources include lights, centrifuges, and computer monitors.[1] 2. Check Grounding: Ensure all components of the rig are connected to a single, common ground point to avoid ground loops.[2] 3. Use a Faraday Cage: Make sure the Faraday cage is properly closed and grounded. |
| Poor Seal Quality | 1. Improve Cell Health: Use healthy, clean cells. 2. Optimize Pipette Fabrication: Fire-polish pipette tips to ensure a smooth surface for sealing.[3] 3. Gentle Suction: Apply gentle and steady suction to form the gigaseal. |
| Contaminated Solutions | 1. Filter Solutions: Filter all external and internal solutions on the day of the experiment using a 0.22 µm filter. 2. Fresh Internal Solution: Prepare internal solution fresh and keep it on ice to prevent degradation. |
Issue 2: Increased Noise After this compound Application
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Check Solubility: Determine the solubility of this compound in your external solution. It may be necessary to use a low concentration of a solvent like DMSO. If using a solvent, be sure to run a vehicle control to test for any effects of the solvent itself. 2. Prepare Fresh Solutions: Make fresh this compound stock solutions and dilutions daily. 3. Filter Drug-Containing Solutions: Filter the final this compound-containing external solution before perfusion. |
| Non-Specific Binding | 1. Pre-incubate the System: Before recording, perfuse the chamber with a low concentration of this compound to saturate non-specific binding sites. 2. Use Low-Binding Tubing: Consider using tubing with low protein-binding properties for your perfusion system. |
| Unstable Channel Gating | 1. Vary the Holding Potential: If the noise is voltage-dependent, changing the holding potential may move the recording to a voltage range with more stable channel gating. 2. Record at Different Temperatures: The kinetics of channel gating can be temperature-sensitive. Recording at a different temperature (e.g., room temperature vs. 32-34°C) may stabilize the channel. |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording
-
Cell Preparation: Prepare cells (e.g., cultured neurons or acute brain slices) according to standard laboratory protocols.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ. Fire-polish the tips to smooth the surface.
-
Solution Preparation:
-
Internal Solution (Example): 130 mM K-gluconate, 10 mM KCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.
-
External Solution (aCSF - Example): 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 26 mM NaHCO₃, 1.25 mM NaH₂PO₄, 10 mM glucose. Bubble with 95% O₂ / 5% CO₂.
-
-
Recording:
-
Approach the cell with positive pressure applied to the pipette.
-
Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle suction to form a gigaseal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -70 mV and record baseline currents.
-
Perfuse with this compound-containing external solution and record the effects.
-
Visualizations
Caption: Workflow for a this compound patch-clamp experiment.
Caption: Troubleshooting flowchart for high noise in patch-clamp recordings.
Caption: Putative signaling pathways for this compound based on related alkaloids.
References
Technical Support Center: Decussine Research Animal Models
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for selecting and utilizing appropriate animal models in Decussine research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary considerations for selecting an animal model for its study?
This compound is an alkaloid originally isolated from Strychnos decussata, which has shown muscle-relaxant properties. When embarking on in vivo research for a compound like this compound, the selection of an appropriate animal model is critical and depends on the specific research question. Key considerations include the compound's known biological activities, its intended therapeutic application, and regulatory requirements for preclinical studies. The goal is to choose a model that mimics the human condition of interest as closely as possible, whether it's for pharmacokinetic (PK), efficacy, or toxicity studies.
Q2: For initial studies, which rodent species is more suitable: mice or rats?
Both mice and rats are extensively used in preclinical research, and the choice depends on the study's objective.
-
Mice: Are often preferred for initial efficacy and toxicity screening due to their small size, lower cost, shorter gestation period, and the availability of numerous transgenic strains to study specific genes or pathways. They are the model of choice for certain disease models, such as the Plasmodium berghei model for antiplasmodial studies and MPTP-induced models for neurological research.
-
Rats: Are frequently used for pharmacokinetic and toxicology studies because their larger size allows for easier serial blood sampling and more extensive surgical manipulations. Their physiological and metabolic processes can sometimes be more analogous to humans than those of mice.
For a novel compound like this compound, initial range-finding for toxicity might be done in mice, while more detailed PK and safety pharmacology studies often utilize rats.
Q3: How do I select the appropriate strain of mouse or rat?
The strain can significantly impact experimental outcomes. It is crucial to match the strain to the efficacy model you plan to use.
| Strain | Species | Common Research Applications |
| C57BL/6 | Mouse | General purpose, immunology, genetics, neurotoxicity models (e.g., MPTP). |
| BALB/c | Mouse | Immunology, antibody production, infectious disease studies. |
| CD-1 (Outbred) | Mouse | General purpose, safety and toxicity screening, efficacy testing. |
| Swiss Albino | Mouse | General purpose, frequently used in antiplasmodial efficacy studies. |
| Sprague-Dawley | Rat | General purpose, toxicology, reproduction, pharmacology, and behavioral studies. |
| Wistar | Rat | General purpose, toxicology, aging, and cardiovascular research. |
| SHR | Rat | Spontaneously Hypertensive Rat; a model for hypertension and cardiovascular disease. |
Q4: What are the most common routes of administration for this compound, and what are their advantages and disadvantages?
The route of administration is determined by the compound's properties and the experiment's objective.
| Route | Description | Advantages | Disadvantages |
| Oral (PO) | Administration via the mouth, typically using gavage. | Mimics clinical route for oral drugs; convenient for repeated dosing. | Subject to first-pass metabolism; variable absorption and bioavailability. |
| Intravenous (IV) | Injection directly into a vein (e.g., tail vein). | 100% bioavailability; rapid onset; precise dose delivery. | Technically challenging; can cause stress; risk of embolism or infection. |
| Intraperitoneal (IP) | Injection into the peritoneal cavity. | Easier than IV; rapid absorption (though slower than IV). | Not a common clinical route; potential for injection into organs. |
| Subcutaneous (SC) | Injection into the loose skin, often on the back. | Simple to perform; allows for slow, sustained absorption. | Slower onset; absorption can be variable; limited volume. |
Troubleshooting Guides
Problem 1: My in vivo study shows high variability between animals.
High variability can obscure real treatment effects and lead to inconclusive results.
-
Possible Cause: Inconsistent Dosing Technique.
-
Solution: Ensure all personnel are thoroughly trained in the chosen administration route (e.g., oral gavage, IV injection). Use calibrated equipment and verify the dose volume for each animal based on its most recent body weight. For oral gavage, ensure the needle length is appropriate to deliver the compound directly to the stomach.
-
-
Possible Cause: Animal-Related Factors.
-
Solution: Use animals from a single, reputable supplier. House animals under controlled, consistent environmental conditions (light cycle, temperature, humidity). Ensure animals are properly acclimatized to the facility and handling procedures before the experiment begins. Randomize animals into treatment groups and use blinding to reduce unconscious bias during data collection and analysis.
-
-
Possible Cause: Formulation Issues.
-
Solution: If using a suspension, ensure it is homogenous and continuously mixed during dosing to prevent settling. Verify the stability of this compound in the chosen vehicle over the duration of the experiment.
-
Problem 2: I'm observing low or no efficacy in vivo despite promising in vitro results.
This is a common challenge in drug development, often pointing to issues with bioavailability.
-
Possible Cause: Poor Oral Bioavailability.
-
Solution: Alkaloids can have poor water solubility and may be subject to extensive first-pass metabolism in the gut and liver.
-
Conduct a Pilot PK Study: Before a large efficacy study, run a small-scale PK study to determine the compound's concentration in plasma over time. This will reveal its Cmax (maximum concentration), Tmax (time to Cmax), and AUC (total exposure).
-
Change Administration Route: For initial efficacy tests, consider using an IP or IV route to bypass first-pass metabolism and ensure the compound reaches systemic circulation. If efficacy is observed, you can then focus on optimizing an oral formulation.
-
Formulation Strategies: For poorly soluble compounds, consider formulation strategies like creating a salt form, reducing particle size (micronization), or using solubilizing excipients and vehicles (e.g., cyclodextrins, lipid-based formulations).
-
-
-
Possible Cause: Rapid Metabolism or Excretion.
-
Solution: The pilot PK study will also provide information on the drug's half-life. If it's being cleared too quickly, the dosing regimen may need to be adjusted to more frequent administrations to maintain a therapeutic concentration.
-
Problem 3: There is unexpected toxicity or mortality in the treated groups.
-
Possible Cause: Dose is Too High.
-
Solution: The initial dose may be too close to the maximum tolerated dose (MTD). Conduct a dose range-finding study with smaller animal groups to establish a safer dose range. Start with a low dose and escalate until signs of mild toxicity are observed.
-
-
Possible Cause: Vehicle Toxicity.
-
Solution: Always include a "vehicle-only" control group. If animals in this group show adverse effects, the vehicle itself may be the cause. Common non-toxic vehicles include saline, phosphate-buffered saline (PBS), or 0.5% carboxymethylcellulose. Some organic solvents (like DMSO) can be toxic at higher concentrations.
-
-
Possible Cause: Species-Specific Sensitivity.
-
Solution: The chosen animal model may be particularly sensitive to the compound's mechanism of action. Review literature for known sensitivities of the strain you are using. The sensitivity of rats and mice to the acute toxicity of certain compounds can be lower than that of humans.
-
Experimental Protocols & Data
Pharmacokinetic Data (Example)
While specific pharmacokinetic data for this compound is limited, data from other alkaloids can provide a reference. For example, a study on alkaloids from Ramulus Mori in rats showed non-linear pharmacokinetics. After oral administration, the time to reach maximum plasma concentration (Tmax) was rapid, but bioavailability decreased at higher doses. Another study on Akebia Saponin D in rats found extremely low oral bioavailability (0.025%), likely due to poor permeability and degradation in the gut. This highlights the importance of conducting a pilot PK study for this compound.
Table 1: General Pharmacokinetic Study Design in Rodents
| Parameter | Mice | Rats |
| Species/Strain | C57BL/6, BALB/c, CD-1 | Sprague-Dawley, Wistar |
| Animals/Group | 3-4 per time point | 3-4 per time point (serial sampling possible) |
| Routes | IV (tail vein), PO (gavage) | IV (tail vein or jugular), PO (gavage) |
| Typical IV Dose | 1-2 mg/kg | 1-5 mg/kg |
| Typical PO Dose | 5-50 mg/kg | 10-100 mg/kg |
| Blood Sampling | IV: 2, 5, 15, 30 min, 1, 2, 4, 8 h | IV: 5, 15, 30 min, 1, 2, 4, 8, 24 h |
| PO: 15, 30 min, 1, 2, 4, 8, 24 h | PO: 15, 30 min, 1, 2, 4, 8, 24 h | |
| Matrix | Plasma (collected with K2-EDTA) | Plasma (collected with K2-EDTA) |
| Analysis | LC-MS/MS | LC-MS/MS |
Protocol: Acute Toxicity Assessment (LD50 Estimation)
-
Animals: Use healthy, young adult mice (e.g., Swiss albino, 18-22g) or rats. Acclimatize for 7 days.
-
Groups: Divide animals into at least 4 groups (n=5 per group), plus one control group receiving only the vehicle.
-
Dosing: Administer single doses of this compound via the intended route (e.g., oral or IP). Doses should be geometrically spaced (e.g., 50, 100, 200, 400 mg/kg).
-
Observation: Monitor animals continuously for the first 4 hours after dosing, then periodically for 14 days. Record signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, behavior) and any mortality.
-
Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the animals) can be calculated using statistical methods like probit analysis.
Protocol: The 4-Day Suppressive Test for In Vivo Antiplasmodial Activity
This is a standard test to evaluate the schizontocidal activity of a compound in early infection.
-
Parasite: Use a chloroquine-sensitive strain of Plasmodium berghei.
-
Animals: Use Swiss albino mice (20-25g).
-
Inoculation: Inoculate each mouse intraperitoneally with 0.2 mL of infected blood containing approximately 1x10^7 parasitized red blood cells on Day 0.
-
Grouping & Dosing: Randomize mice into groups (n=5):
-
Negative Control (Vehicle)
-
Positive Control (e.g., Chloroquine at 5 mg/kg/day)
-
Test Groups (at least 3 dose levels of this compound, e.g., 10, 25, 50 mg/kg/day)
-
-
Treatment: Administer treatment orally or via the chosen route once daily for 4 consecutive days (Day 0 to Day 3), starting 2-3 hours post-inoculation.
-
Parasitemia Measurement: On Day 4, collect a thin blood smear from the tail of each mouse. Stain with Giemsa and determine the percentage of parasitemia by counting parasitized red blood cells under a microscope.
-
Calculation: Determine the Average Percentage Suppression of parasitemia using the formula: [(A - B) / A] * 100 Where A = Average parasitemia in the negative control group, and B = Average parasitemia in the treated group.
Mandatory Visualizations
Caption: Decision workflow for selecting and utilizing an animal model.
Caption: Experimental workflow for a typical in vivo efficacy study.
Caption: Comparison of common administration routes and their pathways.
Technical Support Center: Statistical Analysis of Decussine Experimental Data
Notice: Due to the limited availability of recent and detailed experimental data on Decussine, this technical support center provides guidance based on the existing literature. The primary reported biological activity of this compound is its muscle-relaxant effect. Researchers are advised to consider the historical context of the available data and supplement with their own comprehensive preliminary studies.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound that I should consider when designing my experiments?
A1: this compound is an indole (B1671886) alkaloid primarily isolated from the stem bark of Strychnos decussata. The most consistently reported biological activity is its muscle-relaxant effect[1][2]. Crude extracts of Strychnos decussata and other isolated alkaloids have also shown antifungal, antimycobacterial, antiplasmodial, and convulsant activities[3][4]. However, specific dose-response data for this compound in these other activities are not well-documented in publicly available literature.
Q2: I am planning an in vitro study on the muscle-relaxant properties of this compound. What statistical analyses are appropriate?
A2: For in vitro studies on muscle relaxation, you will likely be measuring parameters such as the inhibition of muscle contraction in response to a stimulant. A common approach is to use a dose-response curve.
-
Experimental Protocol: A typical in vitro experiment might involve an isolated tissue preparation (e.g., a rabbit's ileum) stimulated to contract. Different concentrations of this compound would be added to the preparation, and the resulting inhibition of contraction measured.
-
Data Presentation: Your data can be presented in a table showing the concentration of this compound and the corresponding percentage of inhibition of muscle contraction.
-
Statistical Analysis:
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is a key metric. This can be determined by fitting the dose-response data to a non-linear regression model (e.g., a four-parameter logistic curve).
-
Significance Testing: To compare the effect of this compound to a control, you can use a Student's t-test or, if comparing multiple concentrations, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare each concentration to the control.
-
Q3: What are the important considerations for statistical analysis in an in vivo study of this compound's muscle-relaxant effects?
A3: In vivo studies in animal models (e.g., mice) are crucial for validating in vitro findings.
-
Experimental Protocol: An example of an in vivo protocol is the traction test or the rotarod test in mice. Animals are administered different doses of this compound, and their ability to remain on a rotating rod or their performance in a traction test is measured over time.
-
Data Presentation: Results should be tabulated, showing the dose of this compound, the time point of measurement, and the measured outcome (e.g., time on the rotarod, grip strength).
-
Statistical Analysis:
-
Repeated Measures ANOVA: If you are measuring the effect over time, a two-way repeated measures ANOVA is appropriate to analyze the effects of both dose and time, as well as their interaction.
-
Post-hoc Tests: If the ANOVA shows a significant effect, post-hoc tests (e.g., Tukey's or Sidak's) can be used to identify specific differences between doses at various time points.
-
ED50 Calculation: The median effective dose (ED50) can be calculated from the dose-response data using probit analysis or logistic regression.
-
Troubleshooting Guides
Issue 1: High variability in my experimental data.
-
Possible Cause: Inconsistent experimental conditions, such as temperature fluctuations in in vitro setups or stress in animal models.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental parameters (temperature, pH, animal handling) are strictly controlled and documented.
-
Increase Sample Size: A larger sample size can help to reduce the impact of random error and increase the statistical power of your study.
-
Randomization and Blinding: Randomly assign animals to treatment groups and, where possible, blind the investigators to the treatment allocation to minimize bias.
-
Issue 2: My dose-response curve does not fit a standard model.
-
Possible Cause: The concentrations tested may be too high or too low, or this compound may have a complex mechanism of action.
-
Troubleshooting Steps:
-
Expand Concentration Range: Conduct pilot studies with a wider range of concentrations to identify the linear portion of the dose-response curve.
-
Consider Alternative Models: Explore different non-linear regression models that may better fit your data.
-
Investigate Mechanism: A non-standard curve could indicate multiple binding sites or off-target effects. Further mechanistic studies may be required.
-
Quantitative Data Summary
| Parameter | Value | Experimental Model | Reference |
| Muscle Relaxant Activity | Potent | Rabbit Ileum (in vitro) | (Rolfsen et al., 1981)[2] |
| Convulsant Effects (at high doses) | Present | Mice (in vivo) | (University of Nairobi, 1970)[5] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate a general workflow for investigating the pharmacological properties of a compound like this compound and the logical relationship for statistical test selection.
Caption: General experimental workflow for this compound pharmacological studies.
Caption: Decision tree for selecting common statistical tests in this compound research.
Disclaimer: This technical support center is intended for informational purposes only and does not constitute professional scientific or statistical advice. Researchers should consult with qualified experts for specific guidance on their experimental design and data analysis.
References
- 1. Muscle-relaxant activity of this compound, a new indole alkaloid of Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a New Muscle-Relaxant Alkaloid from Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ffhdj.com [ffhdj.com]
- 5. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
Validation & Comparative
Unraveling the Muscle Relaxant Potential of Decussine: A Comparative Framework
A comprehensive guide for researchers exploring the centrally-acting muscle relaxant, Decussine, and a proposed framework for the comparative analysis of its potential analogs.
Executive Summary
This compound, an indole (B1671886) alkaloid isolated from the plant Strychnos decussata, has been identified as a compound with muscle relaxant properties.[1] Despite this initial discovery, a thorough comparative analysis of this compound and its synthetic or naturally-occurring analogs is currently lacking in publicly available scientific literature. This guide aims to bridge this gap by providing a foundational framework for researchers and drug development professionals. It outlines established experimental protocols to quantitatively assess and compare the muscle relaxant activity of this compound and its potential future analogs. Furthermore, it delves into the potential signaling pathways that may mediate the myorelaxant effects of this class of compounds.
Comparative Analysis of Muscle Relaxant Activity: A Methodological Approach
To date, no quantitative data comparing the muscle relaxant efficacy of this compound with any of its analogs has been published. To facilitate future research in this area, this section details standard in vivo and in vitro experimental protocols that can be employed to generate robust and comparable data.
Data Presentation
Quantitative data from the described experimental protocols should be meticulously recorded and organized for clear comparison. The following table provides a template for summarizing key efficacy and safety parameters.
| Compound | Test Model | Dose/Concentration | Measured Effect (e.g., % decrease in fall-off time, ED50) | Observations/Side Effects |
| This compound | Rotarod Test | |||
| Inclined Plane Test | ||||
| Traction Test | ||||
| Analog 1 | Rotarod Test | |||
| Inclined Plane Test | ||||
| Traction Test | ||||
| Analog 2 | Rotarod Test | |||
| Inclined Plane Test | ||||
| Traction Test | ||||
| Vehicle Control | All Tests | N/A | ||
| Positive Control (e.g., Diazepam) | All Tests |
Experimental Protocols
In Vivo Assessment of Central Muscle Relaxant Activity
A battery of tests should be employed to assess the central muscle relaxant properties of this compound and its analogs in animal models, typically mice or rats. These tests evaluate motor coordination and muscle grip strength.
1. Rotarod Test: This is a widely used method to evaluate the effect of drugs on motor coordination.
-
Apparatus: A horizontal rod that rotates at a constant or accelerating speed. The apparatus is typically divided into compartments to allow for the simultaneous testing of multiple animals.
-
Procedure:
-
Animals are first trained to stay on the rotating rod for a predetermined amount of time (e.g., 3-5 minutes) at a set speed (e.g., 20-25 rpm).
-
Animals that successfully complete the training are selected for the study.
-
A baseline "fall-off time" is recorded for each animal before drug administration.
-
The test compound (this compound or an analog), a vehicle control, and a positive control (e.g., diazepam) are administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes.
-
At specific time intervals post-administration (e.g., 30, 60, 90, and 120 minutes), the animals are placed back on the rotarod, and the time until they fall off is recorded.
-
-
Endpoint: A decrease in the time spent on the rod compared to the baseline and vehicle control is indicative of muscle relaxation. The dose at which 50% of the animals are unable to remain on the rod for a specified time can be calculated as the ED50.
2. Inclined Plane Test: This test assesses muscle relaxation by measuring the ability of an animal to remain on a tilted surface.
-
Apparatus: A flat plane, often with a grid for grip, that can be inclined at various angles.
-
Procedure:
-
The plane is set at a specific angle (e.g., 45-65 degrees) at which a normal, untreated animal can maintain its position.
-
Animals are placed on the inclined plane after administration of the test compound, vehicle, or positive control.
-
The ability of the animal to remain on the plane for a set period is observed.
-
-
Endpoint: The inability to remain on the inclined plane, or the angle at which the animal slides off, is used as a measure of muscle relaxation.
3. Traction Test: This test evaluates muscle grip strength.
-
Apparatus: A horizontal wire or rod suspended above a surface.
-
Procedure:
-
The animal is suspended by its forelimbs on the wire.
-
The time until the animal releases its grip and falls is recorded.
-
-
Endpoint: A shorter duration of hanging compared to the control group indicates muscle weakness and relaxation.
Potential Signaling Pathways
The precise mechanism of action for this compound's muscle relaxant effect has not been fully elucidated. However, as a centrally-acting muscle relaxant, it is likely to modulate neuronal signaling within the central nervous system (CNS), specifically in the brainstem and spinal cord, to reduce skeletal muscle tone.
Many centrally-acting muscle relaxants achieve their effects by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) or by reducing the release of excitatory neurotransmitters like glutamate. A plausible hypothesis for this compound and its analogs is their interaction with GABAergic or glutamatergic pathways.
Further research, including binding assays with various CNS receptors and electrophysiological studies on spinal cord neurons, would be necessary to elucidate the specific molecular targets and signaling cascades involved in the muscle relaxant activity of this compound and its analogs.
Conclusion
While the muscle relaxant properties of this compound have been identified, the field is wide open for the synthesis and evaluation of its analogs. This guide provides a robust framework for conducting such comparative studies, from established experimental protocols to a template for data presentation. By following a standardized approach, researchers can generate high-quality, comparable data that will be crucial in determining the structure-activity relationships within this class of compounds and identifying potential new therapeutic agents for conditions associated with muscle spasticity and pain. The elucidation of the precise mechanism of action remains a key area for future investigation and will be vital for the rational design of more potent and selective analogs.
References
Decussine Versus Other Strychnos Alkaloids: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The genus Strychnos is a rich source of structurally diverse and biologically active alkaloids, which have been utilized in traditional medicine and have garnered significant interest in modern drug discovery. Among these, decussine, a tertiary indole (B1671886) alkaloid, has been noted for its muscle-relaxant properties, distinguishing it from the more notorious convulsant alkaloids like strychnine (B123637) and brucine (B1667951) found in the same genus. This guide provides a comparative overview of this compound against other prominent Strychnos alkaloids, focusing on their biological activities, supported by available experimental data and methodologies.
Comparative Biological Activities
The alkaloids from the Strychnos genus exhibit a wide spectrum of pharmacological effects, ranging from potent neurotoxicity to promising therapeutic activities. This section compares the muscle-relaxant, cytotoxic, and antiplasmodial activities of this compound with other well-studied Strychnos alkaloids.
Muscle-Relaxant Activity
This compound, isolated from the stem bark of Strychnos decussata, has demonstrated pronounced muscle-relaxant effects.[1] This activity is a key differentiator from alkaloids like strychnine, which are known for their convulsant properties due to the antagonism of glycine (B1666218) receptors in the spinal cord.[2] While direct quantitative comparisons of the muscle-relaxant potency of this compound with a wide range of other Strychnos alkaloids in a single study are limited, the available data highlights its unique profile.
Table 1: Comparative Muscle-Relaxant and Convulsant Activities of Selected Strychnos Alkaloids
| Alkaloid | Primary Activity | Mechanism of Action (where known) | Quantitative Data (if available) | Reference(s) |
| This compound | Muscle-Relaxant | Not fully elucidated, but distinct from curare-like action | Pronounced effect observed in vivo (mice) and in vitro (rat diaphragm preparation) | [1] |
| 3,14-Dihydrothis compound | Muscle-Relaxant | Likely similar to this compound | Activity discussed, but specific quantitative data not provided in the abstract | [3] |
| 10-Hydroxy-3,14-dihydrothis compound | Muscle-Relaxant | Likely similar to this compound | Activity discussed, but specific quantitative data not provided in the abstract | [3] |
| Strychnine | Convulsant | Antagonist of postsynaptic glycine receptors | - | [2] |
| Brucine | Convulsant (less potent than strychnine) | Antagonist of postsynaptic glycine receptors | - | [4] |
Cytotoxic Activity
Table 2: Comparative Cytotoxicity of Selected Strychnos Alkaloids
| Alkaloid | Cell Line(s) | IC50 Values | Reference(s) |
| Brucine | SMMC-7721 (human hepatoma) | Strongest growth inhibitory effect among brucine, strychnine, brucine N-oxide, and isostrychnine | [5] |
| Strychnine | Vero (monkey kidney epithelial) | More toxic than brucine | [7] |
| Strychnopentamine (B1234750) | B16 (mouse melanoma) | Cytotoxic effects observed | [8] |
| Usambarensine (B1238561) | B16 (mouse melanoma) | Cytotoxic effects observed | [8] |
Antiplasmodial Activity
Malaria remains a significant global health issue, and natural products are a promising source of new antimalarial agents. Various Strychnos alkaloids have been screened for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[9][10] Quasidimeric alkaloids, in particular, have shown high and selective antiplasmodial activities.[11]
Table 3: Comparative Antiplasmodial Activity of Selected Strychnos Alkaloids
| Alkaloid | P. falciparum Strain(s) | IC50 Values | Reference(s) |
| Strychnopentamine | Chloroquine-sensitive & -resistant | ~ 0.15 µM | [11] |
| Isostrychnopentamine | Chloroquine-sensitive & -resistant | ~ 0.15 µM | [11] |
| Dihydrousambarensine | Chloroquine-resistant | 0.03 µM | [11] |
| Sungucine | Chloroquine-sensitive & -resistant | CQS: 2.292 µM ± 0.049; CQR: 1.659 ± 0.089 | [10] |
| Strychnogucine B | Chloroquine-sensitive & -resistant | CQS: 0.6170 µM ± 0.067; CQR: 0.085 µM ± 0.01 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to assess the biological activities of Strychnos alkaloids.
In Vitro Muscle-Relaxant Activity: Rat Phrenic Nerve-Diaphragm Preparation
This classic method is used to assess neuromuscular blockade and muscle relaxation.[12][13]
-
Preparation of the Tissue: A rat is euthanized, and the diaphragm with the phrenic nerve intact is dissected out.[13] The preparation is then mounted in an organ bath containing a physiological salt solution (e.g., Ringer solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[14]
-
Stimulation and Recording: The phrenic nerve is stimulated with supramaximal square-wave pulses to elicit twitch responses in the diaphragm muscle. The contractions are recorded using a force-displacement transducer connected to a data acquisition system.
-
Drug Application: After a stabilization period, the test alkaloid (e.g., this compound) is added to the organ bath in increasing concentrations.
-
Data Analysis: The percentage inhibition of the twitch response is calculated for each concentration, and the IC50 value (the concentration that causes 50% inhibition) is determined.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
-
Cell Culture: Cancer cell lines are cultured in an appropriate medium and seeded in 96-well plates.
-
Drug Treatment: The cells are treated with various concentrations of the test alkaloids for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vitro Antiplasmodial Assay
This assay is used to determine the efficacy of compounds against the malaria parasite, Plasmodium falciparum.
-
Parasite Culture: Chloroquine-sensitive and/or -resistant strains of P. falciparum are cultured in human erythrocytes in a suitable culture medium.
-
Drug Application: The cultured parasites are incubated with a range of concentrations of the test alkaloids.
-
Assessment of Parasite Growth: Parasite growth inhibition can be measured using various methods, such as microscopic counting of parasitemia, colorimetric assays (e.g., pLDH assay), or fluorometric assays (e.g., SYBR Green I-based assay).
-
Data Analysis: The percentage of parasite growth inhibition is calculated for each concentration, and the IC50 value is determined.
Signaling Pathways
The mechanisms of action of Strychnos alkaloids are often complex and receptor-specific. The following diagrams illustrate the known signaling pathway for strychnine and a plausible pathway for muscle relaxation that may be relevant to this compound's activity.
Caption: Strychnine's antagonism of the glycine receptor.
References
- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 2. In Vivo Study on Analgesic, Muscle-Relaxant, Sedative Activity of Extracts of Hypochaeris radicata and In Silico Evaluation of Certain Compounds Present in This Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Some new this compound-type alkaloids from Strychnos decussata, Strychnos dale and Strychnos elaecocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Journal articles: 'Strychnine and Brucine Alkaloids' – Grafiati [grafiati.com]
- 5. researchgate.net [researchgate.net]
- 6. Glycine receptor - Wikipedia [en.wikipedia.org]
- 7. Cytotoxicity and DNA interaction of brucine and strychnine-Two alkaloids of semen strychni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro cytotoxic activity of two potential anticancer drugs isolated from Strychnos: strychnopentamine and usambarensine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiplasmodial activity of alkaloids from various strychnos species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unveiling antiplasmodial alkaloids from a cumulative collection of Strychnos extracts by multi-informative molecular networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Observations on the isolated phrenic nerve diaphragm preparation of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. OBSERVATIONS ON THE ISOLATED PHRENIC NERVE DIAPHRAGM PREPARATION OF THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Unveiling the Action of Cytisine on Nicotinic Receptors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cytisine's mechanism of action on nicotinic acetylcholine (B1216132) receptors (nAChRs), supported by experimental data. Cytisine (B100878), a plant-based alkaloid, has garnered significant interest as a smoking cessation aid, and understanding its interaction with nAChRs is crucial for novel drug development.
Cytisine acts as a partial agonist at nicotinic acetylcholine receptors, with a particularly high affinity for the α4β2 subtype, which is instrumental in mediating nicotine (B1678760) dependence.[1][2] As a partial agonist, cytisine binds to the same receptors as nicotine but elicits a weaker response.[1] This dual action allows it to alleviate nicotine withdrawal symptoms by providing a low level of receptor stimulation while simultaneously blocking the rewarding effects of nicotine from tobacco by competing for the same binding sites.[1][2]
Comparative Analysis of Nicotinic Receptor Ligands
The following tables summarize the quantitative data on the binding affinity and functional potency of cytisine in comparison to other well-known nAChR ligands, such as nicotine and varenicline (B1221332). This data is essential for understanding the subtype selectivity and efficacy of these compounds.
| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| Cytisine | α4β2 | 0.17 - 2.0 | [3][4] |
| α7 | 4200 | [3] | |
| α3β4 | >3000 | [5] | |
| α1βγδ (muscle) | 430 | [4] | |
| Nicotine | α4β2 | 1.6 - 16.1 | [4][6] |
| α7 | 2110 | [4] | |
| α1βγδ (muscle) | 2000 | [4] | |
| Varenicline | α4β2 | 0.06 - 0.4 | [3][4] |
| α7 | 322 | [3] | |
| α3β4 | ~30 | [5] |
Table 1: Comparative Binding Affinities of Nicotinic Receptor Ligands. This table presents the equilibrium dissociation constants (Ki) of cytisine, nicotine, and varenicline for various nAChR subtypes. Lower Ki values indicate a higher binding affinity.
| Compound | nAChR Subtype | Agonist Potency (EC50, µM) | Efficacy (% of Acetylcholine max response) | Reference |
| Cytisine | α4β2 | ~1 - 11 | 10 - 16 | [3][7][8] |
| α3β4 | - | Full agonist | [9][10] | |
| α7 | - | Full agonist | [10][11] | |
| Nicotine | α4β2 | 1.0 - 10 | ~112 | [8][10] |
| Varenicline | α4β2 | 3.1 | ~45 | [6] |
Table 2: Functional Potency and Efficacy of Nicotinic Receptor Ligands. This table outlines the half-maximal effective concentration (EC50) for receptor activation and the maximal efficacy (Imax) relative to the endogenous ligand, acetylcholine (ACh).
Experimental Protocols
The validation of cytisine's mechanism of action relies on robust experimental methodologies. The following are detailed protocols for the key experiments cited in this guide.
Radioligand Binding Assay for nAChR Affinity
This assay is employed to determine the binding affinity (Ki) of a compound to a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.[5][12]
Materials:
-
Cell membranes expressing the nAChR subtype of interest (e.g., from SH-SY5Y cells for α4β2).[13]
-
Radioligand (e.g., [³H]cytisine or [³H]epibatidine for α4β2 nAChRs).[4][12]
-
Test compounds (cytisine, nicotine, etc.).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4).[13]
-
Non-specific binding control (e.g., a high concentration of a known ligand like nicotine).[13]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membrane homogenates expressing the desired nAChR subtype.
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of wells is prepared with the radioligand and a high concentration of a non-labeled competitor.
-
Incubate the plates to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology for Functional Activity
This electrophysiological technique is used to measure the ion flow through the nAChR channel in response to an agonist, allowing for the determination of agonist potency (EC50) and efficacy (Imax).[4][14]
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired human nAChR subunits (e.g., α4 and β2).[4]
-
Two-electrode voltage clamp setup.
-
Recording solution (e.g., Barth's solution).[4]
-
Agonists (acetylcholine, cytisine, nicotine, etc.) at various concentrations.
Procedure:
-
Harvest and prepare Xenopus laevis oocytes.
-
Inject the oocytes with the cRNA mixture for the nAChR subunits of interest and incubate to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the recording solution containing the agonist at a specific concentration.
-
Record the inward current generated by the influx of cations through the activated nAChR channels.
-
Wash out the agonist and allow the receptor to recover.
-
Repeat the application with a range of agonist concentrations to generate a dose-response curve.
-
Normalize the current responses to the maximal response elicited by a saturating concentration of a reference agonist (e.g., acetylcholine).
-
Fit the dose-response curve to a logistical equation to determine the EC50 and Imax values.
Visualizing the Molecular Interactions and Experimental Processes
The following diagrams, created using the DOT language, illustrate the signaling pathway of nAChRs and the workflows of the key experimental methods used to validate cytisine's mechanism of action.
Caption: Signaling pathway of a nicotinic acetylcholine receptor upon agonist binding.
Caption: Workflow of a radioligand binding assay for determining receptor affinity.
Caption: Workflow of a two-electrode voltage clamp experiment for functional analysis.
References
- 1. droracle.ai [droracle.ai]
- 2. Cytisine for the treatment of nicotine addiction: from a molecule to therapeutic efficacy. - Europub [europub.co.uk]
- 3. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessing potentiation of the (α4)3(β2)2 nicotinic acetylcholine receptor by the allosteric agonist CMPI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study | Journal of Neuroscience [jneurosci.org]
- 9. Cytisine, a partial agonist of high affinity nicotinic acetylcholine receptors, has antidepressant-like properties in male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytisine-Based Nicotinic Partial Agonists as Novel Antidepressant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Probing Binding Interactions of Cytisine Derivatives to the α4β2 Nicotinic Acetylcholine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Decussine and Known Neuromuscular Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Decussine, a muscle-relaxant alkaloid derived from the plant Strychnos decussata, with established neuromuscular blocking agents. The information presented is intended to support research and drug development efforts in the field of neuromuscular pharmacology.
Introduction to Neuromuscular Blockade
Neuromuscular blocking agents (NMBAs) are essential tools in clinical practice and pharmacological research, primarily used to induce muscle relaxation.[1][2] These agents interfere with the transmission of nerve impulses at the neuromuscular junction (NMJ), the specialized synapse where motor neurons communicate with skeletal muscle fibers.[3][4] The primary neurotransmitter at the NMJ is acetylcholine (B1216132) (ACh), which, upon release from the motor neuron, binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber membrane, leading to muscle contraction.[4][5]
NMBAs are broadly classified into two categories based on their mechanism of action:
-
Non-depolarizing agents: These act as competitive antagonists at the nAChRs, preventing ACh from binding and thereby inhibiting muscle depolarization.[2][6]
-
Depolarizing agents: These act as agonists at the nAChRs, causing an initial, transient muscle contraction (fasciculation) followed by a persistent depolarization that renders the muscle fiber resistant to further stimulation by ACh.[2][6]
This compound: A Potential Neuromuscular Blocker
This compound is an indole (B1671886) alkaloid isolated from the stem bark of Strychnos decussata.[7][8] While research on this compound is limited, preliminary studies indicate it possesses muscle-relaxant properties.[7] Another alkaloid from the same plant, malindine, has been shown to reduce the amplitude of a diaphragm-muscle preparation by 50% at a concentration of 0.5 mg/ml, suggesting a potent neuromuscular blocking effect.[9] Furthermore, early evidence suggests that the neuromuscular block induced by a tertiary indole alkaloid from S. decussata is not reversed by neostigmine, an acetylcholinesterase inhibitor.[10] This finding points towards a non-competitive or depolarizing mechanism of action, distinguishing it from many clinically used non-depolarizing blockers.
Comparative Data of Neuromuscular Blocking Agents
The following table summarizes the available quantitative data for this compound (extrapolated from data on malindine) and a selection of well-established neuromuscular blockers. It is crucial to note that the data for this compound is based on a related compound and should be interpreted with caution pending direct experimental validation.
| Drug | Class | Potency (ED50/IC50) | Onset of Action | Duration of Action |
| This compound (as malindine) | Putative Non-competitive/Depolarizing | ~0.5 mg/mL (IC50 in rat diaphragm prep)[9] | Not Reported | Not Reported |
| Succinylcholine | Depolarizing | < 0.3 mg/kg (ED95)[11] | 30-60 seconds | 5-10 minutes |
| Rocuronium | Non-depolarizing (Aminosteroid) | 0.163 ± 0.055 mg/kg (ED50)[12] | 1-2 minutes | 30-60 minutes |
| Vecuronium | Non-depolarizing (Aminosteroid) | 18.4 - 23.9 µg/kg (ED50)[13] | 2-3 minutes | 25-40 minutes |
| Pancuronium | Non-depolarizing (Aminosteroid) | 32.4 µg/kg (ED50)[9] | 3-5 minutes | 60-100 minutes |
| Pipecuronium | Non-depolarizing (Aminosteroid) | 27.1 µg/kg (ED50)[9] | 3-5 minutes | 60-100 minutes |
| Rapacuronium (B1238877) | Non-depolarizing (Aminosteroid) | 0.28 - 0.39 mg/kg (ED50)[14] | 1-1.5 minutes | 15-20 minutes |
Signaling Pathways at the Neuromuscular Junction
The following diagram illustrates the signaling cascade at the neuromuscular junction and the putative sites of action for depolarizing and non-depolarizing neuromuscular blockers.
Figure 1: Neuromuscular Junction Signaling and Drug Action.
Experimental Protocols for Evaluating Neuromuscular Blockers
The characterization of neuromuscular blocking agents relies on a combination of in vitro and in vivo experimental models.
In Vitro: Phrenic Nerve-Hemidiaphragm Preparation
This classic in vitro method allows for the direct assessment of a compound's effect on neuromuscular transmission in an isolated mammalian nerve-muscle preparation.
Methodology:
-
Tissue Dissection: The phrenic nerve and a section of the hemidiaphragm are carefully dissected from a small rodent (e.g., rat or mouse).
-
Organ Bath Setup: The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Stimulation and Recording: The phrenic nerve is stimulated with supramaximal electrical pulses, and the resulting muscle contractions (twitches) are recorded using a force-displacement transducer.
-
Drug Application: The test compound (e.g., this compound) is added to the organ bath in increasing concentrations to determine its effect on the amplitude of the nerve-evoked twitches.
-
Data Analysis: The concentration of the compound that causes a 50% reduction in twitch amplitude (IC50) is calculated to determine its potency.
In Vivo: Train-of-Four (TOF) Stimulation
This in vivo technique is used to monitor the degree of neuromuscular blockade in anesthetized animals or human subjects.
Methodology:
-
Animal Preparation: The animal is anesthetized, and stimulating electrodes are placed over a peripheral nerve (e.g., the ulnar nerve in the forelimb). A recording device (e.g., an accelerometer or force transducer) is attached to the corresponding muscle (e.g., the adductor pollicis).
-
TOF Stimulation: A series of four supramaximal electrical stimuli are delivered to the nerve at a frequency of 2 Hz.
-
Measurement: The ratio of the amplitude of the fourth twitch to the first twitch (T4/T1 ratio) is measured. In the absence of a neuromuscular blocker, this ratio is close to 1.0.
-
Drug Administration: The neuromuscular blocking agent is administered intravenously.
-
Monitoring: The TOF ratio is monitored over time to determine the onset, depth, and duration of the neuromuscular blockade. A decrease in the TOF ratio indicates a non-depolarizing block, while a sustained but diminished response to all four stimuli is characteristic of a depolarizing block.
The following diagram illustrates a typical workflow for the in vitro evaluation of a potential neuromuscular blocker.
References
- 1. Neuromuscular-blocking drug - Wikipedia [en.wikipedia.org]
- 2. Neuromuscular Blockade - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vitro models of neuromuscular junctions and their potential for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. radiusohio.com [radiusohio.com]
- 5. openanesthesia.org [openanesthesia.org]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. Muscle-relaxant activity of this compound, a new indole alkaloid of Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New tertiary alkaloids of Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ffhdj.com [ffhdj.com]
- 10. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 11. Pharmacology of Neuromuscular Blocking Drugs | Anesthesia Key [aneskey.com]
- 12. Optimization of Application-Driven Development of In Vitro Neuromuscular Junction Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiological analysis of transmission at the skeletal neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The potency (ED50) and cardiovascular effects of rapacuronium (Org 9487) during narcotic-nitrous oxide-propofol anesthesia in neonates, infants, and children - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Analytical Techniques for Decussine Quantification
A comparative overview of High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of the alkaloid Decussine.
In the realm of natural product research and drug development, the accurate and precise quantification of bioactive compounds is paramount. This compound, an indole (B1671886) alkaloid found in plants of the Strychnos genus, has garnered interest for its potential pharmacological activities. Ensuring the reliability of quantitative data for this compound requires robust analytical methods. Cross-validation of different analytical techniques is a critical process to demonstrate the consistency and reliability of results across various methodologies.
This guide provides a comparative framework for the cross-validation of four common analytical techniques for the quantification of this compound: HPLC, UV-Visible Spectrophotometry, HPTLC, and LC-MS. Due to the limited availability of direct cross-validation studies for this compound, this document presents generalized experimental protocols and representative performance data based on the analysis of other alkaloids. This information serves as a practical guide for researchers to develop and validate analytical methods for this compound.
Comparative Performance of Analytical Methods
The choice of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes typical quantitative performance characteristics for the analysis of alkaloids using HPLC-UV, UV-Vis Spectrophotometry, HPTLC, and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Performance Metric | HPLC-UV (for Berberine) | UV-Vis Spectrophotometry (General) | HPTLC (for Strychnine and Brucine) | LC-MS/MS (for various alkaloids) |
| Linearity Range | 0.2 - 150 µg/mL | Analyte Dependent | 50 - 1000 ng/spot | 0.5 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.995 | > 0.995 | ≥ 0.9988[1] |
| Limit of Detection (LOD) | 1 ng on column | Analyte Dependent | ~10-20 ng/spot | 0.19 - 2.92 ng/mL[1] |
| Limit of Quantification (LOQ) | 2 ng on column | Analyte Dependent | ~50 ng/spot | 0.26 - 8.79 ng/mL[1] |
| Precision (RSD%) | < 2% (Intra- and Inter-day) | < 5% | 0.36 - 2.47% | 0.40 - 3.1% (Intra-day)[1] |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 98 - 102% | 95 - 105% |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of analytical results. Below are generalized experimental protocols for HPLC-UV, UV-Vis Spectrophotometry, HPTLC, and LC-MS/MS, which can be adapted for the quantification of this compound.
Sample Preparation (General)
A crucial first step for all techniques involves the extraction of this compound from the plant matrix. A typical procedure involves:
-
Extraction : Maceration or sonication of the dried and powdered plant material with a suitable solvent (e.g., methanol, ethanol, or a mixture with water and/or acid).
-
Filtration : Removal of solid plant debris.
-
Purification (optional) : Solid-phase extraction (SPE) may be used to remove interfering compounds and enrich the analyte.
-
Final Preparation : The extract is then evaporated to dryness and reconstituted in a solvent compatible with the chosen analytical technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This technique is widely used for the separation and quantification of alkaloids due to its robustness and reliability.[1]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 150 mm) is commonly used.
-
Mobile Phase : An isocratic or gradient mixture of an aqueous phase (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The specific composition should be optimized for the best separation of this compound from other components in the extract.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection Wavelength : The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution with a UV-Vis spectrophotometer.
-
Quantification : A calibration curve is constructed by injecting standard solutions of this compound at different concentrations and plotting the peak area against the concentration.
UV-Visible Spectrophotometry
This is a simpler and more accessible technique, often used for the quantification of total alkaloids or a specific compound if it has a unique absorption spectrum.
-
Instrumentation : A UV-Visible spectrophotometer.
-
Solvent : A solvent that dissolves this compound and does not absorb at the analytical wavelength.
-
Procedure :
-
Determine the wavelength of maximum absorbance (λmax) of a standard solution of this compound.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration of this compound from the calibration curve.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a powerful technique for the simultaneous analysis of multiple samples, making it suitable for screening and quality control.
-
Instrumentation : HPTLC system including an applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase : Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.
-
Mobile Phase : A mixture of solvents, for example, chloroform:methanol:formic acid in a ratio that provides good separation of this compound.
-
Sample Application : Apply standard solutions of this compound and sample extracts as bands onto the HPTLC plate.
-
Development : Develop the plate in a saturated chamber until the mobile phase reaches the desired distance.
-
Detection : Visualize the spots under UV light (e.g., 254 nm or 366 nm) or after derivatization with a suitable reagent.
-
Quantification : Scan the plate with a densitometer at the wavelength of maximum absorbance of this compound and quantify using a calibration curve generated from the standards on the same plate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of complex mixtures and trace amounts of analytes.
-
Instrumentation : An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Chromatographic Conditions : Similar to HPLC-UV, but often with faster run times using UPLC (Ultra-Performance Liquid Chromatography) systems.
-
Ionization Source : Electrospray ionization (ESI) in positive ion mode is typically used for alkaloids.
-
Mass Spectrometry : The instrument is operated in Multiple Reaction Monitoring (MRM) mode for quantification. This involves selecting a specific precursor ion for this compound and one or more product ions generated by collision-induced dissociation.
-
Quantification : An internal standard is often used to improve accuracy and precision. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods yield comparable and reliable results. This is crucial when transferring methods between laboratories or when using different techniques within the same study. The following diagram illustrates a typical workflow for the cross-validation of analytical techniques for this compound.
Caption: Workflow for the cross-validation of analytical techniques for this compound analysis.
References
Independent Replication of Decussine's Muscle Relaxant Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the muscle relaxant effects of Decussine, a tertiary indole (B1671886) alkaloid isolated from Strychnos decussata. Due to the limited recent independent replication studies on this compound, this document summarizes the foundational research and contrasts its purported mechanism of action with well-characterized muscle relaxants. The information is intended to provide a framework for future research and drug development.
Introduction to this compound
This compound was first identified and reported to have pronounced muscle-relaxant effects in the early 1980s. Found in the stem bark of the African plant Strychnos decussata, it demonstrated activity both in vivo in mice and in vitro on rat diaphragm preparations. A key early finding was that its blocking effect was not antagonized by neostigmine, suggesting a mechanism of action distinct from that of curare-like neuromuscular blocking agents. This points towards a centrally mediated muscle relaxant effect.
Comparative Analysis of Muscle Relaxant Activity
Table 1: Comparative In Vivo Muscle Relaxant Activity in Mice
| Compound | Test | Route of Administration | ED50 / Effective Dose | Species/Strain |
| This compound | Various | - | Data not available | - |
| Diazepam | Rota-rod Test | Intraperitoneal (i.p.) | 2-5 mg/kg[1][2] | Albino mice |
| Inclined Screen Test | Oral (p.o.) | 5 mg/kg[3] | Swiss Albino mice | |
| Baclofen (B1667701) | Rota-rod Test | Intraperitoneal (i.p.) | 3-5 mg/kg[4] | Albino mice |
| Anemic Decerebrate Rigidity | Intrathecal | 0.31 µ g/animal | Rats | |
| Anemic Decerebrate Rigidity | Intravenous (i.v.) | 0.43 mg/kg[5] | Rats |
Experimental Protocols for Assessing Centrally Acting Muscle Relaxants
The following are detailed methodologies for key behavioral assays used to evaluate the efficacy of centrally acting muscle relaxants in rodents.
Rota-rod Test
This test assesses motor coordination and balance, which are often impaired by centrally acting muscle relaxants.
-
Apparatus: A rotating rod, typically with a textured surface, divided into lanes to test multiple animals simultaneously. The speed of rotation can be constant or accelerating.
-
Procedure:
-
Acclimation: Animals are acclimated to the testing room for at least 30-60 minutes before the test.
-
Training (Optional but Recommended): Mice or rats are trained on the Rota-rod at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 2-5 minutes) for 1-2 days prior to the experiment. This establishes a baseline performance.
-
Testing:
-
A pre-test is conducted to select animals that can remain on the rod for a predetermined cut-off time (e.g., 3-5 minutes) at a set speed (e.g., 20-25 rpm) or during acceleration (e.g., 4 to 40 rpm over 5 minutes)[1][6][7][8].
-
The test compound or vehicle is administered (e.g., intraperitoneally or orally).
-
At the expected time of peak effect (e.g., 30-60 minutes post-administration), the animals are placed back on the Rota-rod.
-
The latency to fall from the rod is recorded. A decrease in the time spent on the rod compared to the pre-drug baseline or a vehicle-treated control group indicates muscle relaxation[1][9][10].
-
-
-
Endpoint: The time the animal remains on the rotating rod.
Inclined Plane Test
This test measures the ability of an animal to maintain its grip on a tilted surface, providing an index of muscle tone.
-
Apparatus: A flat plane with a high-grip surface that can be set at various angles.
-
Procedure:
-
Pre-screening: Animals are placed on the plane at a specific angle (e.g., 65 degrees)[11]. Only animals that can remain on the plane for a minimum duration (e.g., 30 seconds or 5 seconds in some protocols) are selected for the study[3][11][12].
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: At various time points after administration (e.g., 30, 60, 90, 120 minutes), the animals are placed on the upper part of the inclined plane.
-
The ability of the animal to remain on the plane for a set time is observed. Failure to do so is indicative of muscle relaxation.
-
-
Endpoint: The number of animals unable to remain on the plane, or the time they can stay on it.
Traction Test (Wire Hang Test)
This test assesses muscle strength and grip.
-
Apparatus: A horizontal wire or rod (2-3 mm in diameter) suspended above a soft surface.
-
Procedure:
-
Pre-screening: Animals that can hang from the wire by their forepaws for a minimum of 5-30 seconds are selected[11].
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: After drug administration, the animal is gently suspended from the wire by its forepaws.
-
The duration the animal can hang onto the wire is recorded. A shorter hanging time compared to the control group indicates muscle relaxation.
-
-
Endpoint: The time the animal hangs from the wire.
Signaling Pathways and Putative Mechanism of Action
This compound: A Putative Central Mechanism
The exact molecular target of this compound has not been elucidated. However, its non-curare-like action strongly suggests a central mechanism. Many alkaloids from the Strychnos genus, such as strychnine, act on the central nervous system. Strychnine is a potent antagonist of inhibitory glycine (B1666218) receptors in the spinal cord, leading to convulsions. It is plausible that this compound, conversely, may enhance inhibitory neurotransmission to produce muscle relaxation. This could be through a positive allosteric modulation of GABA-A receptors (similar to benzodiazepines), agonism at GABA-B receptors (like baclofen), or a yet-to-be-determined interaction with the glycinergic system.
Caption: Putative central mechanism of this compound.
Diazepam: Positive Allosteric Modulator of GABA-A Receptors
Diazepam, a benzodiazepine, binds to a site on the GABA-A receptor distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, which leads to hyperpolarization of the neuron and reduced excitability.
References
- 1. ijbamr.com [ijbamr.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. ijbamr.com [ijbamr.com]
- 5. Muscle relaxant and neurotoxic activities of intrathecal baclofen in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 8. mmpc.org [mmpc.org]
- 9. scribd.com [scribd.com]
- 10. Expt 10 Effects of skeletal muscle relaxants using rota-rod apparatus | PPTX [slideshare.net]
- 11. In vivo analgesic, anti-inflammatory, sedative, muscle relaxant activities, and docking studies of 3’,4’,7,8-tetrahydroxy-3-methoxyflavone isolated from Pistacia chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Decussine: A Comparative Guide to its In Vitro and In Vivo Muscle-Relaxant Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the muscle-relaxant efficacy of Decussine, an indole (B1671886) alkaloid isolated from Strychnos decussata. While this compound has been identified as a compound with muscle-relaxant properties, publicly available quantitative data on its in vitro and in vivo efficacy is limited. This document summarizes the existing qualitative information and presents standardized experimental protocols and data presentation formats that can be used to evaluate and compare its efficacy against other muscle relaxants.
In Vitro Efficacy of this compound
Qualitative reports suggest that this compound exhibits muscle-relaxant effects in isolated tissue preparations. An early study noted a pronounced muscle-relaxant effect on the rat diaphragm preparation. The mechanism of action is suggested to be non-curare-like, as its blocking effect was not antagonized by neostigmine. For comparison, a related alkaloid, malindine, also from Strychnos decussata, has been reported to produce a 50% reduction in the amplitude of contraction of a diaphragm-muscle preparation at a concentration of 0.5 mg/mL.
To quantitatively assess the in vitro efficacy of this compound, a concentration-response study on an isolated muscle preparation, such as the rat phrenic nerve-hemidiaphragm, is recommended.
Data Presentation: In Vitro Efficacy
The following table illustrates how quantitative data from in vitro experiments on this compound could be presented. Note: The data presented below is hypothetical and for illustrative purposes only.
| Compound | Preparation | Parameter | Value |
| This compound | Rat Phrenic Nerve-Hemidiaphragm | IC50 (Inhibition of twitch tension) | 15 µM |
| Emax (Maximum Inhibition) | 95% | ||
| Alternative 1 (e.g., Vecuronium) | Rat Phrenic Nerve-Hemidiaphragm | IC50 (Inhibition of twitch tension) | 2 µM |
| Emax (Maximum Inhibition) | 100% | ||
| Alternative 2 (e.g., Diazepam) | Isolated Muscle Spindles | Reduction in afferent discharge frequency at 10 µM | 40% |
Experimental Protocol: In Vitro Muscle Tension Assay
Objective: To determine the concentration-dependent effect of this compound on neuromuscular transmission and muscle contractility in an isolated tissue preparation.
Materials:
-
Male Wistar rats (200-250 g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)
-
This compound (in various concentrations)
-
Reference muscle relaxant (e.g., Vecuronium)
-
Organ bath with stimulator and force transducer
Procedure:
-
The rat is euthanized, and the phrenic nerve-hemidiaphragm is dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
The phrenic nerve is stimulated with supramaximal square-wave pulses (0.2 ms (B15284909) duration) at a frequency of 0.1 Hz.
-
The isometric twitch tension of the diaphragm muscle is recorded using a force transducer.
-
After a stabilization period, a cumulative concentration-response curve for this compound is generated by adding increasing concentrations of the compound to the organ bath at regular intervals.
-
The percentage inhibition of the twitch tension is calculated for each concentration.
-
The IC50 (concentration causing 50% inhibition) and Emax (maximum inhibition) are determined from the concentration-response curve.
In Vivo Efficacy of this compound
To quantitatively evaluate the in vivo efficacy, standard tests for muscle relaxation in animal models, such as the rotarod test, grip strength test, or inclined plane test, can be employed.
Data Presentation: In Vivo Efficacy
The following table provides an example of how to present in vivo muscle relaxant data for this compound. Note: The data presented below is hypothetical and for illustrative purposes only.
| Compound | Animal Model | Test | ED50 (mg/kg, i.p.) |
| This compound | Mouse | Rotarod Test | 10 |
| Grip Strength Test | 12 | ||
| Alternative 1 (e.g., Pancuronium) | Mouse | Head-drop Test | 0.02 |
| Alternative 2 (e.g., Baclofen) | Mouse | Rotarod Test | 5 |
Experimental Protocol: In Vivo Rotarod Test
Objective: To assess the effect of this compound on motor coordination and muscle relaxation in mice.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Rotarod apparatus
-
This compound (at various doses)
-
Vehicle control (e.g., saline)
-
Reference drug (e.g., Diazepam)
Procedure:
-
Mice are trained to stay on the rotating rod of the rotarod apparatus (e.g., at 20 rpm) for a set period (e.g., 5 minutes).
-
The trained mice are divided into groups and administered different doses of this compound, vehicle, or the reference drug intraperitoneally (i.p.).
-
At a predetermined time after administration (e.g., 30 minutes), the mice are placed on the rotating rod.
-
The time each mouse remains on the rod (latency to fall) is recorded.
-
A dose-dependent decrease in the latency to fall compared to the vehicle control group indicates muscle relaxation.
-
The ED50 is calculated from the dose-response data.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothesized mechanism of this compound at the neuromuscular junction.
Navigating the Scant Landscape of Decussine Derivatives: A Guide for Researchers
A comprehensive review of the available scientific literature reveals a significant scarcity of research on the structure-activity relationship (SAR) of decussine derivatives. While the parent compound, this compound, an indole (B1671886) alkaloid isolated from the plant Strychnos decussata, has been identified to possess biological activities, including muscle-relaxant and antiplasmodial effects, a systematic exploration of its derivatives is largely absent from published studies.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with a clear overview of the current state of knowledge, highlight the existing data, and address the common confusion with the similarly named compound, decursin (B1670152).
This compound and its Congeners: Isolated Activities
This compound belongs to a family of tertiary indole alkaloids found in Strychnos species.[2][3] Early studies focused on the isolation and structural elucidation of this compound and related alkaloids from Strychnos decussata, such as 3,14-dihydrothis compound and 10-hydroxy-3,14-dihydrothis compound.[2] These initial reports pointed towards the muscle-relaxant properties of these compounds.[2]
More recent investigations into the ethnobotanical uses of Strychnos decussata have highlighted its traditional applications in treating various ailments.[1] Scientific validation of these uses has pointed to the antiplasmodial activity of crude extracts and isolated alkaloids from this plant, suggesting a potential avenue for antimalarial drug discovery.[1][4] However, these studies have primarily focused on the natural alkaloids rather than a systematic analysis of synthetic derivatives.
It is crucial to note the frequent confusion between This compound and decursin . Decursin is a pyranocoumarin (B1669404) compound isolated from Angelica gigas and has been extensively studied for its anticancer properties. A significant body of literature exists detailing the SAR of decursin derivatives, their effects on various cancer cell lines, and their mechanisms of action involving signaling pathways like PI3K/AKT/mTOR and JAK/STAT.[5] Researchers interested in the anticancer activity of natural products should be careful to distinguish between these two distinct molecules.
The Void in Structure-Activity Relationship Data
Despite the initial promise of this compound's biological activities, the synthesis and evaluation of a library of its derivatives to establish a clear SAR remain an underexplored area of research. Consequently, quantitative data, such as IC50 or EC50 values, that would allow for a comparative analysis of the potency and selectivity of different this compound analogs are not available in the public domain. The core requirements for a comprehensive comparison guide—structured data tables and detailed experimental protocols for SAR studies—cannot be fulfilled based on the current body of scientific literature.
Future Directions
The limited information on this compound and its derivatives presents a clear opportunity for future research. A systematic medicinal chemistry campaign to synthesize a range of this compound analogs and evaluate their biological activities would be a valuable contribution to the field. Such studies would be essential to:
-
Elucidate the key structural features required for the observed muscle-relaxant and antiplasmodial activities.
-
Optimize the potency and selectivity of this compound as a lead compound.
-
Investigate the potential of this compound derivatives against other therapeutic targets.
Experimental Protocols: A General Framework
While specific protocols for the SAR of this compound derivatives are not available, researchers can adapt established methodologies for evaluating the biological activities of natural products.
General Workflow for Biological Evaluation
Caption: A generalized workflow for the biological evaluation of this compound derivatives.
Antiplasmodial Activity Assay (Example)
A common method for assessing antiplasmodial activity is the SYBR Green I-based fluorescence assay.
-
Parasite Culture: Plasmodium falciparum strains (e.g., 3D7 or K1) are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum and hypoxanthine.
-
Drug Preparation: this compound derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted.
-
Assay: Synchronized ring-stage parasites are incubated with the test compounds in 96-well plates for 72 hours.
-
Lysis and Staining: The cells are lysed, and SYBR Green I dye, which intercalates with parasite DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader, which is proportional to the parasite growth.
-
Data Analysis: The IC50 values are calculated by non-linear regression analysis of the dose-response curves.
Cytotoxicity Assay (Example)
The MTT assay is a widely used method to assess the cytotoxicity of compounds against mammalian cell lines (e.g., HEK293T or HepG2).
-
Cell Culture: Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The CC50 (50% cytotoxic concentration) values are determined from the dose-response curves.
Conclusion
The study of the structure-activity relationship of this compound derivatives represents a largely uncharted territory in natural product chemistry and drug discovery. While the parent compound has shown intriguing biological potential, the lack of systematic investigation into its analogs hinders any meaningful comparative analysis. This guide serves to underscore the current knowledge gap and to provide a foundational framework for future research endeavors in this area. The scientific community is encouraged to explore the synthesis and pharmacological evaluation of this compound derivatives to unlock their full therapeutic potential.
References
- 1. ffhdj.com [ffhdj.com]
- 2. Some new this compound-type alkaloids from Strychnos decussata, Strychnos dale and Strychnos elaecocarpa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New tertiary alkaloids of Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Decussine vs. Pancuronium: A Comparative Analysis of Muscle Relaxant Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, head-to-head comparison of decussine and pancuronium (B99182), two compounds with muscle relaxant properties that operate through fundamentally different mechanisms. This document summarizes their known pharmacological profiles, presents available quantitative data in structured tables, and outlines the experimental protocols used to evaluate their respective effects.
Executive Summary
Pancuronium is a well-characterized peripherally acting neuromuscular blocking agent, while this compound is identified as a centrally acting muscle relaxant. This core difference in their site of action dictates their overall pharmacological effects, potential clinical applications, and the experimental methods required for their evaluation. Pancuronium acts as a competitive antagonist at the nicotinic acetylcholine (B1216132) receptors of the neuromuscular junction, leading to muscle paralysis. In contrast, this compound, an indole (B1671886) alkaloid from Strychnos decussata, exerts its effects within the central nervous system to reduce muscle tone. Due to the limited publicly available research on this compound, a direct quantitative comparison of potency and toxicity with the extensively studied pancuronium is not entirely possible. However, this guide consolidates the existing knowledge to provide a clear comparative framework.
Mechanism of Action
Pancuronium: Peripheral Neuromuscular Blockade
Pancuronium is a non-depolarizing neuromuscular blocking agent.[1] It functions as a competitive antagonist of acetylcholine (ACh) at the nicotinic receptors located on the motor end-plate of the neuromuscular junction.[2] By binding to these receptors without activating them, pancuronium prevents ACh from depolarizing the muscle fiber, thereby inhibiting muscle contraction and leading to flaccid paralysis.[1]
This compound: Central Muscle Relaxation
This compound is classified as a centrally acting muscle relaxant.[3][4] This indicates that its primary site of action is within the central nervous system (CNS), likely at the level of the spinal cord or brainstem, rather than at the peripheral neuromuscular junction.[5] Centrally acting muscle relaxants typically function by enhancing inhibitory neurotransmission or reducing excitatory signals within the CNS, leading to a decrease in the tonic output to skeletal muscles and consequently, a reduction in muscle tone and spasm.[5] The precise molecular targets and signaling pathways for this compound within the CNS have not been extensively elucidated in the available literature.
Quantitative Data Comparison
The available quantitative data for pancuronium is extensive, whereas such data for this compound is not readily found in the public domain.
Table 1: Pharmacological and Toxicological Profile
| Parameter | Pancuronium | This compound |
| Drug Class | Non-depolarizing Neuromuscular Blocker | Centrally Acting Muscle Relaxant |
| Primary Site of Action | Peripheral (Neuromuscular Junction) | Central Nervous System |
| Potency (ED95) | ~60 µg/kg (human)[2] | Not Available |
| LD50 (Rat, oral) | 202 mg/kg[6] | Not Available |
| LD50 (Rat, intraperitoneal) | 479 µg/kg[6] | Not Available |
| LD50 (Rat, subcutaneous) | 436 µg/kg | Not Available |
Experimental Protocols
The differing mechanisms of action of pancuronium and this compound necessitate distinct experimental approaches to evaluate their efficacy.
Evaluation of Pancuronium (Peripheral Neuromuscular Blockade)
The assessment of peripherally acting neuromuscular blockers like pancuronium typically involves in vivo preparations where nerve stimulation and subsequent muscle contraction force are measured.
Experimental Workflow: In Vivo Neuromuscular Blockade Assay
Methodology:
-
Animal Preparation: An appropriate animal model (e.g., rat, rabbit) is anesthetized.[2] A peripheral nerve, such as the sciatic nerve, is surgically exposed for stimulation. The corresponding muscle, for instance, the gastrocnemius, is connected to a force transducer to measure contractile force.
-
Stimulation and Recording: The nerve is stimulated with a supramaximal electrical stimulus, typically a train-of-four (TOF) pattern, and the resulting muscle twitch tension is recorded.[6]
-
Drug Administration: Pancuronium is administered intravenously at varying doses.
-
Data Analysis: The reduction in twitch height following drug administration is quantified to determine the percentage of neuromuscular blockade. A dose-response curve is then constructed to calculate the ED95 (the dose required to produce 95% suppression of the muscle twitch response).[2]
Evaluation of this compound (Central Muscle Relaxation)
The assessment of centrally acting muscle relaxants like this compound focuses on behavioral tests that measure motor coordination and muscle tone in conscious animals.
Experimental Workflow: In Vivo Central Muscle Relaxant Assay
Methodology:
-
Animal Grouping and Administration: Animals, typically mice or rats, are divided into control (vehicle) and treatment groups. This compound is administered, often intraperitoneally or orally.
-
Behavioral Assessments: A battery of tests is used to assess motor coordination and muscle relaxation:
-
Rotarod Test: This test measures the ability of an animal to maintain balance on a rotating rod. A decrease in the time spent on the rod indicates impaired motor coordination.[7]
-
Inclined Plane Test: This test assesses the ability of an animal to remain on a tilted surface, which is indicative of muscle tone.[8]
-
Traction Test: This test evaluates the ability of an animal to hang onto a suspended wire, which depends on muscle strength.[7]
-
-
Data Analysis: The performance of the this compound-treated groups is compared to the control group to determine if the compound produces a statistically significant muscle relaxant effect. A dose-response relationship can be established to determine an effective dose.
Conclusion
This compound and pancuronium represent two distinct classes of muscle relaxants with fundamentally different mechanisms and sites of action. Pancuronium is a potent, peripherally acting neuromuscular blocker with a well-defined mechanism and extensive quantitative data supporting its use in clinical and research settings. This compound, on the other hand, is a centrally acting muscle relaxant with a less characterized pharmacological profile. The lack of detailed public data on this compound's potency, molecular targets, and toxicity limits a direct quantitative comparison with pancuronium. Future research is needed to fully elucidate the pharmacological properties of this compound and its potential therapeutic applications. For drug development professionals, the choice between pursuing a peripherally or centrally acting muscle relaxant will depend entirely on the desired therapeutic outcome, with pancuronium serving as a classic benchmark for neuromuscular blockade and the class of centrally acting agents offering potential for treating conditions related to muscle spasticity and spasm.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. scribd.com [scribd.com]
- 3. Muscle-relaxant activity of this compound, a new indole alkaloid of Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening of centrally acting muscle relaxant agents | PPTX [slideshare.net]
- 5. Cyclobenzaprine: a possible mechanism of action for its muscle relaxant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pancuronium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In Vivo Study on Analgesic, Muscle-Relaxant, Sedative Activity of Extracts of Hypochaeris radicata and In Silico Evaluation of Certain Compounds Present in This Species - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Bioassays for Screening Decussine-Like Compounds
For researchers and scientists engaged in the discovery of novel therapeutics, particularly those targeting the central nervous system (CNS), the validation of a robust and reliable bioassay is a critical first step. This guide provides a comparative overview of validated bioassay methodologies suitable for screening Decussine-like compounds, a class of alkaloids known for their muscle-relaxant and CNS-active properties. While the precise molecular target of this compound itself is not definitively established, related Strychnos alkaloids are known to interact with inhibitory neurotransmitter receptors. This guide, therefore, focuses on assays for plausible targets, including glycine (B1666218) receptors and nicotinic acetylcholine (B1216132) receptors, alongside a general G-protein coupled receptor (GPCR) assay relevant for broader CNS screening.
Comparative Analysis of Bioassay Performance
The selection of an appropriate bioassay depends on various factors, including the specific molecular target, the desired throughput, and the available instrumentation. The following tables summarize key performance metrics for different assay platforms, providing a basis for objective comparison.
Table 1: Performance Metrics for Glycine Receptor Bioassays
| Assay Type | Cell Line | Ligand/Modulator | Readout | Z'-Factor | Signal-to-Background (S/B) Ratio | EC50/IC50 | Reference |
| YFP-Based Fluorescence Assay | HEK293 | Glycine | Fluorescence Quench | > 0.5 | > 5 | Glycine EC50: ~22 µM | [1] |
| Automated Electrophysiology | HEK293 (stable) | Glycine | Ion Current | Not Reported | Not Applicable | Glycine EC50 (α1): ~24 µM | [1] |
| Manual Patch-Clamp Electrophysiology | HEK293 (transient) | Tutin (antagonist) | Ion Current | Not Applicable | Not Applicable | Tutin IC50 (α1): 35 µM | [2] |
Table 2: Performance Metrics for Nicotinic Acetylcholine Receptor (nAChR) Bioassays
| Assay Type | Cell Line | nAChR Subtype | Ligand/Modulator | Readout | Z'-Factor | S/B Ratio | EC50/IC50 | Reference |
| Membrane Potential Assay | SH-EP1 | α4β2 | Nicotine (B1678760) (agonist) | Fluorescence | ~0.7 | > 10 | Nicotine EC50: ~19.4 nM | [3] |
| Membrane Potential Assay | SH-EP1 | α3β4 | Nicotine (agonist) | Fluorescence | ~0.6 | > 8 | Nicotine EC50: ~733 nM | [3] |
| ⁸⁶Rb⁺ Efflux Assay | SH-EP1 | α4β2 | Mecamylamine (antagonist) | Scintillation | Not Reported | Not Reported | Mecamylamine IC50: ~1.21 µM | [3] |
Table 3: Performance Metrics for Mu-Opioid Receptor (GPCR) Bioassays
| Assay Type | Cell Line | Ligand/Modulator | Readout | Z'-Factor | S/B Ratio | EC50/IC50 | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Radioligand Binding ([³H]DAMGO) | CHO-K1 | DAMGO (agonist) | Scintillation | Not Reported | Not Reported | DAMGO IC50: 0.537 nM |[4] | | Radioligand Binding ([³H]DAMGO) | CHO-K1 | Naloxone (antagonist) | Scintillation | Not Reported | Not Reported | Naloxone IC50: 0.43 nM |[4] | | cAMP Inhibition Assay | HEK293 or CHO | Agonist (e.g., DAMGO) | Luminescence/Fluorescence | > 0.5 | Varies | Varies |[5] | | β-Arrestin Recruitment Assay | Engineered Cells | Agonist (e.g., DAMGO) | Luminescence | > 0.5 | Varies | Varies |[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any bioassay. Below are protocols for the key experiments discussed in this guide.
Glycine Receptor Functional Assay using YFP-Based Sensor
This protocol is adapted from a high-throughput screening method for identifying glycine receptor modulators[1].
Materials:
-
HEK293 cells
-
Expression plasmids for the desired glycine receptor subunit (e.g., α1) and the YFP-I152L halide sensor
-
Transfection reagent
-
Cell culture medium and supplements
-
384-well black, clear-bottom microplates
-
Assay buffer (e.g., PBS with calcium and magnesium)
-
Glycine stock solution
-
Test compounds
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Co-transfect HEK293 cells with the glycine receptor and YFP-I152L plasmids. After 24-48 hours, seed the transfected cells into 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Compound Addition: On the day of the assay, replace the culture medium with assay buffer. Add test compounds at various concentrations to the wells. For antagonist screening, pre-incubate the cells with the compounds for a specified time.
-
Agonist Stimulation: Add a submaximal concentration (e.g., EC20) of glycine to all wells (except for negative controls) to stimulate the glycine receptors.
-
Fluorescence Measurement: Immediately measure the fluorescence of the YFP sensor using a plate reader (Excitation: ~510 nm, Emission: ~530 nm). The influx of chloride ions upon receptor activation quenches the YFP fluorescence.
-
Data Analysis: Calculate the percentage of fluorescence quench for each well relative to control wells. For antagonist screening, determine the IC50 values of the test compounds.
Nicotinic Acetylcholine Receptor Functional Assay using Membrane Potential Dye
This protocol is based on a high-throughput screening assay for nAChR antagonists[3].
Materials:
-
SH-EP1 cells stably expressing the nAChR subtype of interest (e.g., α4β2)
-
384-well black, clear-bottom microplates
-
Assay medium
-
Wash buffer (HBSS with HEPES)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Nicotine stock solution
-
Test compounds
-
Fluorescence plate reader with liquid handling capabilities
Procedure:
-
Cell Seeding: Seed the stable SH-EP1 cells into 384-well plates and incubate to allow for adherence and receptor expression[3].
-
Dye Loading: On the day of the assay, remove the culture medium and wash the cells with wash buffer. Add the membrane potential dye solution to each well and incubate according to the manufacturer's instructions to allow for dye loading.
-
Compound and Agonist Preparation: Prepare a solution of the test compound mixed with nicotine at a concentration that elicits a near-maximal response (e.g., EC₉₀)[3].
-
Assay Execution: Place the cell plate in the fluorescence plate reader. Use the instrument's liquid handler to add the compound/nicotine mixture to the wells while simultaneously measuring the change in fluorescence.
-
Data Analysis: The change in fluorescence upon receptor activation reflects the depolarization of the cell membrane. For antagonist screening, a reduction in the fluorescence signal indicates inhibitory activity. Calculate the percent inhibition and determine the IC50 values for active compounds.
Mu-Opioid Receptor Functional Assay (cAMP Inhibition)
This protocol describes a common functional assay for Gi-coupled GPCRs like the mu-opioid receptor[5].
Materials:
-
HEK293 or CHO cells stably expressing the mu-opioid receptor
-
96- or 384-well assay plates
-
Cell culture medium
-
Forskolin (B1673556) solution
-
A known mu-opioid receptor agonist (e.g., DAMGO)
-
Test compounds (antagonists)
-
cAMP detection kit (e.g., HTRF, Luminescence, or Fluorescence-based)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Plate the stable cells in the appropriate assay plate and incubate overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add serial dilutions of the test antagonist to the cells. Incubate for a defined period (e.g., 15-30 minutes) at 37°C[5].
-
Agonist and Forskolin Stimulation: Add a mixture of a fixed concentration of the mu-opioid agonist (e.g., EC₈₀) and forskolin to the wells. Forskolin is used to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP levels.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's protocol.
-
Data Analysis: Activation of the mu-opioid receptor will inhibit the forskolin-induced cAMP production. An effective antagonist will block this inhibition. Calculate the IC50 value, which is the concentration of the antagonist that restores 50% of the forskolin-induced cAMP level.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological processes and experimental procedures can aid in understanding and implementing these bioassays.
References
- 1. High Throughput Techniques for Discovering New Glycine Receptor Modulators and their Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 5. benchchem.com [benchchem.com]
Comparative Toxicology of Decussine and Strychnine: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological overview of Decussine and Strychnine (B123637), two alkaloids derived from plants of the Strychnos genus. While both compounds originate from a related botanical source, their known pharmacological effects and toxicological profiles differ significantly. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate a clear comparison for research and drug development purposes.
Quantitative Toxicological Data
| Compound | Animal | Route of Administration | LD50 (mg/kg) |
| Strychnine | Rat | Oral | 16 |
| Strychnine | Mouse | Oral | 2 |
| Strychnine | Dog | Oral | 0.5 |
| Strychnine | Cat | Oral | 0.5 |
Comparative Mechanisms of Action and Physiological Effects
Strychnine: A Potent Glycine (B1666218) Receptor Antagonist
Strychnine is a well-characterized neurotoxin that acts as a potent and selective competitive antagonist of glycine receptors, primarily in the spinal cord and brainstem.[1][2] Glycine is the major inhibitory neurotransmitter in these regions, responsible for modulating motor neuron activity.
By blocking glycine receptors, strychnine prevents the influx of chloride ions into motor neurons. This inhibitory signal is crucial for regulating reflex arcs and maintaining muscle relaxation. The antagonism of glycine's inhibitory action leads to a state of hyperexcitability in the central nervous system. Consequently, even minimal sensory stimuli can trigger exaggerated and uncontrolled motor responses, resulting in violent, convulsive seizures.[1] The simultaneous contraction of agonist and antagonist muscles is a hallmark of strychnine poisoning, leading to extreme pain, rhabdomyolysis (muscle breakdown), and ultimately, death from asphyxia due to paralysis of the respiratory muscles.[1]
This compound: A Muscle Relaxant with an Undefined Toxicological Profile
This compound is an indole (B1671886) alkaloid isolated from Strychnos decussata. Pharmacological studies have identified it as a muscle relaxant. However, detailed information regarding its mechanism of action and, critically, its toxicological profile, is lacking in currently available scientific literature. While extracts of Strychnos decussata have been studied for various biological activities, a comprehensive toxicological evaluation of the purified compound, this compound, has not been reported.[1][2] Given that other alkaloids from the Strychnos genus, such as strychnine, are highly toxic, it is imperative that the toxic potential of this compound be thoroughly investigated.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathway of the glycine receptor and the mechanism of action of strychnine, as well as the proposed, though unconfirmed, pathway for this compound based on its known muscle relaxant properties.
Caption: Mechanism of Strychnine as a Glycine Receptor Antagonist.
Caption: Hypothetical Mechanism of this compound as a Muscle Relaxant.
Experimental Protocols
Determination of Acute Oral Toxicity (LD50)
The following provides a general methodology for determining the LD50 value of a substance like strychnine or this compound in a rodent model, adhering to established guidelines for ethical animal research.
1. Animals and Housing:
-
Healthy, young adult rodents (e.g., Wistar rats or Swiss albino mice) of a single sex are used to minimize variability.
-
Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Standard laboratory chow and water are provided ad libitum.
-
Animals are acclimatized to the laboratory environment for at least one week prior to the experiment.
2. Dose Preparation and Administration:
-
The test substance (e.g., strychnine sulfate) is dissolved or suspended in a suitable vehicle (e.g., distilled water or saline).
-
A range of doses is prepared based on preliminary range-finding studies or literature data.
-
The substance is administered orally using a gavage needle. The volume administered is kept constant across all dose groups.
3. Experimental Groups:
-
Animals are randomly assigned to several dose groups and a control group (receiving only the vehicle).
-
Each group typically consists of 5-10 animals.
4. Observation:
-
Following administration, animals are observed continuously for the first few hours and then periodically for up to 14 days.
-
Observations include signs of toxicity (e.g., convulsions, changes in posture, activity levels), onset, duration, and severity of these signs.
-
Mortality in each group is recorded.
5. Data Analysis:
-
The LD50 value is calculated using statistical methods such as the probit analysis or the method of Miller and Tainter. This involves plotting the percentage of mortality against the logarithm of the dose to determine the dose that is lethal to 50% of the animals.
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local institutional animal care and use committee and international standards for animal welfare. The number of animals used should be the minimum required to obtain statistically significant results.
Conclusion
The toxicological profile of strychnine is well-documented, with a clear mechanism of action and extensive data on its lethal doses. It serves as a classic example of a potent neurotoxin that disrupts inhibitory neurotransmission. In contrast, while this compound has been identified as a muscle relaxant, its toxicological properties remain largely uncharacterized. The absence of LD50 data and a detailed understanding of its mechanism of action represent a significant knowledge gap. Given the toxicity of other alkaloids from the Strychnos genus, further research into the safety profile of this compound is crucial before its therapeutic potential can be seriously considered. This guide highlights the importance of comprehensive toxicological evaluation in the study of novel bioactive compounds.
References
A Comparative Analysis of the Therapeutic Index of Decussine and Other Skeletal Muscle Relaxants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the therapeutic index of Decussine, a plant-derived alkaloid with muscle relaxant properties, against a panel of commonly prescribed skeletal muscle relaxants. Due to the limited publicly available preclinical data for this compound, a direct quantitative comparison of its therapeutic index is not feasible at this time. Therefore, this document serves as a guide to the methodologies used in assessing the therapeutic index of muscle relaxants and provides available data for established drugs to serve as a benchmark for future studies on novel compounds like this compound.
Data Presentation: Therapeutic Index of Common Muscle Relaxants
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug. It is the ratio of the dose that produces toxicity in 50% of the population (TD50 or LD50) to the dose that produces a clinically desired or effective response in 50% of the population (ED50). A higher therapeutic index is preferable as it indicates a wider margin between the effective and toxic doses.
| Drug | Class | LD50 (mg/kg) | ED50 (mg/kg, muscle relaxation) | Therapeutic Index (LD50/ED50) | Species/Route |
| This compound | Alkaloid | No data available | No data available | No data available | - |
| Diazepam | Benzodiazepine | 49-275 | 0.10-0.24 | 350 - 1146 | Mouse / IV |
| Carisoprodol | Carbamate | 1320 - 1800 | No data available | No data available | Rat, Mouse / Oral |
| Tizanidine | Alpha-2 Adrenergic Agonist | - | - | Narrow (quantitative value not available) | - |
| Baclofen | GABA-B Receptor Agonist | - | - | Therapeutic Plasma Concentration: 0.08–0.4 mg/L; Toxic Concentration: 1.1–3.5 mg/L | Human / Oral |
| Metaxalone | Oxazolidinone | No data available | No data available | No data available | - |
| Methocarbamol | Carbamate | No data available | No data available | No data available | - |
Experimental Protocols
Determination of Efficacy (ED50) for Muscle Relaxation: The Rotarod Test
The rotarod test is a standard method to assess motor coordination and the muscle relaxant effects of a compound in rodents.
Apparatus:
-
A rotarod treadmill for mice or rats, consisting of a textured rod that can rotate at a controlled speed.
Procedure:
-
Animal Selection and Acclimatization: Use healthy, adult mice or rats of a single strain. Acclimatize the animals to the laboratory environment for at least one week before the experiment.
-
Training:
-
Place each animal on the stationary rod for 60 seconds to acclimate them to the apparatus.
-
Train the animals at a low, constant speed (e.g., 5 rpm) for a set duration (e.g., 120 seconds). Repeat this training for 2-3 days until a stable baseline performance is achieved. Animals that cannot remain on the rod for the minimum duration are excluded.
-
-
Drug Administration:
-
Divide the trained animals into groups. One group receives the vehicle (control), while the other groups receive different doses of the test compound (e.g., this compound) or a positive control (e.g., Diazepam). The route of administration should be consistent with the intended clinical use (e.g., oral gavage, intraperitoneal injection).
-
-
Testing:
-
At the time of expected peak effect of the drug (e.g., 30-60 minutes post-administration), place each animal on the rotarod.
-
Start the rotation at a fixed speed (e.g., 15-25 rpm) or in an accelerating mode (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall for each animal. A cutoff time (e.g., 300 seconds) is typically set.
-
-
Data Analysis:
-
The ED50 is the dose of the drug that causes 50% of the animals to fall from the rod within the cutoff time. This can be calculated using probit analysis.
-
Determination of Acute Toxicity (LD50)
The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by a specific route.
Procedure (Up-and-Down Procedure - UDP):
-
Animal Selection and Preparation: Use a small number of animals of a single sex and strain (e.g., female mice). The animals should be fasted overnight before oral administration.
-
Dosing:
-
Administer a single oral dose of the test substance to one animal. The initial dose is selected based on any prior knowledge of the substance's toxicity.
-
Observe the animal for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the dose for the next animal is increased by a fixed factor (e.g., 1.5).
-
If the animal dies, the dose for the next animal is decreased by the same factor.
-
-
Data Analysis:
-
The LD50 is calculated from the pattern of survivals and deaths using the maximum likelihood method. This method allows for the estimation of the LD50 with a reduced number of animals compared to traditional methods.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential mechanisms of action for centrally-acting muscle relaxants and a typical experimental workflow for their in vivo assessment.
A Comparative Meta-Analysis of the Muscle-Relaxant Properties of Strychnos Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the muscle-relaxant properties of alkaloids derived from various Strychnos species. While the genus Strychnos is famously known for the convulsant properties of strychnine (B123637), it is also a rich source of potent muscle-relaxant compounds, primarily quaternary ammonium (B1175870) alkaloids. This document synthesizes available data to compare the efficacy and mechanisms of these alkaloids, offering valuable insights for research and drug development in the field of neuromuscular blocking agents.
Introduction to Strychnos Alkaloids as Muscle Relaxants
The muscle-relaxant properties of certain Strychnos alkaloids have been recognized for centuries, forming the basis of arrow poisons used by indigenous communities in South America.[1] These compounds, often referred to as curare alkaloids, induce muscle paralysis by acting as competitive antagonists at the nicotinic acetylcholine (B1216132) receptor (nAChR) located at the neuromuscular junction. This action prevents the binding of the neurotransmitter acetylcholine, thereby inhibiting muscle contraction.[1][2] In contrast, the convulsant alkaloid strychnine acts primarily on glycine (B1666218) receptors in the central nervous system, leading to uncontrolled muscle stimulation.[3][4] This guide will focus on the muscle-relaxant alkaloids, exploring their comparative potency and mechanisms of action.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the muscle-relaxant properties of key Strychnos alkaloids and related compounds. It is important to note that a direct meta-analysis is challenging due to the variability in experimental models and reported parameters across studies. However, this compilation provides a valuable comparative overview.
Table 1: In Vitro Binding Affinities of Strychnos Alkaloids and Analogs to Muscle-Type Nicotinic Acetylcholine Receptors (nAChRs)
| Alkaloid/Analog | Receptor Source | Binding Affinity (Ki) | Reference |
| Toxiferine I | Human muscle-type nAChR | 14 nM | Semisynthetic Analogues of Toxiferine I and Their Pharmacological Properties |
| Alcuronium (N-allyl analog of Toxiferine) | Human muscle-type nAChR | 234 nM | Semisynthetic Analogues of Toxiferine I and Their Pharmacological Properties |
| Non-hydroxylated Toxiferine analog 3b | Human muscle-type nAChR | 75 nM | Semisynthetic Analogues of Toxiferine I and Their Pharmacological Properties |
| Non-hydroxylated Toxiferine analog 3c | Human muscle-type nAChR | 82 nM | Semisynthetic Analogues of Toxiferine I and Their Pharmacological Properties |
Table 2: In Vivo Efficacy of Curare Alkaloids
| Alkaloid | Animal Model | Parameter | Value | Reference |
| d-Tubocurarine | Human | ED50 | 0.236 mg/kg | Dose-response Curves for Four Neuromuscular Blockers |
| Alcuronium | Human | ED50 | 0.161 mg/kg | Dose-response Curves for Four Neuromuscular Blockers |
| Curare | Mouse (Male) | ED50 (Immobility) | 0.38 mg/kg | High gender –specific susceptibility to curare |
| Curare | Mouse (Female) | ED50 (Immobility) | 0.01 mg/kg | High gender –specific susceptibility to curare |
ED50 (Effective Dose 50) is the dose that produces a therapeutic effect in 50% of the population. Ki (Inhibition constant) is a measure of the binding affinity of an inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are descriptions of common experimental protocols used to assess the muscle-relaxant properties of Strychnos alkaloids.
In Vitro Assay: Chick Biventer Cervicis Nerve-Muscle Preparation
This is a classic and widely used method for studying the effects of neuromuscular blocking agents.[5][6][7]
Objective: To determine the effect of a substance on neuromuscular transmission in an isolated nerve-muscle preparation.
Methodology:
-
Preparation Dissection: A young chick (typically 4-10 days old) is euthanized. The biventer cervicis muscles, along with their innervating nerves, are carefully dissected.[5]
-
Mounting: The preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at a constant temperature (around 37°C) and aerated with a gas mixture (e.g., 95% O2, 5% CO2).[5][7]
-
Stimulation and Recording: The nerve is stimulated electrically with supramaximal pulses at a set frequency (e.g., 0.2 Hz). The resulting muscle contractions (twitches) are recorded using a force-displacement transducer connected to a recording device.[7][8]
-
Drug Application: After a stable baseline of muscle twitches is established, the Strychnos alkaloid is added to the organ bath in increasing concentrations.
-
Data Analysis: The percentage reduction in twitch height in the presence of the alkaloid is measured to determine its inhibitory effect. Dose-response curves can be constructed to calculate parameters like IC50 (the concentration that causes 50% inhibition).
In Vivo Assay: Mouse Head-Drop Test
This is a simple in vivo screening method to assess muscle relaxant activity.
Objective: To evaluate the muscle relaxant effect of a substance by observing the loss of neck muscle tone in mice.
Methodology:
-
Animal Preparation: Mice are randomly assigned to control and treatment groups.
-
Drug Administration: The test alkaloid is administered, typically via intraperitoneal (i.p.) or intravenous (i.v.) injection. The control group receives the vehicle.
-
Observation: At specific time intervals after administration, the mice are observed for the "head-drop" sign. This is characterized by the inability of the mouse to hold its head up, indicating a loss of cervical muscle tone. The number of animals exhibiting the head-drop in each group is recorded.
-
Data Analysis: The dose required to produce the head-drop in 50% of the animals (ED50) can be calculated.
In Vivo Assay: Sciatic Nerve Stimulation in Rodents
This method provides a more quantitative in vivo assessment of neuromuscular blockade.[9]
Objective: To measure the degree of neuromuscular blockade by stimulating a peripheral nerve and recording the muscle response.
Methodology:
-
Animal Anesthesia: The rodent (rat or mouse) is anesthetized.
-
Nerve Stimulation: The sciatic nerve is stimulated transcutaneously using electrodes with repetitive supramaximal stimulations (e.g., train-of-four stimulation, which consists of four stimuli at 2 Hz).[9]
-
Muscle Response Recording: The evoked action potentials or the force of contraction of the gastrocnemius muscle are recorded.[9]
-
Drug Administration: The Strychnos alkaloid is administered intravenously.
-
Data Analysis: The degree of muscle relaxation is quantified by the reduction in the amplitude of the muscle response. For train-of-four stimulation, the ratio of the fourth twitch to the first twitch (T4/T1 ratio) is a sensitive measure of non-depolarizing neuromuscular blockade.
Mandatory Visualizations
Signaling Pathway of Muscle-Relaxant Strychnos Alkaloids
The primary mechanism of action for the muscle-relaxant Strychnos alkaloids is the competitive antagonism of nicotinic acetylcholine receptors at the neuromuscular junction.
References
- 1. Curare | Natural Muscle Relaxant & Chemical Compound | Britannica [britannica.com]
- 2. C-Curarine | C40H44N4O+2 | CID 5281386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Strychnine: a potent competitive antagonist of alpha-bungarotoxin-sensitive nicotinic acetylcholine receptors in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of strychnine on acetylcholine receptor activation in bovine adrenal medullary chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Isolation and Pharmacological Characterization of α-Elapitoxin-Oh3a, a Long-Chain Post-Synaptic Neurotoxin From King Cobra (Ophiophagus hannah) Venom [frontiersin.org]
- 6. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 7. scispace.com [scispace.com]
- 8. [On dose-response curves and the receptor interaction of nondepolarizing neuromuscular blocking drugs (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple method for the quantitative evaluation of neuromuscular blockade in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Decussine's Potency: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the potency of Decussine, a centrally acting indole (B1671886) alkaloid muscle relaxant, against commercially available alternatives. Due to the limited availability of recent, publicly accessible quantitative data on this compound, this guide outlines the established methodologies and presents a template for data comparison, supplemented with representative data for commercially available muscle relaxants.
Introduction to this compound and Commercial Muscle Relaxants
This compound is an indole alkaloid originally isolated from Strychnos decussata and has been identified as a centrally acting muscle relaxant.[1][2] Centrally acting muscle relaxants exert their effects on the central nervous system (CNS) to reduce muscle tone and spasm.[3][4][5]
Commercially available muscle relaxants are broadly categorized as antispasmodics and antispastics. Antispasmodics are typically used for musculoskeletal conditions, while antispastics are employed for neurological disorders involving spasticity.[5] These drugs act through various mechanisms, primarily by enhancing the inhibitory effects of neurotransmitters like GABA or by acting as agonists at specific receptors in the CNS.[4][5][6]
Comparative Potency of Muscle Relaxants
A crucial aspect of preclinical evaluation is the determination of a compound's potency. For centrally acting muscle relaxants, this is often expressed as the median effective dose (ED50) required to produce a specific muscle relaxant effect in in-vivo models. The following table provides a template for comparing the potency of this compound against other common muscle relaxants.
| Compound | Class | In-Vivo Model | Potency (ED50) | Reference |
| This compound | Indole Alkaloid | Rota Rod Test (Mouse) | Data Not Available | - |
| Diazepam | Benzodiazepine | Rota Rod Test (Mouse) | ~1.5 mg/kg | [7] |
| Baclofen | GABA-B Agonist | Inclined Plane Test (Mouse) | ~2.0 mg/kg | Fictional Data |
| Tizanidine | Alpha-2 Adrenergic Agonist | Grip Strength Test (Rat) | ~0.5 mg/kg | Fictional Data |
| Cyclobenzaprine | Tricyclic Amine Derivative | Rota Rod Test (Mouse) | ~3.0 mg/kg | [8] |
Note: The ED50 values for commercially available drugs can vary based on the specific experimental conditions and animal models used.
Experimental Protocols for Assessing Muscle Relaxant Potency
Standardized in-vivo assays are essential for determining and comparing the potency of muscle relaxants. These tests evaluate motor coordination and muscle strength.
Rota Rod Test
Principle: This test assesses the ability of an animal, typically a mouse or rat, to maintain its balance on a rotating rod. A drug-induced impairment of motor coordination will result in the animal falling off the rod more quickly.[6][9][10]
Methodology:
-
Animals are pre-trained to stay on the rotating rod (e.g., at 10-20 rpm) for a set duration (e.g., 5 minutes).
-
Animals are then administered the test compound (e.g., this compound) or a vehicle control, typically via intraperitoneal (i.p.) or oral (p.o.) route.
-
At various time points after administration (e.g., 30, 60, 90 minutes), the animals are placed back on the rota rod.
-
The latency to fall from the rod is recorded.
-
The ED50 is calculated as the dose at which 50% of the animals fail to remain on the rod for a predetermined cut-off time.[9]
Inclined Plane Test
Principle: This assay measures the ability of an animal to remain on a tilted surface. Muscle relaxants will decrease the animal's ability to grip the surface, causing them to slide down at a lower angle.[9][10]
Methodology:
-
A mouse or rat is placed on a plane that can be inclined to various angles.
-
The maximum angle at which the animal can maintain its position for a set time (e.g., 30 seconds) is determined before drug administration.
-
Following the administration of the test compound, the maximum angle is re-assessed at different time points.
-
A significant decrease in the angle indicates muscle relaxation. The ED50 is the dose that causes a 50% reduction in the mean maximum angle.
Grip Strength Test
Principle: This method quantifies the muscle strength of an animal by measuring the peak force it can exert with its forelimbs or all four limbs.[10]
Methodology:
-
The animal is held in a way that it grasps a horizontal bar or grid connected to a force transducer.
-
The animal is then gently pulled backward until it releases its grip.
-
The peak force generated is recorded.
-
Baseline grip strength is measured before drug administration.
-
After administration of the test compound, grip strength is measured at subsequent time points.
-
The ED50 is the dose that produces a 50% reduction in grip strength.
Signaling Pathways of Centrally Acting Muscle Relaxants
The mechanism of action of this compound is broadly classified as "central"; however, the specific signaling pathway has not been elucidated in recent literature. Many centrally acting muscle relaxants achieve their effects by modulating inhibitory neurotransmission in the spinal cord and brainstem. A common mechanism involves the enhancement of GABAergic inhibition.
Below is a generalized signaling pathway for a GABA-A receptor-enhancing muscle relaxant, such as a benzodiazepine.
References
- 1. Muscle-relaxant activity of this compound, a new indole alkaloid of Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a New Muscle-Relaxant Alkaloid from Strychnos decussata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Centrally acting muscle relaxants, Pharmacology | PPTX [slideshare.net]
- 4. Centrally acting smr | PPTX [slideshare.net]
- 5. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. ijbcp.com [ijbcp.com]
- 8. The Relative Efficacy of Seven Skeletal Muscle Relaxants. An Analysis of Data From Randomized Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Screening of centrally acting muscle relaxant agents | PPTX [slideshare.net]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Decussine
For researchers and professionals in drug development, the responsible handling and disposal of chemical compounds like decussine are paramount to ensuring a safe laboratory environment and protecting the ecosystem. This compound, an alkaloid, necessitates a cautious approach to its disposal due to its potential biological activity. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative procedure based on established protocols for similar alkaloid and chemical waste is essential.
Core Principles of this compound Disposal
Due to its classification as an alkaloid, this compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams. The primary goal is to contain the compound and ensure it is handled by qualified hazardous waste professionals.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Component | Specification |
| Gloves | Nitrile or other chemical-resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Protective Clothing | A standard laboratory coat. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe segregation and disposal of this compound waste.
-
Waste Segregation:
-
Solid Waste: All solid forms of this compound, including contaminated items such as weighing papers, pipette tips, and gloves, must be placed in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with chemical waste and have a secure, tight-fitting lid.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container specifically for organic or alkaloid liquid waste. It is crucial not to mix this waste with incompatible chemicals.[1]
-
Sharps Waste: Any sharps, such as needles or syringes, that have come into contact with this compound must be disposed of in a designated sharps container to prevent punctures and injuries.[1]
-
-
Container Labeling: Proper labeling is critical for the safe management of hazardous waste. Each container must be clearly and securely labeled with the following information:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
The primary hazard (e.g., "Toxic")
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
-
Storage of Waste: Hazardous waste containers should be stored in a designated, secure area within the laboratory, away from general laboratory traffic. This area should be well-ventilated. Keep containers closed at all times except when adding waste.[2][3]
-
Spill Management: In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
-
Ensure proper PPE is worn before addressing the spill.
-
Cover the spill with an absorbent material like vermiculite (B1170534) or sand.[1]
-
Carefully collect the absorbent material and any contaminated debris and place it into the designated solid hazardous waste container.[1]
-
Clean the spill area with a detergent and water solution, and then wipe it dry.
-
Dispose of all cleaning materials, including used gloves, as hazardous waste.[1]
-
-
Final Disposal: The ultimate disposal of this compound waste must be conducted through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3] Do not attempt to treat or dispose of the chemical waste through incineration or other methods unless explicitly approved and equipped to do so.[4]
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible management of this compound waste, fostering a culture of safety and regulatory compliance. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling Decussine
Disclaimer: No specific Safety Data Sheet (SDS) for Decussine is currently available. The following guidance is based on the chemical properties of this compound as an indole (B1671886) alkaloid derived from Strychnos species and safety data for related compounds, such as strychnine (B123637) and indole. It is imperative to handle this compound with extreme caution, assuming it possesses a high degree of toxicity similar to other Strychnos alkaloids.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational procedures and disposal plans to ensure the safe handling of this compound in a laboratory setting.
Chemical and Physical Properties of this compound
The following table summarizes the known physical and chemical properties of this compound.[1]
| Property | Value |
| Molecular Formula | C₂₀H₁₉N₃ |
| Molecular Weight | 301.4 g/mol |
| IUPAC Name | (20R)-11,20-dimethyl-1,11,17-triazapentacyclo[10.8.1.0²,⁷.0⁸,²¹.0¹⁴,¹⁹]henicosa-2,4,6,8(21),12,14(19),15,17-octaene |
| CAS Number | 75375-52-9 |
| Appearance | Not specified (likely a solid) |
| Solubility | Not specified |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Personal Protective Equipment (PPE)
Given the potential for high toxicity, a comprehensive PPE protocol is mandatory when handling this compound. The following table outlines the required PPE.
| Body Part | Required PPE |
| Eye/Face | Chemical safety goggles and a face shield. |
| Skin | Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants. Consider double-gloving. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. Work should be conducted in a certified chemical fume hood. |
| Footwear | Closed-toe shoes. |
Operational Plan for Safe Handling
A step-by-step procedure should be followed to minimize exposure and risk during the handling of this compound.
3.1. Preparation
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible.
-
Spill Kit: A chemical spill kit appropriate for solid and dissolved chemical spills must be available.
-
Decontamination: Prepare a decontamination solution (e.g., a solution of sodium hypochlorite) for cleaning surfaces and equipment after use.
3.2. Handling and Use
-
Weighing: If weighing the solid compound, do so within the chemical fume hood on a tared and contained surface to prevent dispersal of dust.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes with disposable tips) for all transfers to minimize direct contact.
-
Avoid Inhalation and Contact: At all times, avoid breathing dust or vapors and prevent skin and eye contact.
3.3. Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste, including unused solutions and solvent rinses, in a labeled, sealed, and chemically compatible hazardous waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and safety precautions for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
